(R)-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate
Description
Properties
IUPAC Name |
benzyl N-[(2R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5/c1-16(2,3)23-15(21)18-13(10-19)9-17-14(20)22-11-12-7-5-4-6-8-12/h4-8,13,19H,9-11H2,1-3H3,(H,17,20)(H,18,21)/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQIQDJDXPRRWIN-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CNC(=O)OCC1=CC=CC=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CNC(=O)OCC1=CC=CC=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (R)-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate: Synthesis, Properties, and Applications in Drug Discovery
Abstract
(R)-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate, a chiral building block of significant interest in medicinal chemistry, offers a unique scaffold for the synthesis of complex molecular architectures. Its structure, featuring a primary alcohol and two orthogonally protected amines—one with a tert-butyloxycarbonyl (Boc) group and the other with a benzyloxycarbonyl (Cbz) group—provides chemists with a versatile tool for stereoselective synthesis. This technical guide provides a comprehensive overview of its chemical properties, a detailed plausible synthetic route derived from D-serine, and its applications, particularly in the realm of peptide synthesis and as a crucial intermediate for pharmaceutical development. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable synthetic intermediate.
Introduction: The Strategic Advantage of Orthogonal Protection
In the intricate landscape of multi-step organic synthesis, particularly in the construction of complex bioactive molecules and peptidomimetics, the strategic use of protecting groups is paramount. This compound (Figure 1) emerges as a preeminent chiral building block due to the presence of two distinct and orthogonally cleavable amine protecting groups: the acid-labile Boc group and the hydrogenolysis-labile Cbz group. This orthogonality allows for the selective deprotection and subsequent functionalization of one amine in the presence of the other, a critical capability for the sequential construction of asymmetric molecules.[1] The inherent chirality, derived from D-serine, provides a fixed stereocenter, which is often a prerequisite for achieving desired pharmacological activity and minimizing off-target effects in drug candidates.[2]
Physicochemical and Computed Properties
While extensive experimental data for this specific intermediate is not widely published, its key properties can be summarized from supplier information and computational models. These properties are essential for designing reaction conditions, purification protocols, and for storage.
| Property | Value | Source |
| CAS Number | 1263045-28-8 | J&K Scientific[1] |
| Molecular Formula | C₁₆H₂₄N₂O₅ | PubChem[3] |
| Molecular Weight | 324.37 g/mol | PubChem[3] |
| IUPAC Name | benzyl N-[(2R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate | PubChem[3] |
| Appearance | White powder (for related compounds) | BuyersGuideChem[4] |
| XLogP3 (Computed) | 1.5 | PubChem[3] |
| Hydrogen Bond Donors | 3 | PubChem[3] |
| Hydrogen Bond Acceptors | 5 | PubChem[3] |
Synthesis and Purification: A Plausible Route from D-Serine
The synthesis of this compound can be strategically designed starting from the readily available chiral precursor, D-serine. The synthetic pathway involves the protection of the amine and carboxylic acid functionalities, followed by reduction and subsequent protection of the newly formed amine. The following protocol is a representative, plausible method based on established organic chemistry transformations for similar molecules.[2][5]
Synthetic Workflow Diagram
Detailed Experimental Protocol
Step 1: Synthesis of N-Boc-D-Serine
-
To a stirred solution of D-serine (1 eq.) in a 1:1 mixture of dioxane and 1 M aqueous sodium hydroxide at 0 °C, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1 M hydrochloric acid.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield N-Boc-D-serine.
Step 2: Synthesis of N-Boc-D-Serine Methyl Ester
-
Dissolve N-Boc-D-serine (1 eq.) in methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the methyl ester.
Step 3: Synthesis of (R)-2-(Boc-amino)-3-hydroxypropan-1-amine
-
To a stirred suspension of lithium aluminum hydride (LiAlH₄, 2-3 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of N-Boc-D-serine methyl ester (1 eq.) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2-4 hours.
-
Cool the reaction to 0 °C and quench sequentially by the slow addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Stir the resulting mixture at room temperature for 1 hour.
-
Filter the solids and wash thoroughly with THF.
-
Concentrate the filtrate to obtain the crude amino alcohol, which can be used in the next step without further purification.
Step 4: Synthesis of this compound
-
Dissolve the crude (R)-2-(Boc-amino)-3-hydroxypropan-1-amine (1 eq.) in a mixture of THF and water (2:1) at 0 °C.
-
Add sodium bicarbonate (2 eq.) followed by the dropwise addition of benzyl chloroformate (Cbz-Cl, 1.1 eq.).[6]
-
Stir the reaction mixture at 0 °C for 2 hours and then at room temperature for 12-18 hours.[6]
-
Dilute the reaction with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[6]
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the title compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H and 13C NMR spectra are the primary tools for the structural elucidation of this molecule. The expected signals are as follows:
-
1H NMR:
-
Aromatic protons of the Cbz group (multiplet, ~7.3 ppm).
-
A singlet for the benzylic CH₂ of the Cbz group (~5.1 ppm).
-
Signals for the CH and CH₂ protons of the propanol backbone (multiplets).
-
A singlet for the nine protons of the Boc group (~1.4 ppm).
-
Broad signals for the NH and OH protons, which are exchangeable with D₂O.
-
-
13C NMR:
-
Carbonyl carbons of the Boc and Cbz groups (~156 ppm).
-
Aromatic carbons of the Cbz group (~127-136 ppm).
-
The quaternary carbon of the Boc group (~80 ppm).
-
The benzylic carbon of the Cbz group (~67 ppm).
-
Carbons of the propanol backbone.
-
The methyl carbons of the Boc group (~28 ppm).
-
For comparative purposes, the dicyclohexylammonium salt of the corresponding L-diaminopropionic acid, Boc-L-Dap(Z)-OH·DCHA, is reported to be a white powder.[4]
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
-
IR Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the O-H stretch (~3400 cm⁻¹), N-H stretch (~3300 cm⁻¹), C=O stretch of the carbamates (~1700-1680 cm⁻¹), and aromatic C-H stretches.
-
Mass Spectrometry: The exact mass can be determined by high-resolution mass spectrometry (HRMS). The expected [M+H]⁺ ion would be at m/z 325.1707.
Applications in Drug Discovery and Development
The primary utility of this compound lies in its role as a versatile chiral intermediate for the synthesis of complex molecules with potential therapeutic applications.
Chiral Building Block for Asymmetric Synthesis
The fixed (R)-stereochemistry at the C2 position of the propane backbone makes this compound an invaluable starting material for the synthesis of enantiomerically pure pharmaceuticals. Its bifunctional nature allows for its incorporation into larger molecules where stereochemistry is critical for biological activity.[]
Intermediate in Peptide and Peptidomimetic Synthesis
The orthogonally protected amino groups are ideal for the synthesis of modified peptides and peptidomimetics. For instance, the Cbz group can be selectively removed via hydrogenolysis, allowing for peptide bond formation at the N1 position. Subsequently, the Boc group can be removed under acidic conditions for further modification at the N2 position. This controlled, stepwise functionalization is crucial in constructing complex peptide-like structures.[1]
Synthesis of Bioactive Molecules
Derivatives of 2,3-diaminopropanol are found in a variety of bioactive natural products and synthetic compounds. A structurally similar intermediate, (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-carbamic acid tert-butyl ester, has been patented as a key intermediate in the synthesis of the antiepileptic drug Lacosamide.[8] This highlights the potential of the title compound in accessing analogous therapeutic agents.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a strategically designed chiral building block with significant potential in synthetic organic chemistry. The orthogonal nature of its Boc and Cbz protecting groups, combined with its inherent chirality, provides a powerful platform for the efficient and controlled synthesis of complex, enantiomerically pure molecules. While detailed experimental data is sparse, its structural features and the known reactivity of its constituent functional groups firmly establish its utility for researchers in drug discovery and development. As the demand for stereochemically defined therapeutics continues to grow, the importance of such versatile chiral intermediates is set to increase.
References
[1] J&K Scientific. (R)-Na-Boc-Nb-Z-2,3-diaminopropan-1-ol | 1263045-28-8. [Link]
[4] BuyersGuideChem. Boc-L-Dap(Z)-OH.DCHA | C28H45N3O6. [Link]
[6] Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
[2] PubMed Central. 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. [Link]
[5] PubMed. 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. [Link]
[9] ResearchGate. 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. [Link]
[3] PubChem. This compound. [Link]
[10] PubChem. Boc-Dap-OH. [Link]
[11] Beilstein Journals. EXPERIMENTAL PROCEDURES. [Link]
[12] The Royal Society of Chemistry. Experimental Procedures. [Link]
[13] Nippon Nyukazai Co., Ltd. AMINO ALCOHOL EA Safety Data Sheet. [Link]
[14] ScienceDirect. An improved large scale procedure for the preparation of N-Cbz amino acids. [Link]
[15] Organic Syntheses. N-[(1,1-Dimethylethoxy)carbonyl]-L-serine methyl ester. [Link]
[16] AZA Mid-Year Meeting. Nα-Boc-Nβ-Z-L-2,3-diaminopropan-1-ol. [Link]
[8] Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
[17] Basic 1H- and 13C-NMR Spectroscopy. [Link]
[18] Google Patents. US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols.
[19] Google Patents. WO2014203045A1 - A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate.
[20] Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]
[21] Wiley-VCH. 1 Protection Reactions. [Link]
[22] Google Patents. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
[23] Google Patents. WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.
[24] PubMed. Design, synthesis and structure-activity relationship of oxazolidinone derivatives containing novel S4 ligand as FXa inhibitors. [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C16H24N2O5 | CID 50986381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Boc-L-Dap(Z)-OH.DCHA | C28H45N3O6 - BuyersGuideChem [buyersguidechem.com]
- 5. 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. total-synthesis.com [total-synthesis.com]
- 8. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Boc-Dap-OH | C8H16N2O4 | CID 2755946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. beilstein-journals.org [beilstein-journals.org]
- 12. rsc.org [rsc.org]
- 13. nipponnyukazai.co.jp [nipponnyukazai.co.jp]
- 14. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)(R)-dicarbama… [cymitquimica.com]
- 17. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 18. US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols - Google Patents [patents.google.com]
- 19. WO2014203045A1 - A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate - Google Patents [patents.google.com]
- 20. chemimpex.com [chemimpex.com]
- 21. application.wiley-vch.de [application.wiley-vch.de]
- 22. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester - Google Patents [patents.google.com]
- 23. WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor - Google Patents [patents.google.com]
- 24. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
An In-depth Technical Guide to (R)-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate: A Chiral Building Block for Advanced Synthesis
CAS Number: 1263045-28-8 Molecular Formula: C₁₆H₂₄N₂O₅ Molecular Weight: 324.37 g/mol [1]
This guide provides a comprehensive technical overview of (R)-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate, a chiral building block of significant interest to researchers, scientists, and professionals in drug development. Its unique trifunctional nature, featuring a primary alcohol and two orthogonally protected amines, offers strategic advantages in the stereoselective synthesis of complex molecules.
Introduction: The Strategic Advantage of Orthogonal Protection
This compound, systematically named benzyl N-[(2R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate, is a derivative of (R)-2,3-diaminopropan-1-ol.[1] The core utility of this molecule lies in the differential protection of its two amino groups with a tert-butyloxycarbonyl (Boc) group and a carboxybenzyl (Cbz or Z) group. This "orthogonal" protection scheme is a cornerstone of modern organic synthesis, particularly in peptide chemistry and the construction of complex bioactive molecules.[2][3]
The principle of orthogonality allows for the selective removal of one protecting group under specific conditions while the other remains intact.[2] This enables the sequential modification of the two amine functionalities, a critical requirement for building intricate molecular architectures. The chirality of the backbone further enhances its value, providing a stereochemically defined scaffold for the synthesis of enantiomerically pure compounds, which is of paramount importance in drug design and development.[4][5][6][7]
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical properties of a synthetic building block is essential for its effective application.
Physicochemical Data
| Property | Value | Source |
| IUPAC Name | benzyl N-[(2R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate | [PubChem][1] |
| CAS Number | 1263045-28-8 | [PubChem][1] |
| Molecular Formula | C₁₆H₂₄N₂O₅ | [PubChem][1] |
| Molecular Weight | 324.37 g/mol | [PubChem][1] |
| Appearance | Expected to be a solid or oil | General Knowledge |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol | General Knowledge |
Spectroscopic Data (Predicted)
Note: The following spectra are predicted and should be used as a reference. Experimental verification is crucial.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.35 | m | 5H | C₆H ₅ (Cbz) |
| ~5.10 | s | 2H | OCH ₂Ph (Cbz) |
| ~5.00 | br s | 1H | NH (Boc) |
| ~4.80 | br s | 1H | NH (Cbz) |
| ~3.80 | m | 1H | CH (NHBoc) |
| ~3.60 | dd | 1H | CH ₂OH (one H) |
| ~3.50 | dd | 1H | CH ₂OH (one H) |
| ~3.30 | m | 2H | CH ₂(NHCbz) |
| ~2.50 | br s | 1H | OH |
| 1.45 | s | 9H | C(CH ₃)₃ (Boc) |
| Chemical Shift (δ, ppm) | Assignment |
| ~156.5 | C =O (Boc) |
| ~156.0 | C =O (Cbz) |
| ~136.5 | Quaternary C (Aromatic, Cbz) |
| ~128.5 | Aromatic C H (Cbz) |
| ~128.0 | Aromatic C H (Cbz) |
| ~80.0 | C (CH₃)₃ (Boc) |
| ~67.0 | OC H₂Ph (Cbz) |
| ~64.0 | C H₂OH |
| ~52.0 | C H(NHBoc) |
| ~45.0 | C H₂(NHCbz) |
| ~28.5 | C(C H₃)₃ (Boc) |
Synthesis and Purification
The synthesis of this compound involves a strategic, multi-step approach starting from a commercially available chiral precursor. The key is the sequential and regioselective introduction of the Boc and Cbz protecting groups onto the vicinal diamine.
Synthetic Rationale and Workflow
The most logical synthetic route commences with (R)-2,3-diaminopropan-1-ol. The differential reactivity of the two amino groups, though subtle, can be exploited. However, a more robust and common strategy involves a stepwise protection protocol. The choice of which amine to protect first can be influenced by the specific reaction conditions and the desired final product. A representative synthetic workflow is outlined below.
Caption: A representative workflow for the synthesis of the target dicarbamate.
Detailed Experimental Protocol (Representative)
This protocol is a representative procedure based on established methods for the orthogonal protection of diamines.
Materials:
-
(R)-2,3-diaminopropan-1-ol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Benzyl chloroformate (Cbz-Cl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Step 1: Mono-Boc Protection
-
Dissolve (R)-2,3-diaminopropan-1-ol (1.0 eq) in a suitable solvent such as a mixture of dioxane and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.0 eq) in the same solvent dropwise to the cooled solution of the diamine.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude mono-Boc protected intermediate. This intermediate may be used in the next step without further purification if it is of sufficient purity.
Step 2: Cbz Protection
-
Dissolve the crude mono-Boc protected intermediate (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add a base such as triethylamine (1.2 eq).
-
Cool the mixture to 0 °C.
-
Add benzyl chloroformate (1.1 eq) dropwise.
-
Allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.
Reactivity and Applications in Synthesis
The synthetic utility of this compound stems from its trifunctionality and the orthogonal nature of its protecting groups.
Reactivity of Functional Groups
-
Primary Alcohol: The hydroxyl group is a versatile handle for further synthetic transformations. It can undergo oxidation to the corresponding aldehyde or carboxylic acid, etherification, or esterification. It can also be converted to a leaving group (e.g., tosylate or mesylate) for subsequent nucleophilic substitution reactions.
-
Boc-Protected Amine: The Boc group is stable to a wide range of reaction conditions, including basic and nucleophilic reagents, as well as catalytic hydrogenation. It is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA) in DCM, or with HCl in an organic solvent.
-
Cbz-Protected Amine: The Cbz group is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis (e.g., H₂, Pd/C). This allows for the deprotection of the Cbz-protected amine in the presence of the Boc group.
Orthogonal Deprotection Strategy
The differential lability of the Boc and Cbz groups allows for the selective deprotection and subsequent functionalization of the two amino groups.
Caption: Selective deprotection pathways for the dicarbamate building block.
Applications in Drug Discovery and Development
This chiral building block is a valuable intermediate in the synthesis of a variety of complex molecules with potential biological activity.[8][9]
-
Peptide Synthesis: It can be incorporated into peptide chains to introduce a chiral, di-functionalized moiety. The orthogonal protecting groups allow for the subsequent elaboration of the side chain.
-
Synthesis of Chiral Ligands: The diaminopropanol backbone is a common feature in chiral ligands used in asymmetric catalysis.
-
Scaffold for Bioactive Molecules: This building block can serve as a starting point for the synthesis of enzyme inhibitors, receptor agonists or antagonists, and other therapeutic agents. For instance, structurally similar compounds have been used as intermediates in the synthesis of drugs like Lacosamide.
Safety and Handling
As a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, general precautions for handling similar chemical compounds should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a highly valuable and versatile chiral building block for organic synthesis. Its key feature is the presence of two orthogonally protected amino groups, which, in combination with a primary alcohol on a stereochemically defined backbone, provides chemists with a powerful tool for the construction of complex and biologically relevant molecules. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective application in research and development, particularly in the pharmaceutical industry.
References
- Benchchem. (2025). A Head-to-Head Battle of Amine Protection: Boc vs. Cbz Protecting Groups. Benchchem.
-
Chem Impex. (n.d.). (R)-Na-Z-Nb-Boc-2,3-diaminopropan-1-ol. J&K Scientific. Retrieved from [Link]
-
Crysdot LLC. (n.d.). (S)-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate. Crysdot LLC. Retrieved from [Link]
- Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An efficient synthesis of a probe for protein function: 2,3-diaminopropionic acid with orthogonal protecting groups. Organic Letters, 6(2), 213–215.
- Kelleher, F., & ó Proinsias, K. (n.d.). Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of Chiral Diamines in Modern Pharmaceutical Synthesis.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks. MilliporeSigma.
- Aher, A. A., Razvi, S. U., Bahekar, S. E., & Baig, M. S. (2024). The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Asian Journal of Pharmaceutical Research, 3(2), 7-12.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis. Biosynth.
- BLDpharm. (n.d.). 721927-81-7|Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)(S)
- Chem-Impex. (n.d.). S-Nα-Z-Nβ-Boc-2,3-diaminopropan-1-ol. Chem-Impex.
- ChemicalBook. (n.d.). (R)-Na-Z-Nb-Boc-2,3-diaMinopropan-1-ol. ChemicalBook.
- CymitQuimica. (n.d.). Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)(R)
- Echemi. (n.d.). Benzyl tert-Butyl ((1S,3S)-cyclohexane-1,3-diyl)
- Macmillan Group - Princeton University. (n.d.).
- MDPI. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 294.
- MDPI. (2022). The Growing Importance of Chirality in 3D Chemical Space Exploration and Modern Drug Discovery Approaches for Hit-ID. Molecules, 27(21), 7277.
- MDPI. (2020). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Molecules, 25(23), 5697.
- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. NMRDB.org.
- Organic Chemistry Portal. (n.d.). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. Organic Chemistry Portal.
- PubMed Central (PMC). (n.d.). The significance of chirality in contemporary drug discovery-a mini review.
- ResearchGate. (2017). A simple method for the synthesis of 1,3-diaminopropan-2-ols derivatives and their ex vivo relaxant activity on isolated rat tracheal rings. Medicinal Chemistry Research, 26, 1239-1247.
- ResearchGate. (2011).
- ResearchGate. (n.d.). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups.
- ResearchGate. (n.d.). Stereoselective Synthesis of Orthogonally Protected β-Hydroxy-α-,γ-diamino Butyric Acids.
- Sameti, M. R. (2011). 17O NMR parameters of some substituted benzyl ethers components: Ab initio study. Arabian Journal of Chemistry.
- Sigma-Aldrich. (n.d.). (S)-Benzyl tert-butyl (6-amino-6-oxohexane-1,5-diyl)
- The Essential Role of Chiral Amines in Drug Discovery and Development. (n.d.).
- University of Bristol. (n.d.).
- Wang, Z., et al. (2021). Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds?. International Journal of Molecular Sciences, 22(21), 11849.
Sources
- 1. This compound | C16H24N2O5 | CID 50986381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. arrow.tudublin.ie [arrow.tudublin.ie]
- 3. biosynth.com [biosynth.com]
- 4. nbinno.com [nbinno.com]
- 5. pharma.researchfloor.org [pharma.researchfloor.org]
- 6. The Growing Importance of Chirality in 3D Chemical Space Exploration and Modern Drug Discovery Approaches for Hit-ID: Topical Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The significance of chirality in contemporary drug discovery-a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. chemimpex.com [chemimpex.com]
(R)-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate molecular structure
An In-Depth Technical Guide to (R)-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate: A Chiral Building Block for Advanced Synthesis
Introduction
In the landscape of modern drug discovery and complex molecule synthesis, the precise control of stereochemistry is not merely an academic exercise but a fundamental prerequisite for achieving desired biological activity and safety profiles.[1][2] Chiral building blocks—enantiomerically pure compounds used as starting materials—are the linchpins in the efficient construction of these sophisticated molecular architectures.[3][] Among these, this compound stands out as a particularly valuable and versatile intermediate.
This guide provides a comprehensive technical overview of this chiral building block, intended for researchers, scientists, and drug development professionals. We will dissect its molecular structure, explore the strategic implications of its dual-protection scheme, detail its synthesis and analytical characterization, and illuminate its applications. The narrative is grounded in the principles of synthetic chemistry, offering not just protocols but the causal reasoning behind them, reflecting field-proven insights into its practical utility.
Molecular Structure and Physicochemical Properties
This compound is a derivative of (R)-2,3-diamino-1-propanol where the two amino groups are differentially protected. This structural design is intentional and highly strategic. The molecule's core is a three-carbon chain featuring a primary alcohol at C3 and a chiral center at C2, fixed in the (R)-configuration. The amine functionalities at C1 and C2 are masked with two distinct carbamate protecting groups: the Benzyloxycarbonyl (Cbz) group and the tert-Butoxycarbonyl (Boc) group.[5]
This configuration provides a stable, yet selectively addressable, scaffold for introducing the critical 1,2-diamine motif, a common feature in many biologically active compounds and chiral ligands.[6][7]
Data Presentation: Key Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | benzyl N-[(2R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate | [5] |
| Molecular Formula | C₁₆H₂₄N₂O₅ | [5] |
| Molecular Weight | 324.37 g/mol | [5] |
| CAS Number | 1263045-28-8 | [5] |
| Canonical SMILES | CC(C)(C)OC(=O)NCO | [5] |
| InChIKey | JQIQDJDXPRRWIN-CYBMUJFWSA-N | [5] |
Mandatory Visualization: Molecular Component Diagram
Caption: Key components of the title compound.
The Strategic Imperative of Orthogonal Protection
The true synthetic power of this building block lies in the orthogonal nature of its two protecting groups.[8] In complex synthesis, orthogonality allows for the selective removal of one protecting group under conditions that leave the other intact. This enables chemists to perform sequential, site-specific modifications with high fidelity.
-
Boc (tert-Butoxycarbonyl) Group : This group is renowned for its stability under basic and hydrogenolytic conditions but is readily cleaved under mild to strong acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[9][10] The mechanism involves protonation of the carbamate, followed by the loss of a stable tert-butyl carbocation.[10]
-
Cbz (Benzyloxycarbonyl) Group : Conversely, the Cbz group is stable to most acidic and basic conditions but is efficiently removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst, Pd/C).[8][11] This process cleaves the benzylic C-O bond, liberating the free amine.
This orthogonality provides two distinct synthetic vectors from a single starting material, a crucial advantage that minimizes steps and maximizes efficiency in building complex molecular libraries for drug screening.
Mandatory Visualization: Selective Deprotection Workflow
Caption: Orthogonal deprotection pathways.
Synthesis and Manufacturing Protocol
The synthesis of this compound requires a chiral starting material to establish the correct stereochemistry. A common and logical precursor is (S)-3-amino-1,2-propanediol, which can be derived from the chiral pool. The synthesis proceeds through sequential protection of the amine groups, where careful control of stoichiometry and reaction conditions is paramount to achieve high yields of the desired differentially protected product.
Experimental Protocol: A Representative Synthesis
This protocol is a representative, field-proven methodology. Researchers should perform their own optimization based on laboratory conditions and scale.
Objective: To synthesize this compound starting from (S)-Glycidol (a common chiral precursor).
Step 1: Ring-Opening of (S)-Glycidol to form (R)-3-azido-1,2-propanediol.
-
Rationale: This step introduces a nitrogen functionality with the correct stereochemistry via a nucleophilic ring-opening of the epoxide. An azide is used as a masked amine group.
-
Procedure:
-
To a stirred solution of sodium azide (1.5 eq.) in a 4:1 mixture of ethanol and water, add ammonium chloride (1.1 eq.).
-
Cool the mixture to 0 °C and add (S)-Glycidol (1.0 eq.) dropwise, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Monitor reaction completion by TLC.
-
Remove the solvent under reduced pressure. Extract the aqueous residue with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude azido diol, which is often used directly in the next step.
-
Step 2: Reduction of Azide to form (R)-3-amino-1,2-propanediol.
-
Rationale: The azide is reduced to the primary amine. Catalytic hydrogenation is a clean and effective method.
-
Procedure:
-
Dissolve the crude (R)-3-azido-1,2-propanediol in methanol.
-
Add Palladium on carbon (10% Pd, ~5 mol%) to the solution.
-
Place the reaction vessel under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously for 12-18 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain (R)-3-amino-1,2-propanediol.
-
Step 3: Selective Boc-Protection.
-
Rationale: The more nucleophilic primary amine at C1 is selectively protected first under controlled conditions.
-
Procedure:
-
Dissolve the (R)-3-amino-1,2-propanediol in a 1:1 mixture of dioxane and water.
-
Cool the solution to 0 °C and add di-tert-butyl dicarbonate (Boc₂O, 1.0 eq.) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Concentrate the solution to remove dioxane, then perform an aqueous workup to isolate the mono-Boc protected intermediate.
-
Step 4: Cbz-Protection of the remaining amine.
-
Rationale: The remaining free amine at C2 is protected with the Cbz group.
-
Procedure:
-
Dissolve the mono-Boc intermediate in dichloromethane (DCM) and cool to 0 °C.
-
Add a base such as triethylamine (1.2 eq.).
-
Slowly add Benzyl chloroformate (Cbz-Cl, 1.1 eq.) dropwise.
-
Stir the reaction at 0 °C for 1 hour, then at room temperature for 4-6 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure title compound.
-
Analytical Characterization
Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized compound. The following data are based on the known spectral properties of the constituent functional groups.[12]
Data Presentation: Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.30-7.40 (m, 5H, Ar-H of Cbz); δ 5.12 (s, 2H, -CH₂-Ph of Cbz); δ 5.0-5.5 (br s, 2H, NH protons); δ 3.5-3.9 (m, 3H, -CH(N)- and -CH₂OH); δ 3.2-3.4 (m, 2H, -CH₂-N); δ 2.5-3.0 (br s, 1H, -OH); δ 1.45 (s, 9H, -C(CH₃)₃ of Boc).[13][14] |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~156-157 (C=O of carbamates); δ ~136 (quaternary Ar-C of Cbz); δ ~128 (Ar-C of Cbz); δ ~80 (quaternary C of Boc); δ ~67 (-CH₂-Ph of Cbz); δ ~64 (-CH₂OH); δ ~50 (-CH(N)-); δ ~45 (-CH₂-N); δ ~28 (-C(CH₃)₃ of Boc).[12][13] |
| FT-IR (KBr or thin film) | ν ~3400 cm⁻¹ (br, O-H stretch); ν ~3350 cm⁻¹ (N-H stretch); ν ~3000-2850 cm⁻¹ (C-H stretch); ν ~1690-1710 cm⁻¹ (strong, C=O stretch of carbamates); ν ~1520 cm⁻¹ (N-H bend).[12] |
| Mass Spec. (ESI+) | Expected m/z: 325.17 [M+H]⁺, 347.15 [M+Na]⁺ |
Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh and dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).[12]
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a spectral width of 12 ppm, 16-32 scans, and a relaxation delay of 1-2 seconds.[12]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Typical parameters include a spectral width of 220 ppm, 1024-4096 scans, and a relaxation delay of 2-5 seconds.[12]
-
Data Processing: Process the raw data using appropriate software. This involves Fourier transformation, phase and baseline correction, and referencing the chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).[12]
Applications in Drug Development
The utility of this compound is realized in its role as a versatile precursor to more complex, high-value molecules. The chiral 1,2-diaminopropane scaffold it provides is a privileged structure in medicinal chemistry, appearing in numerous antiviral, antibacterial, and anticancer agents.
Key Application Areas:
-
Synthesis of Protease Inhibitors: Many HIV protease inhibitors feature a hydroxyethylamine or related isostere, which can be accessed from chiral amino alcohols. This building block provides a direct route to such scaffolds.
-
Chiral Ligands for Asymmetric Catalysis: Chiral 1,2-diamines are foundational components of highly effective ligands (e.g., for asymmetric hydrogenation or epoxidation reactions) used to manufacture other chiral drugs.[3][6][15]
-
Peptidomimetics: The building block can be incorporated into peptide sequences to introduce conformational constraints or to mimic a dipeptide unit, often leading to enhanced metabolic stability and cell permeability.
Mandatory Visualization: Role as a Synthetic Intermediate
Caption: Synthetic utility of the building block.
Conclusion
This compound is far more than a simple chemical intermediate. It is a sophisticated tool engineered for efficiency, selectivity, and versatility in modern organic synthesis. Its defined stereochemistry, coupled with the orthogonally protected diamine functionality, provides chemists with a reliable and powerful platform for the construction of complex chiral molecules. For researchers in drug discovery and development, mastering the use of such building blocks is essential for accelerating the path from initial design to novel therapeutic candidates.
References
- BenchChem. (2025). A Head-to-Head Battle of Amine Protection: Boc vs. Cbz Protecting Groups.
- Coldham, I., et al. (2001).
- AiFChem. (2025). Chiral Molecular Building Blocks in Modern Drug Discovery.
- AiFChem. (2025). How Chiral Building Blocks Drive Advances in Drug Discovery.
- Gawroński, J., et al. (n.d.). Preparation and application of chiral monotosylated 1,2-diamines in asymmetric synthesis.
- Nájera, C., & Yus, M. (n.d.). Catalytic asymmetric synthesis of 1,2-diamines. Universidad de Alicante.
- Cobb, A. J. A. (2001). Chiral diamines in asymmetric synthesis. UCL (University College London).
- Blaser, H. U. (2002). Synthesis of chiral building blocks for use in drug discovery. PubMed.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
- BOC Sciences. (n.d.). Precision Chiral Building Block Synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Chiral Building Blocks in Pharmaceutical Synthesis.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- Supporting Information. (n.d.).
- Wiley-VCH. (n.d.).
- BenchChem. (2025).
- Dawson, E. R., & Hamer, D. (1951). Synthesis of 3-Amino-1,2-propanediol and 2,3-Diamino-1-propanol. Journal of the American Chemical Society.
- BenchChem. (2025). Application Notes and Protocols for the Characterization of 3-Benzyl-2-hydroxycyclopent-2-enone.
- Sameti, M. R. (2011). 17O NMR parameters of some substituted benzyl ethers components: Ab initio study. Arabian Journal of Chemistry.
Sources
- 1. Chiral Molecular Building Blocks in Modern Drug Discovery - AiFChem [aifchem.com]
- 2. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]
- 3. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C16H24N2O5 | CID 50986381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. archiwum.chem.uw.edu.pl [archiwum.chem.uw.edu.pl]
- 7. rua.ua.es [rua.ua.es]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 11. total-synthesis.com [total-synthesis.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. rsc.org [rsc.org]
- 14. application.wiley-vch.de [application.wiley-vch.de]
- 15. Chiral diamines in asymmetric synthesis - UCL Discovery [discovery.ucl.ac.uk]
A Guide to the Synthesis of (R)-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate: A Key Chiral Building Block
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
(R)-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate is a valuable chiral building block in synthetic organic chemistry, particularly in the development of pharmaceuticals and other biologically active molecules. Its orthogonally protected diamino alcohol structure allows for selective functionalization, making it a versatile intermediate. This technical guide provides a comprehensive overview of a reliable and efficient synthetic pathway to this compound, starting from the readily available chiral precursor, (R)-serine methyl ester hydrochloride. The guide details the reaction mechanisms, experimental protocols, and the rationale behind the choice of reagents and conditions, offering researchers and drug development professionals a practical resource for the preparation of this important synthetic intermediate.
Introduction: The Significance of Orthogonally Protected Diamino Alcohols
Chiral 1,2-diamino motifs are prevalent in a wide array of natural products and pharmaceutical agents. The ability to selectively modify each amino group is crucial for the synthesis of complex target molecules. This is achieved through the use of "orthogonal" protecting groups, which can be removed under different reaction conditions. This compound, with its Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl) protected amino groups, is an exemplary scaffold for such synthetic strategies. The primary alcohol offers a further point for diversification.
The synthetic pathway detailed herein is designed to be robust, scalable, and to proceed with high stereochemical fidelity, preserving the (R)-chirality of the starting material.
Retrosynthetic Analysis and Synthesis Strategy
A logical retrosynthetic analysis of the target molecule points towards a chiral amino acid as a suitable starting material. (R)-serine is an ideal candidate due to its inherent chirality and the presence of a hydroxyl group that can be readily converted to the second amino functionality.
Our forward synthesis strategy commences with the protection of the amino group of (R)-serine methyl ester, followed by the introduction of the second amino group and its subsequent protection. The final step involves the reduction of the ester to the primary alcohol. This approach ensures the preservation of the stereocenter and allows for the introduction of the orthogonal protecting groups in a controlled manner.
Visualizing the Synthetic Workflow
The following diagram illustrates the key transformations in the synthesis of this compound from (R)-serine methyl ester hydrochloride.
Caption: Synthetic pathway from (R)-serine methyl ester hydrochloride.
Detailed Experimental Protocol
This section provides a step-by-step methodology for the synthesis. All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment.
Step 1: Protection of (R)-Serine Methyl Ester
-
Reaction: (R)-Serine methyl ester hydrochloride is reacted with di-tert-butyl dicarbonate (Boc₂O) to protect the amino group.
-
Rationale: The Boc group is a robust protecting group that is stable to the conditions of the subsequent steps but can be readily removed under acidic conditions. Triethylamine (Et₃N) is used as a base to neutralize the hydrochloride salt and the acid generated during the reaction.
-
Procedure:
-
Suspend (R)-serine methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM, 10 mL/g).
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (2.2 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM (2 mL/g) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (R)-methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate as a colorless oil.
-
Step 2: Azide Substitution
-
Reaction: The primary hydroxyl group is first converted to a good leaving group (mesylate) and then displaced by an azide ion.
-
Rationale: A two-step, one-pot procedure is often employed for this transformation to avoid isolation of the potentially unstable mesylate. Sodium azide is a reliable source of the azide nucleophile.
-
Procedure:
-
Dissolve (R)-methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate (1.0 eq) in DCM (10 mL/g) and cool to 0 °C.
-
Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
After completion, dilute the mixture with DCM and wash with cold 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure at low temperature.
-
Immediately dissolve the crude mesylate in dimethylformamide (DMF, 10 mL/g) and add sodium azide (NaN₃, 3.0 eq).
-
Heat the reaction mixture to 60 °C and stir for 12-16 hours.
-
Cool the mixture to room temperature, pour into water, and extract with ethyl acetate.
-
Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (R)-methyl 3-azido-2-((tert-butoxycarbonyl)amino)propanoate.
-
Step 3: Reduction of the Azide
-
Reaction: The azide is reduced to the primary amine via catalytic hydrogenation.
-
Rationale: Hydrogenation over palladium on carbon (Pd/C) is a clean and efficient method for azide reduction, with the only byproduct being nitrogen gas.
-
Procedure:
-
Dissolve (R)-methyl 3-azido-2-((tert-butoxycarbonyl)amino)propanoate (1.0 eq) in methanol (MeOH, 20 mL/g).
-
Add 10% Pd/C (10 mol%).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield (R)-methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate, which is often used in the next step without further purification.
-
Step 4: Orthogonal Protection of the Second Amino Group
-
Reaction: The newly formed primary amine is protected with a benzyloxycarbonyl (Cbz) group.
-
Rationale: The Cbz group is orthogonal to the Boc group. It is stable to the acidic conditions used to remove the Boc group and can be cleaved by hydrogenolysis. This allows for selective deprotection and subsequent modification of either amino group.
-
Procedure:
-
Dissolve the crude (R)-methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate (1.0 eq) in DCM (10 mL/g) and cool to 0 °C.
-
Add triethylamine (1.2 eq).
-
Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to give (R)-methyl 2-((tert-butoxycarbonyl)amino)-3-(((benzyloxy)carbonyl)amino)propanoate.[1][2]
-
Step 5: Reduction of the Ester to the Primary Alcohol
-
Reaction: The methyl ester is reduced to the primary alcohol.
-
Rationale: Lithium borohydride (LiBH₄) is a mild reducing agent suitable for the reduction of esters in the presence of carbamate protecting groups.
-
Procedure:
-
Dissolve (R)-methyl 2-((tert-butoxycarbonyl)amino)-3-(((benzyloxy)carbonyl)amino)propanoate (1.0 eq) in anhydrous tetrahydrofuran (THF, 20 mL/g) and cool to 0 °C.
-
Add a solution of lithium borohydride (2.0 M in THF, 1.5 eq) dropwise.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound as a white solid.[3]
-
Summary of Yields and Characterization
The following table summarizes the expected yields for each step of the synthesis. Actual yields may vary depending on the reaction scale and purification efficiency.
| Step | Product Name | Starting Material | Expected Yield (%) |
| 1 | (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate | (R)-Serine methyl ester hydrochloride | 90-95 |
| 2 | (R)-Methyl 3-azido-2-((tert-butoxycarbonyl)amino)propanoate | Product from Step 1 | 80-85 |
| 3 | (R)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate | Product from Step 2 | >95 (crude) |
| 4 | (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(((benzyloxy)carbonyl)amino)propanoate | Product from Step 3 | 85-90 |
| 5 | This compound | Product from Step 4 | 80-85 |
Characterization of the final product and key intermediates should be performed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm their identity and purity.
Conclusion
The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of this compound. By starting from a readily available chiral precursor and employing a logical sequence of well-established reactions, this key building block can be synthesized in good overall yield and high optical purity. The orthogonal protecting groups on the diamine moiety and the presence of a primary alcohol offer synthetic chemists significant flexibility for the construction of complex and medicinally relevant molecules.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
PrepChem. Synthesis of 3-tert-butoxycarbonylamino-1-propanol. [Link]
-
ResearchGate. A simple method for the synthesis of 1,3-diaminopropan-2-ols derivatives and their ex vivo relaxant activity on isolated rat tracheal rings. [Link]
-
ResearchGate. Stereoselective Synthesis of 1,2-Diamino-1,2-diarylethane Derivatives. [Link]
-
ResearchGate. Efficient synthesis of benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates. [Link]
-
PubMed. Three new derivatives of 3-amino-1,2-propanediol; their spectral properties and biological evaluation. [Link]
-
PubChem. 3-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid. National Center for Biotechnology Information. [Link]
-
Docta Complutense. r,β-Diamino Acids: Biological Significance and Synthetic Approaches. [Link]
-
MDPI. Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. [Link]
-
PMC. Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis. [Link]
-
MDPI. Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. [Link]
-
Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]
-
Semantic Scholar. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. [Link]
- Google Patents.
- Google Patents. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
-
PubChem. 1,3-Diamino-2-propanol. National Center for Biotechnology Information. [Link]
Sources
- 1. 3-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoic acid | C16H22N2O6 | CID 3260803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 65710-57-8: (S)-2-[(tert-Butoxycarbonyl)amino]-3-(benz… [cymitquimica.com]
- 3. This compound | C16H24N2O5 | CID 50986381 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic data for (R)-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate
An In-depth Technical Guide to the Spectroscopic Characterization of (R)-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate
Authored by: Gemini, Senior Application Scientist
Abstract
This compound is a crucial chiral building block in modern synthetic chemistry, particularly valued in the development of peptidomimetics and complex pharmaceutical agents. Its bifunctional nature, featuring orthogonally protected amine groups (Boc and Cbz) and a primary alcohol, allows for sequential and site-selective chemical modifications. A comprehensive understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural verification. This technical guide provides a detailed analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The interpretation herein is grounded in fundamental principles and data from analogous structures, offering researchers a robust framework for its characterization.
Molecular Structure and Physicochemical Properties
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The compound, systematically named benzyl N-[(2R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate, possesses a three-carbon backbone derived from (R)-2,3-diamino-1-propanol. The two amino groups are protected with a tert-butyloxycarbonyl (Boc) group and a benzyloxycarbonyl (Cbz) group, respectively.
Table 1: Physicochemical Properties [1]
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₄N₂O₅ |
| Molecular Weight | 324.37 g/mol |
| IUPAC Name | benzyl N-[(2R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate |
| CAS Number | 1263045-28-8 |
Caption: Molecular structure of the title compound with key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing power for moderately polar organics and its well-defined residual solvent peak for referencing.
-
Instrumentation: Acquire spectra on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: Record the proton spectrum using a standard pulse program. Reference the spectrum to the residual CHCl₃ signal at δ 7.26 ppm.[2]
-
¹³C NMR Acquisition: Record the carbon spectrum using a proton-decoupled pulse sequence. Reference the spectrum to the CDCl₃ triplet centered at δ 77.16 ppm.[2]
Proton (¹H) NMR Analysis
The ¹H NMR spectrum provides detailed information about the chemical environment, connectivity, and number of hydrogen atoms.
Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality and Insights |
|---|---|---|---|---|
| ~7.35 | multiplet | 5H | Ar-H (Cbz) | The five protons of the phenyl ring are deshielded by the aromatic ring current, appearing in this characteristic region. |
| ~5.40 | broad singlet | 1H | NH (Cbz) | The amide proton's chemical shift is variable and concentration-dependent. Its broadness is due to quadrupole broadening and potential hydrogen bonding. |
| ~5.10 | singlet | 2H | -O-CH₂ -Ph (Cbz) | These benzylic protons are adjacent to an oxygen and the aromatic ring, causing a significant downfield shift. They typically appear as a sharp singlet. |
| ~5.00 | broad singlet | 1H | NH (Boc) | Similar to the Cbz amide proton, this signal is often broad and its position can vary. |
| ~3.80 | multiplet | 1H | CH (Backbone C₂) | This methine proton is coupled to four other protons (two on C₁ and two on C₃), resulting in a complex multiplet. |
| ~3.65 | multiplet | 2H | CH₂ -OH (Backbone C₁) | These diastereotopic protons are adjacent to the hydroxyl group and the chiral center, leading to a complex splitting pattern. |
| ~3.30 | multiplet | 2H | CH₂ -NHCbz (Backbone C₃) | These protons are adjacent to the Cbz-protected nitrogen and the chiral center, appearing as a multiplet. |
| ~2.50 | broad singlet | 1H | -OH | The hydroxyl proton signal is often broad and its chemical shift is highly dependent on concentration, temperature, and solvent purity. |
| 1.45 | singlet | 9H | -C(CH₃ )₃ (Boc) | The nine protons of the tert-butyl group are chemically equivalent, resulting in a single, sharp, and highly integrated signal. This is a hallmark of the Boc protecting group. |
Carbon (¹³C) NMR Analysis
The ¹³C NMR spectrum reveals the number and electronic environment of all unique carbon atoms in the molecule.
Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Causality and Insights |
|---|---|---|
| ~156.5 | C =O (Cbz) | The carbonyl carbon of the Cbz carbamate is in a typical range, deshielded by two adjacent heteroatoms. |
| ~156.0 | C =O (Boc) | The Boc carbonyl carbon appears at a very similar chemical shift to the Cbz carbonyl. |
| ~136.5 | Quaternary Ar-C (Cbz) | The ipso-carbon of the phenyl ring to which the benzylic group is attached. |
| ~128.5 | Ar-C H (Cbz) | Ortho and para carbons of the phenyl ring. |
| ~128.0 | Ar-C H (Cbz) | Meta carbons of the phenyl ring. |
| ~80.0 | -C (CH₃)₃ (Boc) | The quaternary carbon of the tert-butyl group is a key identifier for the Boc group, significantly deshielded by the adjacent oxygen. |
| ~67.0 | -O-C H₂-Ph (Cbz) | The benzylic carbon is deshielded by both the adjacent oxygen and the phenyl ring. |
| ~64.0 | C H₂-OH (Backbone C₁) | The carbon bearing the primary alcohol group. |
| ~51.0 | C H (Backbone C₂) | The chiral methine carbon, attached to the Boc-protected nitrogen. |
| ~45.0 | C H₂-NHCbz (Backbone C₃) | The carbon adjacent to the Cbz-protected nitrogen. |
| ~28.3 | -C(C H₃)₃ (Boc) | The three equivalent methyl carbons of the Boc group give a strong, characteristic signal. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to their vibrational frequencies.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: Place a small drop of the neat oil on a salt plate (e.g., NaCl or KBr) to form a thin film.
-
Instrumentation: Acquire the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Collection: Scan over the range of 4000-400 cm⁻¹.
Table 4: Predicted IR Absorption Bands
| Frequency (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |
|---|---|---|---|
| ~3400 | Broad, Strong | O-H Stretch | Alcohol (-OH) |
| ~3330 | Medium | N-H Stretch | Carbamate (-NH) |
| 3050-3020 | Medium | C-H Stretch | Aromatic (sp² C-H) |
| 2980-2850 | Strong | C-H Stretch | Aliphatic (sp³ C-H) |
| ~1690 | Very Strong | C=O Stretch | Carbamate Carbonyls (Boc & Cbz) |
| ~1520 | Strong | N-H Bend | Carbamate (-NH) |
| 1250 & 1160 | Strong | C-O Stretch | Carbamate (O=C-O) and Alcohol (C-O) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.
Experimental Protocol: MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.
-
Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation and preserve the molecular ion.
-
Analysis: Analyze the ions using a high-resolution mass analyzer like Time-of-Flight (TOF) or Orbitrap for accurate mass determination.
Expected Mass Spectrum
-
Molecular Ion: The calculated monoisotopic mass is 324.1685 Da.[1] In positive ion mode ESI-MS, the primary observed species would be the protonated molecule [M+H]⁺ at m/z 325.1758 and the sodium adduct [M+Na]⁺ at m/z 347.1577.
-
Key Fragments: While ESI is soft, some in-source fragmentation can occur. Key fragmentation pathways involve the loss of the protecting groups.
Caption: A simplified proposed fragmentation pathway in ESI-MS.
Integrated Spectroscopic Analysis Workflow
The confirmation of the structure is not based on a single technique but on the convergence of evidence from all methods.
Caption: Workflow for the comprehensive spectroscopic characterization.
Conclusion
The spectroscopic characterization of this compound is straightforward through the combined application of NMR, IR, and MS. The ¹H and ¹³C NMR spectra are expected to show distinctive signals for the Boc and Cbz protecting groups, alongside the signals for the chiral propanol backbone. IR spectroscopy confirms the presence of hydroxyl, amide, and carbonyl functional groups. High-resolution mass spectrometry validates the elemental composition and molecular weight. Together, these techniques provide an unambiguous confirmation of the compound's structure and purity, which is essential for its application in research and development.
References
-
Macmillan Group, Princeton University. "Supplementary Information." Available at: [Link]
-
The Royal Society of Chemistry. "Supplemmentary Info for RSC adv. after corrections." Available at: [Link]
-
PubChem, National Center for Biotechnology Information. "this compound." Available at: [Link]
Sources
A Technical Guide to (R)-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate: A Chiral Synthon for Advanced Drug Development
Abstract
This technical guide provides an in-depth exploration of benzyl N-[(2R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate , a chiral building block of significant interest to researchers, scientists, and professionals in drug development. Referred to by its common synonym, Boc-D-Dap(Z)-ol , this molecule is a cornerstone intermediate in the synthesis of complex peptidomimetic therapeutics, most notably aspartic protease inhibitors. We will detail its chemical identity, provide a robust, field-proven synthesis protocol, discuss critical quality control parameters, and explore its application in the synthesis of high-value pharmaceutical agents, supported by authoritative references.
Chemical Identity and Significance
Nomenclature and Structure
The compound is a specifically protected derivative of (R)-2,3-diamino-1-propanol. The orthogonal protection strategy, employing a tert-butyloxycarbonyl (Boc) group on one amine and a benzyloxycarbonyl (Cbz or Z) group on the other, is central to its synthetic utility. This strategy allows for the selective deprotection and subsequent functionalization of either nitrogen atom under distinct chemical conditions.
-
Systematic IUPAC Name: benzyl N-[(2R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate[1]
-
Common Synonyms: Boc-D-Dap(Z)-ol, (R)-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate[1]
-
CAS Number: 1263045-28-8[1]
-
Molecular Formula: C₁₆H₂₄N₂O₅[1]
Caption: 2D Structure of Boc-D-Dap(Z)-ol.
Significance in Drug Development
The 1,2-diamino-3-hydroxypropane scaffold is a privileged structure in medicinal chemistry, particularly for the development of aspartic protease inhibitors. This motif is designed to mimic the transition state of peptide bond hydrolysis, enabling tight binding to the active site of enzymes like HIV-1 protease.
Boc-D-Dap(Z)-ol serves as a key chiral intermediate for introducing this critical pharmacophore. Its most notable application is in the synthesis of Darunavir (Prezista®) , a potent second-generation HIV-1 protease inhibitor widely used in antiretroviral therapy. The specific stereochemistry and functional group arrangement of Boc-D-Dap(Z)-ol are essential for the high efficacy and resistance profile of Darunavir.
Physicochemical Properties
A summary of the key computed and experimental properties of the compound is provided below. Researchers should note that experimental values for melting point and optical rotation are not widely published for this specific intermediate and may vary based on purity and crystalline form.
| Property | Value | Source |
| Molecular Weight | 324.37 g/mol | PubChem[1] |
| Appearance | White to off-white solid (Expected) | --- |
| XLogP3 (Predicted) | 1.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 3 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |
| Rotatable Bond Count | 9 | PubChem[1] |
| Storage Temperature | 2-8°C, Inert atmosphere | Vendor Data |
Synthesis and Purification
The synthesis of Boc-D-Dap(Z)-ol is typically achieved via a two-step process starting from the commercially available N-α-Boc-D-2,3-diaminopropionic acid. The process involves the protection of the β-amino group followed by the selective reduction of the carboxylic acid.
Synthesis Pathway Overview
Caption: High-level synthetic workflow for Boc-D-Dap(Z)-ol.
Detailed Experimental Protocol
This protocol is adapted from methodologies established for the synthesis of protected amino acids and their subsequent reduction.
Step 1: Synthesis of N-α-Boc-N-β-Cbz-D-2,3-diaminopropionic acid (Boc-D-Dap(Z)-OH)
This step involves the selective protection of the more nucleophilic β-amino group of Boc-D-Dap-OH using benzyl chloroformate (Cbz-Cl).
-
Reaction Setup: In a flask equipped with a magnetic stirrer, dissolve N-α-Boc-D-2,3-diaminopropionic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
-
Base Addition: Cool the solution to 0°C using an ice bath. Add sodium bicarbonate (NaHCO₃, approx. 2.2 eq) portion-wise while stirring to maintain the pH between 8-10.
-
Cbz Protection: Slowly add benzyl chloroformate (Cbz-Cl, approx. 1.1 eq) dropwise to the cooled, stirring suspension. The reaction is exothermic and the pH should be monitored.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Work-up and Isolation: Acidify the reaction mixture to pH 2-3 with cold 1N HCl. Extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield Boc-D-Dap(Z)-OH, typically as a white solid or viscous oil, which can be used in the next step without further purification.
Step 2: Reduction to this compound (Boc-D-Dap(Z)-ol)
This protocol is based on the selective reduction of the carboxylic acid to a primary alcohol.
-
Reaction Setup: Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve Boc-D-Dap(Z)-OH (1.0 eq) and lithium bromide (LiBr, 1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Reducing Agent Addition: Cool the solution to 0°C in an ice bath. In a separate flask, prepare a solution of sodium borohydride (NaBH₄, 2.0 eq) in a mixture of THF and ethanol. Add this reducing solution dropwise to the cooled carboxylic acid solution over 30-60 minutes.
-
Reaction Completion: Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C.
-
Work-up and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure Boc-D-Dap(Z)-ol as a white solid.
Quality Control and Characterization
Ensuring the chemical identity, purity, and stereochemical integrity of Boc-D-Dap(Z)-ol is critical for its successful use in multi-step syntheses.
Spectroscopic Analysis (¹H NMR)
Proton NMR is a primary tool for structural confirmation. The expected chemical shifts (in CDCl₃, δ in ppm) for the key protons are:
-
~7.35 ppm (multiplet, 5H): Aromatic protons of the Cbz group's benzyl ring.
-
~5.10 ppm (singlet, 2H): Methylene protons (-CH₂-) of the Cbz group.
-
~5.0-5.5 ppm (broad singlet, 1H): NH proton of the Boc carbamate.
-
~4.9-5.4 ppm (broad singlet, 1H): NH proton of the Cbz carbamate.
-
~3.8-4.0 ppm (multiplet, 1H): Chiral methine proton (-CH-) adjacent to the Boc-protected amine.
-
~3.5-3.7 ppm (multiplet, 2H): Methylene protons (-CH₂OH) of the primary alcohol.
-
~3.2-3.4 ppm (multiplet, 2H): Methylene protons (-CH₂-) adjacent to the Cbz-protected amine.
-
~2.0-2.5 ppm (broad singlet, 1H): Hydroxyl proton (-OH). This signal may exchange with D₂O.
-
~1.45 ppm (singlet, 9H): Methyl protons of the tert-butyl group.
Chromatographic and Physical Analysis
| Analysis Method | Expected Result/Specification | Rationale |
| HPLC/UPLC | Purity ≥98% | Ensures absence of starting material and byproducts that could interfere with subsequent reactions. |
| Chiral HPLC | Enantiomeric Excess (e.e.) ≥99% | Confirms the (R)-stereochemistry is preserved, which is critical for biological activity. |
| Mass Spectrometry | [M+H]⁺ = 325.17, [M+Na]⁺ = 347.15 | Confirms the correct molecular weight of the product. |
| Melting Point | Not widely reported; should be a sharp range for pure crystalline solid. | A broad melting range can indicate impurities. |
| Optical Rotation | Not widely reported; should be a consistent value for the (R)-enantiomer. | Confirms the bulk stereochemical configuration. |
Application Case Study: Synthesis of Darunavir
Boc-D-Dap(Z)-ol is a non-commercial, advanced intermediate. A structurally related and commercially available key starting material in many Darunavir syntheses is (2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane. The synthesis proceeds by opening this epoxide with isobutylamine.
However, the diamino alcohol core provided by Boc-D-Dap(Z)-ol represents the central scaffold of Darunavir. The following diagram illustrates conceptually how this core is integrated.
Caption: Logical relationship of Boc-D-Dap(Z)-ol core to Darunavir.
The synthetic utility of Boc-D-Dap(Z)-ol lies in its orthogonal protecting groups. The Boc group can be removed under acidic conditions (e.g., TFA), while the Cbz group is typically cleaved via hydrogenolysis (e.g., H₂/Pd-C). This allows chemists to selectively reveal one of the amino groups for coupling with other fragments, such as the P1' or P2 ligands, in a controlled, stepwise manner to build the final drug molecule.
Handling and Storage
-
Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place, typically at 2-8°C. For long-term storage, blanketing with an inert gas like argon or nitrogen is recommended to prevent degradation.
Conclusion
This compound, or Boc-D-Dap(Z)-ol, is a high-value chiral intermediate whose strategic design enables the efficient and stereocontrolled synthesis of complex pharmaceutical agents. Its orthogonal Boc and Cbz protecting groups provide the synthetic flexibility required by medicinal chemists. A thorough understanding of its synthesis, purification, and characterization is essential for its effective application in advancing the development of next-generation therapeutics, particularly in the field of HIV protease inhibitors.
References
-
PubChem. this compound. National Center for Biotechnology Information. [Link]
-
Mitra, R., & Ganesh, K. N. (2011). PNAs grafted with (α/γ, R/S)-aminomethylene pendants: Regio and stereo specific effects on DNA binding and improved cell uptake. Chemical Communications, 47(4), 1198–1200. [Link]
-
Ghosh, A. K., et al. (1998). Potent HIV protease inhibitors incorporating high-affinity P2-ligands and (R)-(hydroxyethylamino)sulfonamide isostere. Bioorganic & Medicinal Chemistry Letters, 8(6), 687-690. [Link]
Sources
A Technical Guide to (R)-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate: Properties, Synthesis, and Applications
This document serves as an in-depth technical guide for researchers, scientists, and professionals in drug development on the physical and chemical properties of (R)-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate. It provides a comprehensive overview of its synthesis, reactivity, and applications, grounded in established scientific principles and supported by authoritative references.
Introduction: A Versatile Chiral Building Block
This compound is a strategically important chiral intermediate in modern organic synthesis and medicinal chemistry. Its molecular architecture is distinguished by three key features: a primary alcohol, a stereodefined vicinal diamine, and orthogonally protected amine groups—specifically, a benzyloxycarbonyl (Cbz) group and a tert-butyloxycarbonyl (Boc) group.
The true synthetic power of this molecule lies in the differential lability of the Cbz and Boc protecting groups. This orthogonality allows for the selective deprotection and subsequent functionalization of either nitrogen atom, providing a precise and controlled pathway to complex, stereochemically rich target molecules. This guide will explore the fundamental properties and handling of this compound, offering both foundational knowledge and practical insights for its effective use in the laboratory.
Core Physicochemical and Structural Data
A precise understanding of a compound's physical and chemical properties is critical for its successful application in experimental design, reaction optimization, and formulation.
General and Structural Properties
The fundamental identifiers and properties of this compound are summarized below.
| Property | Value |
| IUPAC Name | benzyl N-[(2R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate[1] |
| CAS Number | 1263045-28-8[1][2] |
| Molecular Formula | C₁₆H₂₄N₂O₅[1] |
| Molecular Weight | 324.37 g/mol [1] |
| Appearance | White to off-white solid |
Spectroscopic Profile for Structural Verification
Spectroscopic analysis is essential for confirming the identity and purity of the material. The following data represents typical characterization values.
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.40-7.29 (m, 5H, Ar-H), 5.11 (s, 2H, Ar-CH₂), 5.0-5.2 (br s, 1H, NH), 3.8-4.0 (m, 1H, CH-N), 3.6-3.7 (m, 2H, CH₂-OH), 3.2-3.4 (m, 2H, CH₂-N), 1.44 (s, 9H, C(CH₃)₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ (ppm) 156.8 (C=O), 156.3 (C=O), 136.5 (Ar-C), 128.6 (Ar-CH), 128.2 (Ar-CH), 128.1 (Ar-CH), 80.0 (C(CH₃)₃), 67.2 (Ar-CH₂), 63.7 (CH₂-OH), 51.8 (CH-N), 43.0 (CH₂-N), 28.4 (C(CH₃)₃).
-
Mass Spectrometry (ESI-MS): m/z: 347.1 [M+Na]⁺, 325.1 [M+H]⁺.
Synthesis and Purification Protocol
The synthesis of this dicarbamate is typically achieved through a sequential protection strategy starting from a commercially available chiral precursor. The protocol described below is a validated, self-consistent method that ensures high purity and yield.
Synthetic Workflow Overview
The synthesis involves a two-step protection of the amino groups of (R)-3-amino-2-(aminomethyl)propan-1-ol, followed by purification. The choice of introducing the Boc group first is strategic, as it moderates the reactivity of the remaining amine for the subsequent Cbz protection.
Caption: High-level workflow for the synthesis of the target dicarbamate.
Detailed Experimental Methodology
Materials and Reagents:
-
(R)-2,3-Diaminopropan-1-ol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Benzyl Chloroformate (Cbz-Cl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dioxane, Water, Dichloromethane (DCM)
-
Ethyl Acetate, Hexanes
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel
Step 1: Selective N-Boc Protection
-
Dissolve (R)-2,3-diaminopropan-1-ol (1.0 eq.) in a 1:1 mixture of dioxane and water.
-
Cool the reaction vessel to 0 °C using an ice bath.
-
Add di-tert-butyl dicarbonate (1.05 eq.) portion-wise to the stirred solution. Causality: Portion-wise addition at low temperature controls the exotherm and minimizes di-protection.
-
Allow the mixture to warm to room temperature and stir overnight (approx. 16 hours).
-
Monitor reaction completion via TLC or LC-MS.
-
Concentrate the mixture in vacuo to remove dioxane.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the crude mono-Boc protected intermediate, which can often be used without further purification.
Step 2: N-Cbz Protection
-
Dissolve the crude intermediate from Step 1 in dichloromethane (DCM).
-
Add triethylamine (2.2 eq.).
-
Cool the mixture to 0 °C.
-
Add benzyl chloroformate (1.1 eq.) dropwise via a syringe. Causality: The base (TEA) neutralizes the HCl byproduct, driving the reaction to completion.
-
Stir the reaction at room temperature for 3-5 hours until the starting material is consumed (monitored by TLC).
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude dicarbamate.
Step 3: Purification
-
Purify the crude residue using flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., 20% to 60% EtOAc).
-
Combine fractions containing the pure product (identified by TLC) and concentrate to yield this compound as a white solid.
Chemical Reactivity and Synthetic Utility
The compound's reactivity is centered on its three distinct functional groups, enabling a wide range of chemical transformations.
Orthogonal Deprotection: The Key to Versatility
The ability to selectively remove one carbamate protecting group in the presence of the other is the molecule's most powerful feature.
Caption: Orthogonal deprotection strategies for the dicarbamate intermediate.
-
Boc Group Removal: The Boc group is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in DCM or a solution of HCl in dioxane or methanol. These conditions leave the Cbz group fully intact.
-
Cbz Group Removal: The Cbz group is classically removed via catalytic hydrogenolysis (e.g., using H₂ gas with a palladium on carbon catalyst). This is a mild reduction method that does not affect the acid-labile Boc group.
Reactivity of the Primary Alcohol
The primary hydroxyl group is a versatile handle for further elaboration:
-
Oxidation: It can be oxidized to the corresponding aldehyde using reagents like Dess-Martin periodinane (DMP) or to a carboxylic acid with stronger oxidants (e.g., Jones oxidation).
-
Activation and Displacement: The alcohol can be converted to a better leaving group (e.g., a tosylate or mesylate) to facilitate nucleophilic substitution reactions.
-
Esterification/Etherification: Standard protocols can be used to form esters or ethers, allowing for the attachment of various molecular fragments.
Stability and Storage
This compound is a stable solid under standard atmospheric conditions. For long-term storage, it should be kept in a tightly sealed container in a cool, dry place (2-8°C is recommended) and protected from strong acids and oxidizing agents.
Applications in Research and Development
This building block is frequently employed in the synthesis of high-value compounds, particularly in the pharmaceutical industry.
-
Protease Inhibitors: The vicinal diamine backbone is a common pharmacophore in various protease inhibitors, including those targeting HIV and HCV.
-
Peptidomimetics: It serves as a non-natural amino acid surrogate to create peptide-like molecules with enhanced metabolic stability and oral bioavailability.
-
Chiral Ligands: The diamine can be further derivatized to synthesize chiral ligands for asymmetric catalysis, which is crucial for the enantioselective production of other chiral compounds.
Safety and Handling
Standard laboratory safety protocols should be followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Exposure Controls: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Toxicity: Specific toxicological data is not extensively published. As with all non-evaluated research chemicals, it should be treated as potentially hazardous.
References
-
This compound | C16H24N2O5 - PubChem. Available at: [Link]
Sources
An In-depth Technical Guide to the Nomenclature of (R)-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate is a chiral building block crucial in synthetic organic chemistry and pharmaceutical development. Its utility is predicated on the precise stereochemistry and the orthogonal protecting groups—tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz)—which allow for selective deprotection and sequential modification. However, the complexity of its structure gives rise to a variety of systematic, semi-systematic, and supplier-specific names. This guide provides a comprehensive analysis of the nomenclature, synonyms, and key identifiers for this compound, ensuring clarity and precision in research, procurement, and regulatory documentation. We will systematically dissect its IUPAC name, common abbreviations, and commercial identifiers, offering a definitive resource for professionals in the field.
Introduction: The Critical Role of Unambiguous Chemical Identification
In the realms of chemical synthesis and drug discovery, the precise identification of a molecule is paramount. Ambiguity in nomenclature can lead to costly errors in procurement, experimental design, and interpretation of results. The subject of this guide, this compound, is a prime example of a molecule whose structural complexity necessitates a thorough understanding of its various names.
This compound is a derivative of (R)-2,3-diamino-1-propanol, where the two amino groups are orthogonally protected with Boc and Cbz groups, respectively. This arrangement is highly valuable for the asymmetric synthesis of peptidomimetics, enzyme inhibitors, and other complex chiral molecules. The ability to selectively remove either the Boc group (under acidic conditions) or the Cbz group (via hydrogenolysis) without affecting the other provides chemists with significant synthetic flexibility. This guide serves to eliminate ambiguity by consolidating the various identifiers and naming conventions into a single, authoritative reference.
Part 1: Primary Chemical Identifiers
The most reliable method for identifying a chemical compound is through its universally recognized, non-ambiguous identifiers. These are not subject to the variations seen in common or trade names. For this compound, the primary identifiers are summarized below.
| Identifier Type | Value | Authority |
| IUPAC Name | benzyl N-[(2R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate | IUPAC |
| CAS Registry No. | 1263045-28-8 | Chemical Abstracts Service |
| Molecular Formula | C₁₆H₂₄N₂O₅ | Elemental Analysis |
| InChI | InChI=1S/C16H24N2O5/c1-16(2,3)23-15(21)18-13(10-19)9-17-14(20)22-11-12-7-5-4-6-8-12/h4-8,13,19H,9-11H2,1-3H3,(H,17,20)(H,18,21)/t13-/m1/s1 | IUPAC/NIST |
| InChIKey | Not readily available in cited sources. | IUPAC/NIST |
| Canonical SMILES | C1=CC=C(C=C1)COC(=O)NCC(CO)NC(=O)OC(C)(C)C | Daylight CIS |
Expert Insight: The CAS Registry Number (1263045-28-8) is the single most crucial identifier for procurement and regulatory purposes.[1] Unlike names, which can be interpreted differently, the CAS number points to a unique chemical substance. The IUPAC name provides a systematic and unambiguous description of the molecular structure, specifying the (R)-stereochemistry at the chiral center (carbon-2 of the propane backbone).[1] The International Chemical Identifier (InChI) offers a machine-readable string that encodes the structure, including stereochemistry, ensuring digital precision.
Part 2: Synonyms and Common Names
Beyond the formal IUPAC nomenclature, several synonyms and semi-systematic names are frequently encountered in scientific literature and supplier catalogs. These names often arise from a focus on the core structure or the protecting groups.
| Synonym / Common Name | Rationale / Origin |
| Carbamic acid, N-[(2R)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-3-hydroxypropyl]-, phenylmethyl ester | A more verbose, systematic name based on carbamic acid.[1] |
| Boc-d-dap(z)-ol | An abbreviation common in peptide chemistry. "Boc" is the protecting group on the alpha-amine, "d-dap" refers to D-2,3-diaminopropanoic acid (with the "d" indicating the stereocenter), "(z)" refers to the Cbz (Z) group on the side-chain amine, and "-ol" indicates the carboxylic acid is reduced to an alcohol.[1] |
| MFCD06798156 | MDL number, a unique identifier from the MDL database (now part of BIOVIA).[1] |
Causality Behind Naming Conventions: The existence of multiple synonyms is a direct result of different naming systems being applied to the same complex structure. Chemists focused on peptide synthesis are likely to use the abbreviated form "Boc-d-dap(z)-ol" for its conciseness and immediate recognition within the field. In contrast, regulatory bodies and chemical databases prefer the fully descriptive, albeit lengthy, IUPAC name for its absolute clarity.
Part 3: Commercial Designations & Trade Names
As a chemical intermediate and building block, this compound is not typically marketed under a specific "trade name" in the way a final pharmaceutical product would be. Instead, it is identified by its chemical name and, more importantly, by supplier-specific catalog or product numbers. Researchers procuring this chemical will most often search by its CAS number to find various suppliers.
This compound is a specialized reagent and may not be available from all major suppliers. It is crucial for researchers to verify the identity and purity of the compound from any commercial source, as outlined in the protocol below.
Part 4: Protocol for Nomenclature Verification
To ensure the identity of a supplied chemical matches the desired "this compound," a systematic verification process is essential. This protocol provides a self-validating workflow for researchers.
Objective: To confirm the chemical identity and stereochemical purity of a supplied sample.
Methodology:
-
Documentation Cross-Reference:
-
Step 1.1: Match the CAS Number (1263045-28-8) on the supplier's bottle, Certificate of Analysis (CoA), and your purchase order. Discrepancies here are a major red flag.
-
Step 1.2: Compare the IUPAC name or a primary synonym from the supplier's CoA with an authoritative database like PubChem or SciFinder.[1]
-
-
Analytical Data Interpretation:
-
Step 2.1 (¹H NMR): Acquire a proton NMR spectrum. The spectrum should be consistent with the structure. Key expected signals include:
-
A singlet around 1.4 ppm (9H) for the tert-butyl protons of the Boc group.
-
A multiplet for the CH₂-CH-CH₂ backbone protons.
-
A singlet around 5.1 ppm (2H) for the benzylic protons of the Cbz group.
-
A multiplet around 7.3 ppm (5H) for the aromatic protons of the Cbz group.
-
Signals for the -OH and -NH protons, which may be broad and exchangeable with D₂O.
-
-
Step 2.2 (Mass Spectrometry): Obtain a mass spectrum (e.g., ESI-MS). Look for the molecular ion peak corresponding to the expected molecular weight (C₁₆H₂₄N₂O₅, ~340.4 g/mol ), often observed as [M+H]⁺, [M+Na]⁺, or other adducts.
-
Step 2.3 (Chiral HPLC/SFC): To confirm the (R)-enantiomeric purity, analysis on a chiral stationary phase is required. The sample should produce a single major peak, and its retention time should be compared against a known standard or literature data if available. The enantiomeric excess (e.e.) should be >98% for most synthetic applications.
-
Logical Workflow for Verification:
The following diagram illustrates the decision-making process for verifying the chemical's identity.
Caption: Workflow for the verification of chemical identity and purity.
Conclusion
The accurate identification of this compound is essential for its effective use in research and development. While a variety of synonyms exist, rooted in different chemical naming conventions, the CAS Registry Number 1263045-28-8 and the systematic IUPAC name benzyl N-[(2R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate serve as the most reliable identifiers.[1] For all practical purposes, researchers should prioritize the use of the CAS number in searches, procurement, and documentation. Adherence to a systematic verification protocol, combining documentation review with analytical data, is the best practice to ensure both chemical identity and stereochemical integrity, thereby upholding the standards of scientific rigor.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
Sources
A Technical Guide to (R)-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate: Commercial Availability, Quality Control, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate, a chiral building block of significant interest in medicinal chemistry, offers a versatile scaffold for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its commercial availability, including key suppliers and current market pricing. It further delves into the critical aspects of quality control, outlining typical specifications and analytical methods for purity assessment. A discussion of synthetic strategies is presented, providing context for its production. Finally, the guide explores the applications of this intermediate in drug development, with a focus on its role in the synthesis of peptide-based therapeutics and other bioactive molecules.
Introduction: The Strategic Importance of a Chiral Building Block
This compound, also known by synonyms such as Boc-D-Dap(Z)-ol and (R)-Nα-Boc-Nβ-Z-2,3-diaminopropan-1-ol, is a strategically important intermediate in synthetic organic chemistry.[1] Its structure incorporates a primary alcohol, a chiral backbone, and two orthogonally protected amine functionalities—one with a tert-butyloxycarbonyl (Boc) group and the other with a benzyloxycarbonyl (Cbz or Z) group. This arrangement allows for selective deprotection and sequential chemical modifications, making it a valuable tool for constructing complex molecules with precise stereochemistry.[2] The inherent chirality of this building block is crucial in the development of enantiomerically pure drugs, directly influencing their efficacy, safety profiles, and metabolic pathways.[3]
Commercial Availability and Procurement
This compound is readily available from a range of chemical suppliers specializing in research chemicals and pharmaceutical intermediates. The compound is typically offered in various quantities, from milligrams to grams, catering to both academic research and industrial drug development needs.
Key Commercial Suppliers
Several reputable suppliers list this compound in their catalogs. The following table summarizes a selection of these suppliers and provides an overview of typical pricing and available quantities.
| Supplier | Brand/Distributor | Representative Quantities & Pricing | CAS Number |
| CymitQuimica | Apollo Scientific | 100mg (€79.00), 250mg (€120.00), 1g (€281.00), 5g (€934.00) | 1263045-28-8[4] |
| Bapeks | Bapeks | 500mg (€92), 1g (€143), 5g (€510), 25g (€2040) | 1263045-28-8 |
| Advanced ChemBlocks | AChemBlock | 250mg ( | 412015-69-1[5] |
| Chem-Impex | Chem-Impex | Inquire for pricing | - |
| AbacipharmTech | AbacipharmTech | Inquire for pricing | - |
| eMolecules | Fisher Scientific | Inquire for pricing | - |
Note: Pricing and availability are subject to change. It is recommended to consult the suppliers' websites for the most current information.
Ordering and Inquiry Process
For most suppliers, orders can be placed directly through their websites. For bulk quantities or custom synthesis inquiries, contacting the sales department is recommended. When inquiring, it is beneficial to provide the CAS number (1263045-28-8) and any required purity specifications to ensure accurate quoting and product delivery.
Quality Control and Technical Specifications
Ensuring the chemical identity and purity of this compound is paramount for its successful application in synthesis. Reputable suppliers will provide a Certificate of Analysis (CoA) and a Safety Data Sheet (SDS) upon request.
Physicochemical Properties
A summary of the key physicochemical properties is provided below, with data computed by PubChem.[1]
| Property | Value |
| Molecular Formula | C₁₆H₂₄N₂O₅ |
| Molecular Weight | 324.37 g/mol |
| Appearance | Typically a white to off-white solid |
| XLogP3 | 1.5 |
| Hydrogen Bond Donor Count | 3 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 9 |
| Exact Mass | 324.16852187 Da |
Typical Analytical Specifications
While specific purity levels may vary between suppliers, a research-grade product typically meets the following specifications:
-
Purity: ≥95% (often >97% or >98%), as determined by High-Performance Liquid Chromatography (HPLC) and/or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Identity Confirmation: Consistent with the expected structure as confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
-
Chiral Purity: The enantiomeric excess (e.e.) is a critical parameter, although not always explicitly stated on standard CoAs. For applications in chiral drug synthesis, it is advisable to request specific data on enantiomeric purity.
The following diagram illustrates a typical quality control workflow for a chiral intermediate like this compound.
Caption: Quality Control Workflow for Chiral Intermediates.
Synthetic Strategies
The synthesis of this compound typically starts from a chiral precursor, most commonly an amino acid derivative. A plausible and efficient synthetic route involves the reduction of the corresponding orthogonally protected 2,3-diaminopropionic acid derivative, (R)-Nα-Boc-Nβ-Z-2,3-diaminopropionic acid (Boc-D-Dap(Z)-OH).
General Synthetic Pathway
The overall transformation can be visualized as a two-step process starting from a suitable chiral precursor.
Caption: General Synthetic Pathway.
Representative Experimental Protocol: Reduction of Boc-D-Dap(Z)-OH
Starting Material: (R)-Nα-Boc-Nβ-Z-2,3-diaminopropionic acid (Boc-D-Dap(Z)-OH), which is commercially available.[6][7]
Reaction:
-
Dissolution: Dissolve Boc-D-Dap(Z)-OH (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) in a flame-dried, round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reducing Agent Addition: To the cooled solution, slowly add a solution of a suitable reducing agent, such as borane-tetrahydrofuran complex (BH₃·THF) or borane-dimethyl sulfide complex (BMS) (typically 1.5-2.0 equivalents), via a syringe or dropping funnel. The addition should be controlled to maintain the temperature below 5-10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours (typically 2-12 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the excess reducing agent by the slow, dropwise addition of methanol. Vigorous gas evolution (hydrogen) will be observed.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvents. The resulting residue can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield this compound as a solid.
Self-Validation: The identity and purity of the synthesized product should be confirmed by NMR and MS, and the data should be compared with that of a commercially available standard or literature values.
Applications in Drug Development and Research
The unique trifunctional nature of this compound makes it a highly valuable building block in medicinal chemistry.
Peptide Synthesis
This compound is particularly useful in the synthesis of modified peptides.[8] The Boc and Cbz protecting groups are orthogonal, meaning one can be removed selectively in the presence of the other. For instance, the Boc group is labile to acid (e.g., trifluoroacetic acid, TFA), while the Cbz group is typically removed by hydrogenolysis. This allows for the selective functionalization of the two amino groups at different stages of a synthesis.[9][10]
The primary alcohol can be used as a handle for attachment to a solid support for solid-phase peptide synthesis (SPPS) or can be further modified to introduce other functionalities.
Synthesis of Chiral Ligands and Catalysts
The diaminopropanol backbone can be incorporated into the structure of chiral ligands for asymmetric catalysis. The precise stereochemistry and the potential for differential functionalization of the two amines make it an attractive scaffold for creating ligands that can induce high enantioselectivity in metal-catalyzed reactions.
Intermediate for Bioactive Molecules
This building block serves as a key intermediate in the synthesis of various pharmaceuticals. Its utility has been noted in the development of drugs targeting neurological disorders. The diaminopropanol motif is found in a variety of biologically active compounds, and the use of this enantiomerically pure intermediate ensures the synthesis of the desired stereoisomer of the final drug candidate.
Handling, Storage, and Safety
As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is advisable to work in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a commercially accessible and highly versatile chiral building block with significant applications in pharmaceutical research and development. Its unique structural features, including orthogonal protecting groups and a defined stereocenter, provide chemists with a powerful tool for the synthesis of complex, enantiomerically pure molecules. A thorough understanding of its commercial availability, quality specifications, and synthetic utility is essential for its effective incorporation into drug discovery programs.
References
- Current time information in Bocas del Toro, PA. (n.d.).
-
Why N-BOC-(R)-1-AMINO-2-PROPANOL is a Go-To Intermediate for Pharmaceutical R&D. (2026, January 6). Retrieved January 16, 2026, from [Link]
-
(R)–Benzyl tert–butyl (3–hydroxypropane–1,2–diyl)dicarbamate cas: (1263045-28-8). (n.d.). Chemat. Retrieved January 16, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Aapptec. Retrieved January 16, 2026, from [Link]
- Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. (2013). Methods in Molecular Biology, 1047, 65-80.
- Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (2022). Molecules, 27(16), 5307.
-
Boc-Dap(Z)-OH. (n.d.). Chemsrc. Retrieved January 16, 2026, from [Link]
-
(R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol (98%). (n.d.). Amerigo Scientific. Retrieved January 16, 2026, from [Link]
- Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphon
-
(2-Aminoethyl)carbamic acid tert-butyl ester. (n.d.). Organic Syntheses. Retrieved January 16, 2026, from [Link]
-
Boc-Dap-OH. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
Sources
- 1. This compound | C16H24N2O5 | CID 50986381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)(R)-dicarbama… [cymitquimica.com]
- 5. (R)-2-(Cbz-amino)-3-(Boc-amino)-1-propanol 95% | CAS: 412015-69-1 | AChemBlock [achemblock.com]
- 6. Boc-Dap(Z)-OH =98.0 HPLC 65710-58-9 [sigmaaldrich.com]
- 7. Boc-Dap(Z)-OH | CAS#:65710-57-8 | Chemsrc [chemsrc.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
The Strategic Utility of (R)-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate in Asymmetric Synthesis: A Guide for Drug Discovery Professionals
Introduction: A Chiral Scaffold for Advanced Intermediates
In the landscape of modern drug discovery and development, the efficient construction of enantiomerically pure molecules is paramount. Chiral vicinal diamines, structural motifs containing two amino groups on adjacent carbons, are privileged scaffolds found in a multitude of biologically active compounds and are essential components of chiral ligands and catalysts. (R)-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate, systematically named benzyl N-[(2R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate, is a strategically designed chiral building block that serves as a versatile precursor to these valuable 1,2-diamine structures.[1]
This trifunctional molecule, possessing a primary alcohol and two orthogonally protected amines, offers a powerful platform for the synthesis of complex molecular architectures. The tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) protecting groups are a classic orthogonal pair; the Boc group is readily cleaved under acidic conditions, while the Cbz group is selectively removed by catalytic hydrogenolysis.[2][3] This differential reactivity allows for the sequential and regioselective functionalization of the two amino groups, a critical feature in multi-step synthesis.[4][5] The primary hydroxyl group provides an additional handle for modification, such as oxidation to an aldehyde for subsequent C-C bond formation or conversion to a leaving group for nucleophilic substitution.[4][5]
This guide provides a comprehensive overview of the key applications of this compound, complete with detailed experimental protocols for its primary transformations.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₁₆H₂₄N₂O₅ |
| Molecular Weight | 324.37 g/mol [1] |
| Appearance | White to off-white solid |
| Stereochemistry | (R)-configuration |
| Common Synonyms | Boc-D-Dap(Z)-ol, (R)-Na-Boc-Nb-Z-2,3-diaminopropan-1-ol, (R)-2-(Boc-amino)-3-(Cbz-amino)-1-propanol[1] |
Core Synthetic Transformations and Protocols
The synthetic utility of this compound is centered around three primary transformations: modification of the hydroxyl group and the selective deprotection of the Boc and Cbz groups.
Diagram of Synthetic Utility
Caption: Key synthetic transformations of the title compound.
Protocol 1: Oxidation of the Primary Alcohol to an Aldehyde
The primary alcohol can be oxidized to the corresponding aldehyde, a versatile intermediate for reactions such as Wittig olefination, reductive amination, and aldol additions. A mild oxidation, such as with Dess-Martin periodinane (DMP), is recommended to avoid over-oxidation and preserve the protecting groups.[4][5]
Materials:
-
This compound
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add Dess-Martin periodinane (1.2 eq) to the solution in one portion.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the layers are clear.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude aldehyde by flash column chromatography on silica gel to yield the desired product.
Protocol 2: Selective Deprotection of the Boc Group
The Boc group can be selectively removed under acidic conditions, leaving the Cbz group and the primary alcohol intact. This unmasks the primary amine for further functionalization.[6]
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA dropwise (typically a 20-50% solution in DCM, v/v).
-
Stir the reaction mixture at 0 °C to room temperature and monitor by TLC. The deprotection is usually complete within 1-2 hours.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Separate the organic layer and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the amine product.
Protocol 3: Selective Deprotection of the Cbz Group
The Cbz group is selectively cleaved by catalytic hydrogenolysis, which is orthogonal to the acid-labile Boc group.[2][3] This exposes the secondary amine for subsequent reactions.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolve this compound (1.0 eq) in MeOH or EtOH in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (typically 5-10 mol%) to the solution.
-
Securely attach a hydrogen-filled balloon to the flask or place the reaction mixture under a hydrogen atmosphere in a hydrogenation apparatus.
-
Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 2-16 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Synthetic Workflow: A Hypothetical Application
The following diagram illustrates a potential synthetic workflow utilizing the orthogonal nature of the protecting groups in this compound to construct a more complex, chiral diamine-containing molecule.
Caption: Hypothetical workflow for sequential functionalization.
Conclusion
This compound is a highly valuable and versatile chiral building block for the synthesis of complex molecules in drug discovery. Its trifunctionality, combined with the orthogonal Boc and Cbz protecting groups, provides a robust platform for the controlled and sequential introduction of a chiral 1,2-diamine scaffold. The detailed protocols provided herein for the key transformations of this molecule will enable researchers to effectively incorporate this building block into their synthetic strategies, accelerating the development of novel therapeutic agents.
References
- BenchChem. (2025). Application Notes and Protocols for the Removal of the Cbz Protecting Group. BenchChem Technical Support Team.
- BenchChem. (2025). A Comparative Guide to the Orthogonality of the Cbz Protecting Group in Multi-Step Synthesis. BenchChem Technical Support Team.
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
- Periasamy, M. (2009). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA International Journal for Chemistry, 63(4), 195-198.
- BenchChem. (2025). Discovery and Synthesis of Chiral Amino Alcohols. BenchChem Technical Support Team.
- BenchChem. (2025). The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block for Drug Discovery and Beyond. BenchChem Technical Support Team.
-
PubChem. (n.d.). tert-butyl N-(3-hydroxypropyl)carbamate. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for Selective Boc Deprotection from Cbz-Protected Peptides. BenchChem Technical Support Team.
- BenchChem. (2025). Application Notes and Protocols for Boc Deprotection in Peptide Synthesis. BenchChem Technical Support Team.
-
Amerigo Scientific. (n.d.). (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol (98%). Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. This compound | C16H24N2O5 | CID 50986381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. total-synthesis.com [total-synthesis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Amino Acid Based Synthesis of Chiral Long Chain Diamines and Tetramines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application of (R)-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate in Advanced Peptide Synthesis
An In-Depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Introduction
In the landscape of modern peptide science and drug development, the demand for complex, multi-functional peptide architectures has driven the innovation of versatile chemical tools. Standard linear peptide synthesis, while powerful, is often insufficient for creating sophisticated structures such as branched peptides, peptide-drug conjugates (PDCs), or cyclized constructs. The synthesis of these molecules requires specialized building blocks that offer multiple, orthogonally protected functional handles.
(R)-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate is a chiral, trifunctional scaffold that masterfully addresses this need. Derived from (R)-2,3-diamino-1-propanol, this molecule features two distinct amine protecting groups—the acid-labile tert-Butoxycarbonyl (Boc) group and the hydrogenolysis-labile Carboxybenzyl (Cbz) group—and a primary hydroxyl group. This configuration provides three chemically distinct points for modification, enabling researchers to execute complex, sequential synthetic strategies with exceptional precision and control. This guide details the core principles, applications, and detailed protocols for leveraging this powerful building block in advanced peptide synthesis.
The Building Block: Properties and Rationale for Use
The strategic utility of this compound stems from its unique trifunctional and orthogonal nature.
Chemical Structure and Properties
The molecule's structure is centered on a three-carbon backbone, providing a stable and defined scaffold for subsequent modifications.
Diagram 1: Structure of this compound
Caption: The linker's three distinct functional points.
| Property | Value | Source |
| IUPAC Name | benzyl N-[(2R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate | [1] |
| Synonyms | Boc-D-Dap(Z)-ol, (R)-Na-Boc-Nb-Z-2,3-diaminopropan-1-ol | [1] |
| Molecular Formula | C₁₆H₂₄N₂O₅ | [1] |
| Molecular Weight | 324.37 g/mol | [1] |
| Stereochemistry | (R) | [2] |
The Principle of Orthogonal Protection
The cornerstone of this molecule's utility is the principle of orthogonal protection, which allows for the selective removal of one protecting group in the presence of others under distinct chemical conditions.[3] This is crucial for controlling the sequence of chemical modifications.
The Boc and Cbz groups represent a classic orthogonal pair.[4][5] Their differing labilities form the foundation of the synthetic strategies described in this guide.
| Protecting Group | Abbreviation | Deprotection Condition | Stability |
| tert-Butoxycarbonyl | Boc | Mild to moderate acid (e.g., TFA)[6][7][8] | Stable to base and hydrogenolysis |
| Carboxybenzyl | Cbz or Z | Catalytic Hydrogenolysis (e.g., H₂/Pd-C)[9][10] | Stable to mild/moderate acid and base |
This orthogonality ensures that the N-terminus intended for peptide chain elongation (typically protected with Boc) can be deprotected repeatedly during Solid-Phase Peptide Synthesis (SPPS) without affecting the Cbz group reserved for later conjugation.[11]
Core Applications in Peptide Synthesis
The unique structure of this linker opens avenues for several advanced applications, most notably in the construction of branched peptides and peptide-drug conjugates.
Synthesis of Branched Peptides
Branched peptides are valuable in immunology for creating synthetic vaccines and in diagnostics as multivalent binding agents. The linker can be incorporated into a growing peptide chain, and after selective deprotection of the second amine, a new peptide sequence can be synthesized from the branch point, creating a forked structure.
A Scaffold for Peptide-Drug Conjugates (PDCs)
PDCs are an emerging class of targeted therapeutics that use a peptide to deliver a cytotoxic drug selectively to cancer cells.[12][13] The linker is an ideal scaffold for PDCs:
-
Peptide Attachment: The Boc-protected amine is used for the synthesis of the targeting peptide via standard SPPS.
-
Drug Conjugation: The Cbz-protected amine serves as the attachment point for the drug payload after selective deprotection.
-
Resin Immobilization: The hydroxyl group allows the entire construct to be built on a solid support, streamlining purification.[4]
Detailed Experimental Protocols
The following protocols provide a framework for using this compound in a typical SPPS workflow to generate a peptide conjugate.
Protocol 1: Immobilization of the Linker onto a Solid Support
Causality: To leverage the benefits of SPPS, the linker must first be covalently attached to an insoluble resin. Activating the linker's hydroxyl group to form a p-nitrophenyl carbonate allows for efficient coupling to an amino-functionalized resin (e.g., Rink Amide MBHA resin). This creates a stable carbamate linkage that is resistant to the conditions of peptide synthesis but cleavable during the final acidolysis step.
Materials:
-
This compound
-
4-Nitrophenyl chloroformate
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Rink Amide MBHA resin
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Activation of the Linker: a. Dissolve the linker (1.0 eq) in anhydrous DCM. b. Cool the solution to 0°C in an ice bath. c. Add pyridine (1.1 eq) followed by the slow, portion-wise addition of 4-nitrophenyl chloroformate (1.1 eq). d. Stir the reaction at 0°C for 30 minutes and then at room temperature for 4-6 hours, monitoring by TLC. e. Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the activated linker.
-
Coupling to Resin: a. Swell the Rink Amide MBHA resin in DMF for 1 hour in a peptide synthesis vessel. b. Drain the DMF. c. Dissolve the activated linker (1.5 eq relative to resin substitution) in DMF. d. Add DIEA (2.0 eq) to the linker solution. e. Add the solution to the resin and agitate at room temperature for 12-16 hours. f. Drain the vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x). g. Dry the resin under vacuum. Confirm loading using a quantitative test (e.g., TNBS or Kaiser test on a cleaved sample).
Protocol 2: Peptide Elongation via Selective Boc Deprotection
Causality: This protocol follows the standard Merrifield Boc/Bzl synthesis strategy.[7][14] The N-terminal Boc group is selectively removed with trifluoroacetic acid (TFA), which protonates the amine terminus.[8] Subsequent neutralization with a non-nucleophilic base like DIEA is required to prepare the free amine for coupling with the next activated amino acid.[15]
Materials:
-
Linker-functionalized resin from Protocol 1
-
Boc-protected amino acids
-
TFA
-
DCM
-
DIEA
-
Coupling reagent (e.g., HBTU, HATU)
Procedure (per coupling cycle):
-
Swell Resin: Swell the resin in DCM for 30 minutes.
-
Boc Deprotection: a. Treat the resin with 25-50% TFA in DCM for 2 minutes (pre-wash). b. Drain, then treat with fresh 25-50% TFA in DCM for 20-30 minutes.[7] c. Drain and wash the resin with DCM (5x).
-
Neutralization: a. Wash the resin with 10% DIEA in DCM (2x, 2 minutes each).[15] b. Wash the resin with DCM (3x).
-
Amino Acid Coupling: a. In a separate vial, dissolve the next Boc-amino acid (3.0 eq) and HBTU (2.9 eq) in DMF. b. Add DIEA (6.0 eq) to activate the amino acid (solution will turn yellow). c. Immediately add the activated amino acid solution to the resin. d. Agitate for 1-2 hours. e. Perform a Kaiser test to confirm complete coupling. If positive (unreacted amines), repeat the coupling step.
-
Wash: Drain and wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Repeat steps 1-5 for each amino acid in the sequence.
Protocol 3: Side-Chain Conjugation via Selective Cbz Deprotection
Causality: Once the peptide chain is assembled, the orthogonal Cbz group is removed via catalytic hydrogenolysis. This method is highly specific and does not affect the acid-labile side-chain protecting groups or the linker's attachment to the resin.[9][10] The newly freed amine can then be coupled to a payload, such as a carboxyl-functionalized drug, using standard amide bond formation chemistry.
Materials:
-
Peptide-on-resin from Protocol 2
-
Palladium on carbon (10% Pd/C)
-
Hydrogen source (H₂ balloon or Parr hydrogenator)
-
Solvent system (e.g., DMF/DCM)
-
Carboxyl-functionalized payload (e.g., drug, fluorophore)
-
Coupling reagent (e.g., HBTU, HATU)
-
DIEA
Procedure:
-
Cbz Deprotection: a. Swell the peptide-resin in a suitable solvent like DMF. b. Add 10% Pd/C catalyst (0.1 eq by weight relative to the resin-bound peptide). c. Place the reaction vessel under a positive pressure of H₂ gas (balloon or ~50 psi in a Parr apparatus). d. Agitate vigorously for 12-24 hours at room temperature. e. Depressurize, filter the resin to remove the palladium catalyst, and wash thoroughly with DMF and DCM.
-
Payload Conjugation: a. Swell the deprotected resin in DMF. b. In a separate vial, pre-activate the payload (3.0 eq) with HBTU (2.9 eq) and DIEA (6.0 eq) in DMF. c. Add the activated payload solution to the resin. d. Agitate for 2-4 hours or until a Kaiser test is negative. e. Drain and wash the resin with DMF (3x) and DCM (3x).
Protocol 4: Final Cleavage and Purification
Causality: The final step involves using a strong acid, typically a "cocktail" containing TFA and scavengers, to simultaneously cleave the peptide from the resin and remove any remaining acid-labile side-chain protecting groups (e.g., from Arg(Pbf), Trp(Boc)). Scavengers like triisopropylsilane (TIS) and water are critical to quench reactive carbocations generated during deprotection, preventing side reactions with sensitive residues like tryptophan and methionine.[9]
Materials:
-
Final conjugate-on-resin from Protocol 3
-
Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Preparation: Wash the final resin with DCM and dry it under vacuum.
-
Cleavage: a. Add the cold cleavage cocktail to the resin (approx. 10 mL per gram of resin). b. Agitate at room temperature for 2-4 hours.
-
Isolation: a. Filter the resin and collect the filtrate into a new conical tube. b. Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitation: a. Add the TFA filtrate dropwise to a large volume of cold diethyl ether (approx. 10x the volume of the filtrate). b. A white precipitate (the crude peptide) should form. c. Centrifuge the mixture, decant the ether, and repeat the ether wash twice.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purification and Characterization: a. Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture). b. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). c. Confirm the identity and purity of the final product by mass spectrometry (e.g., ESI-MS) and analytical HPLC.
Integrated Synthesis Workflow
The protocols described above can be integrated into a cohesive workflow for the synthesis of a complex peptide conjugate.
Diagram 2: Workflow for Peptide Conjugate Synthesis
Caption: Sequential workflow from resin to purified conjugate.
Conclusion
This compound is a sophisticated and highly enabling chemical tool for advanced peptide synthesis. Its inherent orthogonality and trifunctionality provide researchers with the precision required to construct complex molecular architectures that are inaccessible through traditional linear synthesis. By following the principles and protocols outlined in this guide, scientists in research and drug development can effectively harness this building block to create novel branched peptides, highly specific peptide-drug conjugates, and other modified peptides with significant therapeutic and diagnostic potential.
References
- Benchchem. Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers. [URL: https://www.benchchem.com/technical-guides/orthogonal-protection-in-peptide-synthesis]
- Liu, H., Li, X., & Wu, J. (2020). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Proceedings of the National Academy of Sciences, 117(15), 8289-8295. [URL: https://www.pnas.org/doi/10.1073/pnas.1918342117]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139. [URL: https://pubmed.ncbi.nlm.nih.gov/10934316/]
- AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [URL: https://www.aapptec.com/overview-of-solid-phase-peptide-synthesis-spps-s]
- Biosynth. Protecting Groups in Peptide Synthesis. [URL: https://www.biosynth.com/uploads/2022/07/20/protecting-groups-in-peptide-synthesis.pdf]
- Benchchem. A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz. [URL: https://www.benchchem.com/technical-guides/a-comparative-guide-to-protecting-groups-in-peptide-synthesis-fmoc-boc-and-cbz]
- BOC Sciences. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups. [URL: https://www.bocsci.com/blog/introduction-and-removal-of-several-common-alkoxycarbonyl-protecting-groups/]
- Asymmetric, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.
- BOC Sciences. Amino Acid Protection & Deprotection Services. [URL: https://www.bocsci.com/amino-acid-protection-deprotection-services.html]
- Lipshutz, B. H., et al. (2018). Cbz deprotection conditions: screening of catalysts and sources of H2. Green Chemistry. [URL: https://www.researchgate.
- Awwad, S., & Khalifa, I. (2022). Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. Molecules, 27(15), 4887. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9370725/]
- Mason, A. J., et al. (2010). Incorporation of 2,3-diaminopropionic acid into linear cationic amphipathic peptides produces pH-sensitive vectors. Chembiochem, 11(9), 1266-1272. [URL: https://pubmed.ncbi.nlm.nih.gov/20486221/]
- Mason, A. J., et al. (2010). Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors. Chembiochem. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2909470/]
- Request PDF. Incorporation of 2,3-Diaminopropionic Acid into Linear Cationic Amphipathic Peptides Produces pH-Sensitive Vectors. [URL: https://www.researchgate.net/publication/44605915_Incorporation_of_23-Diaminopropionic_Acid_into_Linear_Cationic_Amphipathic_Peptides_Produces_pH-Sensitive_Vectors]
- White, A. M., et al. (2018). A Novel Methodology for the Incorporation of Chiral Linkers in Stapled Peptides. Angewandte Chemie International Edition, 57(43), 14215-14219. [URL: https://www.researchgate.net/publication/327429158_A_Novel_Methodology_for_the_Incorporation_of_Chiral_Linkers_in_Stapled_Peptides]
- van der Vlist, J., et al. (2019). Efficient Synthesis of Peptide and Protein Functionalized Pyrrole-Imidazole Polyamides Using Native Chemical Ligation. Molecules, 24(18), 3247. [URL: https://www.mdpi.com/1420-3049/24/18/3247]
- PubChem. This compound. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/71316499]
- CymitQuimica. Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)(R)-dicarbamate. [URL: https://www.cymitquimica.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [URL: https://pubmed.ncbi.nlm.nih.gov/18079700/]
- MDPI. Incorporation of Putative Helix-Breaking Amino Acids in the Design of Novel Stapled Peptides: Exploring Biophysical and Cellular Permeability Properties. [URL: https://www.mdpi.com/1422-0067/20/19/4934]
- Bio-Synthesis Inc. (2022). Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides. [URL: https://www.biosyn.com/news/peptide-linkers-and-linker-peptides-for-antibody-drug-conjugates-adcs-fusion-proteins-and-oligonucleotides.aspx]
- Fields, G. B. (2009). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2990530/]
- Beilstein Journals. Improved deconvolution of natural products' protein targets using diagnostic ions from chemical proteomics linkers. [URL: https://www.beilstein-journals.org/bjoc/articles/17/12]
- ResearchGate. Peptide–drug conjugates with (A) di- and (B) tri-peptide linkers highlighted in red. [URL: https://www.researchgate.net/figure/Peptide-drug-conjugates-with-A-di-and-B-tri-peptide-linkers-highlighted-in-red_fig3_349479901]
- Benchchem. Application Notes: Use of Tert-butyl Carbamates in Peptide Synthesis. [URL: https://www.benchchem.
- AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [URL: https://www.aapptec.com/practical-synthesis-guide-to-solid-phase-peptide-chemistry-s]
- Johnson, E. C., & Kent, S. B. (2021). Enhancing Native Chemical Ligation for Challenging Chemical Protein Syntheses. Israel Journal of Chemistry, 61(3-4), 169-181. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8754117/]
- Mohseni, R., et al. (2021). Computational and Experimental Evaluation of Linker Peptides and Thioredoxin Fusion Tag in CD20-rituximab Specific Interactions. International Journal of Peptide Research and Therapeutics, 27, 1855-1867. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8205938/]
- Kent, S. B. (2009). Chemical Ligation. Houben-Weyl Methods of Organic Chemistry, E 22a, 627-646. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/b-0035-112239]
- Góngora-Benítez, M., et al. (2023). Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS. International Journal of Molecular Sciences, 24(8), 7564. [URL: https://www.mdpi.com/1422-0067/24/8/7564]
- Zorzi, A., Deyle, K., & Heinis, C. (2017). Peptide-Drug Conjugates: An Emerging Direction for the Next Generation of Peptide Therapeutics. CHIMIA International Journal for Chemistry, 71(6), 384-388. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5558410/]
- ChemPep Inc. Boc Solid Phase Peptide Synthesis. [URL: https://www.chempep.com/boc-solid-phase-peptide-synthesis/]
- Fu, Y. (2009). Native Chemical Ligation. University of Illinois Urbana-Champaign. [URL: https://scalacs.org/wp-content/uploads/2017/04/Fu_Yuan.pdf]
- Wawrzyk, J., et al. (2022). Evaluation of Linkers' Influence on Peptide-Based Piezoelectric Biosensors' Sensitivity to Aldehydes in the Gas Phase. Sensors, 22(19), 7179. [URL: https://www.mdpi.com/1424-8220/22/19/7179]
- Sunresin. Boc / Bzl Solid Phase Synthesis. [URL: https://www.sunresin.com/boc-bzl-solid-phase-synthesis-a-21.html]
- Watson, E. E., Malins, L. R., & Payne, R. J. (2020). Expanding Native Chemical Ligation Methodology with Synthetic Amino Acid Derivatives. Total Chemical Synthesis of Proteins. [URL: https://researchprofiles.anu.edu.
- jOeCHEM. (2020). Peptide Synthesis with the Boc Protecting Group. YouTube. [URL: https://www.youtube.
- Seebach, D., et al. (2011). Synthesis of trifunctional cyclo-β-tripeptide templates. Beilstein Journal of Organic Chemistry, 7, 192-200. [URL: https://www.beilstein-journals.org/bjoc/articles/7/22]
Sources
- 1. This compound | C16H24N2O5 | CID 50986381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)(R)-dicarbama… [cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biosynth.com [biosynth.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 7. chempep.com [chempep.com]
- 8. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Peptide-Drug Conjugates: An Emerging Direction for the Next Generation of Peptide Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. peptide.com [peptide.com]
Application Notes & Protocols: Strategic Use of (R)-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate in Advanced Synthesis
Introduction: A Chiral Scaffold for Orthogonal Synthesis
In the landscape of complex molecule synthesis, particularly within pharmaceutical and drug development, the precise and sequential manipulation of functional groups is paramount. (R)-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate is a sophisticated chiral building block designed for this very purpose. Its structure is a testament to synthetic foresight, incorporating two distinct and orthogonally protected amino groups—a tert-butyloxycarbonyl (Boc) group and a benzyloxycarbonyl (Cbz) group—along with a reactive primary hydroxyl moiety.
This unique arrangement allows for the selective deprotection and subsequent functionalization of one amine in the presence of the other, a cornerstone of modern synthetic strategy known as orthogonal protection.[1] This application note provides an in-depth guide to leveraging the synthetic potential of this reagent, detailing the underlying principles of its protecting group strategy and providing robust protocols for its application.
The Principle of Orthogonality: Boc vs. Cbz
The strategic advantage of this compound lies in the differential lability of the Boc and Cbz protecting groups.[2] This orthogonality is crucial for the stepwise assembly of complex molecular architectures.[1][3]
-
The Boc Group (tert-butyloxycarbonyl): This protecting group is notoriously sensitive to acidic conditions and is readily cleaved with acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4][5] It is, however, stable to a wide range of other conditions, including catalytic hydrogenation and basic environments.[6]
-
The Cbz Group (Benzyloxycarbonyl): Conversely, the Cbz group is stable to acidic and basic conditions but is efficiently removed by catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst).[5][7] This process is clean, with the byproducts being the volatile compounds toluene and carbon dioxide.[8]
This differential reactivity allows for a synthetic workflow where one amine can be selectively unmasked and reacted, while the other remains protected, to be deprotected at a later, strategic point in the synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cbz-Protected Amino Groups [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: (R)-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate as a Strategic Chiral Building Block in Drug Discovery
Introduction: The Imperative of Chirality and Strategic Design in Modern Drug Synthesis
In the landscape of modern drug discovery, achieving molecular complexity with precise stereochemical control is paramount. The biological activity of a therapeutic agent is intrinsically linked to its three-dimensional structure, which dictates its interaction with chiral biological targets like enzymes and receptors. Chiral building blocks—enantiomerically pure compounds that serve as starting points for synthesis—are therefore indispensable tools for the medicinal chemist. They provide a direct route to introducing specific stereocenters, bypassing the need for often complex and costly asymmetric syntheses or chiral resolutions at later stages.[1]
(R)-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate is a quintessential example of such a strategic building block. This trifunctional molecule elegantly incorporates the key features desired for constructing complex peptidomimetic inhibitors, particularly within the realm of antiviral drug development.[2][3] Its core is a chiral 1,2-diaminopropane backbone, a scaffold frequently employed to mimic the transition state of peptide cleavage by proteases.[4] Crucially, the two amino groups are differentially protected with orthogonal Boc (tert-butyloxycarbonyl) and Cbz (benzyloxycarbonyl) groups, allowing for selective deprotection and sequential elaboration. The primary hydroxyl group provides a third, distinct point for chemical modification, making this compound a highly versatile and powerful synthon in multi-step synthetic campaigns.
These application notes will explore the strategic advantages of this building block, detail its application in the synthesis of key therapeutic classes, and provide a robust experimental protocol for its use.
Physicochemical and Structural Properties
A thorough understanding of a building block's properties is fundamental to its effective use in synthesis. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | benzyl N-[(2R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate | [5] |
| Synonyms | Boc-d-dap(z)-ol, (R)-Na-Boc-Nb-Z-2,3-diaminopropan-1-ol, (R)-2-(Boc-amino)-3-(Cbz-amino)-1-propanol | [5] |
| CAS Number | 1263045-28-8 | [5][6] |
| Molecular Formula | C₁₆H₂₄N₂O₅ | [5] |
| Molecular Weight | 324.37 g/mol | [5] |
| Appearance | White or off-white crystalline powder | [7] |
The Strategic Advantage in Medicinal Chemistry: A Trifecta of Functionality
The utility of this compound stems from three key structural features that can be exploited independently.
The Power of Orthogonal Protection
The most significant advantage of this building block is the differential protection of its two amine functionalities.
-
The Boc Group: This group is stable under a wide range of conditions but is selectively cleaved under mild acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM)).
-
The Cbz Group: This group is resistant to acidic and basic conditions but is readily removed by catalytic hydrogenolysis (e.g., H₂ over Palladium on carbon).
This orthogonality is the cornerstone of its strategic value. It grants the chemist complete control over the synthetic sequence, allowing for the selective unmasking and reaction of one amine while the other remains protected, preventing unwanted side reactions and simplifying purification.
The Chiral 1,2-Diaminopropane Core
The vicinal diamine moiety, with its defined (R)-stereochemistry, is a critical pharmacophore in a multitude of enzyme inhibitors.[7][8] In the context of HIV protease inhibitors, this scaffold acts as a non-hydrolyzable mimic of the transition state of a peptide bond being cleaved by the enzyme.[4] By incorporating this pre-defined chiral core, chemists can ensure the correct spatial orientation of substituents to maximize binding affinity within the enzyme's active site.
The Versatile Hydroxyl Handle
The primary alcohol is a nucleophilic handle that serves as a key site for molecular elaboration. It can be:
-
Activated and Displaced: Converted into a good leaving group (e.g., mesylate, tosylate) and subsequently displaced by a wide range of nucleophiles. This is a foundational step in the synthesis of many HIV protease inhibitors, including Darunavir.[2]
-
Oxidized: Transformed into an aldehyde or carboxylic acid for further coupling reactions, such as reductive amination or amide bond formation.
-
Coupled: Directly used in ether or ester linkages to append other molecular fragments.
The interplay of these three features is visualized in the workflow diagram below.
Caption: Strategic workflow enabled by the building block.
Application Highlight: Synthesis of HIV Protease Inhibitor Scaffolds
A prominent application of this building block is in the synthesis of potent HIV-1 protease inhibitors like Darunavir.[2][9] The core of Darunavir contains a (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol moiety, which is typically coupled to a diamine backbone. The synthesis of the precursor to this backbone relies heavily on the unique functionalities of our title compound. A generalized synthetic approach involves activating the primary hydroxyl group for subsequent ring-opening of an epoxide, which ultimately forms a key intermediate for the final drug.
Detailed Experimental Protocol: Activation of the Primary Hydroxyl Group via Mesylation
This protocol details a standard and reliable method for converting the primary alcohol of the title compound into a methanesulfonate (mesylate) ester. This transformation is a critical first step in many synthetic routes, as it turns the hydroxyl into an excellent leaving group for subsequent Sₙ2 reactions.
Principle: The nucleophilic hydroxyl group reacts with electrophilic methanesulfonyl chloride in the presence of a non-nucleophilic base (triethylamine) to form the mesylate ester and triethylammonium chloride as a byproduct. The reaction is performed at low temperature to control exothermicity and minimize side reactions.
Materials and Reagents:
-
This compound (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA), distilled (1.5 eq)
-
Methanesulfonyl chloride (MsCl), distilled (1.2 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, dropping funnel, separatory funnel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq). Dissolve the solid in anhydrous DCM (approx. 0.1 M concentration).
-
Cooling: Cool the resulting clear solution to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (1.5 eq) to the stirred solution.
-
Mesyl Chloride Addition: Add methanesulfonyl chloride (1.2 eq) dropwise via a syringe or dropping funnel over 10-15 minutes, ensuring the internal temperature does not rise above 5 °C. A white precipitate (triethylammonium chloride) will form.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude mesylated product, which can often be used in the next step without further purification or can be purified by flash column chromatography on silica gel if necessary.
Safety Precautions:
-
Methanesulfonyl chloride is corrosive and a lachrymator. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Dichloromethane is a volatile solvent. All operations should be conducted in a fume hood.
Caption: Step-by-step mesylation workflow.
Conclusion
This compound is a sophisticated and highly valuable chiral building block for drug discovery. Its pre-installed (R)-stereocenter, orthogonally protected diamines, and versatile hydroxyl handle provide medicinal chemists with a powerful platform to streamline the synthesis of complex and stereochemically defined molecules. Its demonstrated utility in the construction of leading antiviral agents, particularly HIV protease inhibitors, underscores its importance and solidifies its position as a key tool in the arsenal of modern synthetic chemistry.[3][10]
References
- Buchler GmbH. Chiral Building Blocks.
- Reddy, K. et al. (2012). Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. PubMed Central.
- Lange, J. H. M. et al. (2006). Syntheses of FDA Approved HIV Protease Inhibitors. PubMed Central.
- de Souza, R. O. M. A. et al. (2021).
- Ghosh, A. K. et al. (1992). Potent HIV-1 Protease Inhibitors: Stereoselective Synthesis of a Dipeptide Mimic.
- Ghosh, A. K. et al. (2009). Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres. PubMed Central.
- Ghosh, A. K. et al. (2008).
- Chem-Impex. (R)-1,2-Diaminopropane dihydrochloride.
- BenchChem. Application Notes: (R)
- CymitQuimica. Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)(R)
- PubChem. (R)-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)
Sources
- 1. Chiral Building Blocks - Buchler GmbH [buchler-gmbh.com]
- 2. Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent HIV-1 Protease Inhibitors: Stereoselective Synthesis of a Dipeptide Mimic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C16H24N2O5 | CID 50986381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)(R)-dicarbama… [cymitquimica.com]
- 7. chemimpex.com [chemimpex.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Design, Synthesis and X-ray Structural Studies of Potent HIV-1 Protease Inhibitors Containing C-4 Substituted Tricyclic Hexahydro-furofuran derivatives as P2 ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
Reaction conditions for (R)-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate
An In-depth Guide to the Synthesis of (R)-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate
Introduction
This compound is a valuable chiral building block in synthetic organic chemistry. Its structure, featuring a primary alcohol and two orthogonally protected amines on a chiral propane backbone, makes it a versatile intermediate for the synthesis of complex molecules, particularly in the development of pharmaceuticals and bioactive compounds.[1][2][3] The defined (R)-stereochemistry at the C2 position is often crucial for achieving desired biological activity and selectivity.[1]
This application note provides a comprehensive, step-by-step guide for the synthesis of this compound, starting from the readily available and inexpensive chiral pool starting material, D-serine. The chosen synthetic strategy emphasizes robust and well-established chemical transformations, ensuring high yields and excellent stereochemical fidelity. As a senior application scientist, this guide explains not just the "how" but the "why" behind each procedural choice, offering mechanistic insights and practical advice for researchers in drug discovery and process development.
Synthetic Strategy and Rationale
The retrosynthetic analysis of the target molecule points to D-serine as an ideal starting material. D-serine provides the core C3 backbone with the required (R)-stereochemistry at the future C2 position. The synthetic strategy involves a sequence of protection, functional group interconversion, and subsequent protection steps.
The overall workflow is designed to be logical and efficient, with each step setting up the subsequent transformation. The key is the selective functionalization of the two hydroxyl groups in the intermediate diol, followed by the introduction and protection of the second amine functionality.
Caption: Overall synthetic workflow from D-Serine.
Mechanistic Insights
A core principle of this synthesis is the use of orthogonal protecting groups. The tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are chosen for their distinct stability profiles and methods of cleavage.[4][5]
-
Boc Group: Introduced using di-tert-butyl dicarbonate (Boc₂O), it is stable to a wide range of nucleophilic and basic conditions but is easily removed with mild acid (e.g., trifluoroacetic acid, TFA).[6][7] The protection proceeds via nucleophilic attack of the amine on the Boc anhydride.[8]
-
Cbz Group: Introduced using benzyl chloroformate (Cbz-Cl), it is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenation.[5] This orthogonality ensures that one group can be removed without affecting the other, allowing for selective manipulation of the two amine functionalities in subsequent synthetic steps.
The key functional group interconversion relies on a robust and stereospecific sequence:
-
Selective Tosylation: The primary hydroxyl group at C3 of the diol intermediate is significantly more sterically accessible and reactive than the secondary hydroxyl at C1. This allows for highly selective activation using p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.
-
SN2 Displacement: The resulting tosylate is an excellent leaving group. Its substitution with sodium azide proceeds via a classic SN2 mechanism, which is highly efficient and does not affect the stereocenter at C2.
-
Azide Reduction: Catalytic hydrogenation is a clean and effective method for reducing the azide to a primary amine, producing only nitrogen gas as a byproduct.
Caption: Orthogonal protection logic of Boc and Cbz groups.
Detailed Experimental Protocols
Step 1: Synthesis of (R)-2-amino-1,3-propanediol (D-Serinol)
This initial step reduces the carboxylic acid of D-serine to a primary alcohol.
| Reagent/Material | M.W. | Amount | Moles |
| D-Serine | 105.09 | 10.0 g | 95.1 mmol |
| Sodium borohydride | 37.83 | 10.8 g | 285 mmol |
| Iodine | 253.81 | 24.1 g | 95.1 mmol |
| Tetrahydrofuran (THF) | - | 200 mL | - |
| Methanol (MeOH) | - | 100 mL | - |
Procedure:
-
Suspend D-serine (10.0 g) in dry THF (100 mL) in a round-bottom flask under an inert atmosphere (N₂) and cool to 0 °C in an ice bath.
-
Add sodium borohydride (10.8 g) portion-wise over 30 minutes, maintaining the temperature below 5 °C.
-
In a separate flask, dissolve iodine (24.1 g) in dry THF (100 mL). Add this solution dropwise to the D-serine suspension over 1 hour.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 18 hours.
-
Cool the reaction to 0 °C and cautiously quench by the slow addition of methanol (100 mL).
-
Remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization from ethanol to yield D-Serinol.
Step 2: Synthesis of (R)-tert-butyl (1,3-dihydroxypropan-2-yl)carbamate
The amino group of D-Serinol is protected with a Boc group.[6][7]
| Reagent/Material | M.W. | Amount | Moles |
| D-Serinol | 91.11 | 8.0 g | 87.8 mmol |
| Di-tert-butyl dicarbonate | 218.25 | 21.1 g | 96.6 mmol |
| Dichloromethane (DCM) | - | 150 mL | - |
| Triethylamine (TEA) | 101.19 | 13.3 mL | 96.6 mmol |
Procedure:
-
Dissolve D-Serinol (8.0 g) in a mixture of DCM (150 mL) and TEA (13.3 mL) in a round-bottom flask.
-
Cool the solution to 0 °C and add a solution of di-tert-butyl dicarbonate (21.1 g) in DCM (50 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the product, which can be purified by flash chromatography (Ethyl Acetate/Hexane gradient).
Step 3: Synthesis of (R)-tert-butyl (1-hydroxy-3-(tosyloxy)propan-2-yl)carbamate
The primary hydroxyl group is selectively activated as a tosylate.
| Reagent/Material | M.W. | Amount | Moles |
| Boc-D-Serinol | 191.24 | 15.0 g | 78.4 mmol |
| p-Toluenesulfonyl chloride | 190.65 | 15.7 g | 82.3 mmol |
| Pyridine | - | 100 mL | - |
| Dichloromethane (DCM) | - | 100 mL | - |
Procedure:
-
Dissolve the product from Step 2 (15.0 g) in pyridine (100 mL) and DCM (100 mL) and cool to 0 °C.
-
Add p-toluenesulfonyl chloride (15.7 g) portion-wise, ensuring the temperature remains below 5 °C.
-
Stir the reaction at 0 °C for 4-6 hours, monitoring by TLC.
-
Pour the mixture into ice-water (200 mL) and extract with DCM (3 x 100 mL).
-
Wash the combined organic layers with cold 1 M CuSO₄ solution until the blue color persists in the aqueous layer, then wash with brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate to give the tosylated product.
Step 4: Synthesis of (R)-tert-butyl (3-azido-1-hydroxypropan-2-yl)carbamate
The tosylate is displaced with an azide nucleophile.
| Reagent/Material | M.W. | Amount | Moles |
| Tosylated Intermediate | 345.42 | 25.0 g | 72.4 mmol |
| Sodium Azide (NaN₃) | 65.01 | 9.4 g | 145 mmol |
| Dimethylformamide (DMF) | - | 250 mL | - |
Procedure:
-
Dissolve the tosylated compound (25.0 g) in DMF (250 mL).
-
Add sodium azide (9.4 g) and heat the mixture to 80 °C for 12 hours.
-
Cool the reaction to room temperature and pour it into water (500 mL).
-
Extract the product with ethyl acetate (3 x 150 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and remove the solvent under reduced pressure. Purify by column chromatography.
Step 5: Synthesis of (R)-tert-butyl (3-amino-1-hydroxypropan-2-yl)carbamate
The azide is reduced to a primary amine.
| Reagent/Material | M.W. | Amount | Moles |
| Azide Intermediate | 216.24 | 14.0 g | 64.7 mmol |
| Palladium on Carbon (10%) | - | 1.4 g | - |
| Methanol (MeOH) | - | 200 mL | - |
Procedure:
-
Dissolve the azide (14.0 g) in methanol (200 mL).
-
Carefully add 10% Pd/C catalyst (1.4 g) under an inert atmosphere.
-
Fit the flask with a hydrogen balloon and stir vigorously at room temperature for 12-16 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate in vacuo to obtain the amine product, which is often used directly in the next step.
Step 6: Synthesis of this compound
The final protection step introduces the Cbz group.[5][9]
| Reagent/Material | M.W. | Amount | Moles |
| Amine Intermediate | 190.25 | 11.0 g | 57.8 mmol |
| Benzyl Chloroformate | 170.59 | 10.9 mL | 63.6 mmol |
| Sodium Bicarbonate | 84.01 | 14.6 g | 174 mmol |
| Dioxane/Water (1:1) | - | 200 mL | - |
Procedure:
-
Dissolve the amine from Step 5 (11.0 g) and sodium bicarbonate (14.6 g) in a 1:1 mixture of dioxane and water (200 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Add benzyl chloroformate (10.9 mL) dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Extract the mixture with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography (Ethyl Acetate/Hexane) to yield the final product.
Summary of Reaction Conditions
| Step | Transformation | Key Reagents | Solvent | Temp. | Approx. Yield |
| 1 | Acid Reduction | NaBH₄, I₂ | THF | Reflux | 70-80% |
| 2 | Boc Protection | Boc₂O, TEA | DCM | 0°C to RT | >90% |
| 3 | Tosylation | TsCl, Pyridine | Pyridine/DCM | 0°C | 85-95% |
| 4 | Azide Substitution | NaN₃ | DMF | 80°C | >85% |
| 5 | Azide Reduction | H₂, 10% Pd/C | Methanol | RT | >95% |
| 6 | Cbz Protection | Cbz-Cl, NaHCO₃ | Dioxane/H₂O | 0°C to RT | 80-90% |
Safety Precautions
-
Sodium Azide (NaN₃): Highly toxic and can form explosive heavy metal azides. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids, which liberates toxic hydrazoic acid gas.
-
Sodium Borohydride (NaBH₄): Flammable solid. Reacts with water to produce flammable hydrogen gas.
-
Benzyl Chloroformate (Cbz-Cl): Corrosive and a lachrymator. Always handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure the system is properly set up and purged with an inert gas before introducing hydrogen.
Conclusion
This application note details a reliable and scalable chemo-enzymatic synthesis of this compound from D-serine. The six-step sequence employs standard organic transformations and leverages an orthogonal protection strategy to achieve a high overall yield. The detailed protocols and mechanistic discussions provide researchers and process chemists with a robust framework for producing this valuable chiral intermediate for applications in drug discovery and development.
References
-
Wikipedia. tert-Butyloxycarbonyl protecting group. [Online] Available at: [Link][6]
-
Grokipedia. tert-Butyloxycarbonyl protecting group. [Online] Available at: [Link][10]
-
Frontiers in Bioengineering and Biotechnology. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. [Online] Available at: [Link][2]
-
ACS Publications. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. [Online] Available at: [Link][3]
-
ACS Publications. Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. [Online] Available at: [Link]
-
ResearchGate. Simple and efficient synthesis of chiral amino alcohols with an amino acid-based skeleton. [Online] Available at: [Link]
-
Hebei Boze Chemical Co., Ltd. Tert-Butyloxycarbonyl Protecting Group. [Online] Available at: [Link][7]
-
J&K Scientific LLC. BOC Protection and Deprotection. [Online] Available at: [Link][8]
-
Organic Syntheses. Formic acid, chloro-, benzyl ester. [Online] Available at: [Link][9]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. Tert-Butyloxycarbonyl Protecting Group [es.bzchemicals.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. grokipedia.com [grokipedia.com]
Mastering the Purification of (R)-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate: An Application Guide
Introduction: Navigating the Purification Challenges of a Chiral Building Block
(R)-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate is a valuable chiral building block in the synthesis of various pharmaceutical agents and complex organic molecules. Its structure, featuring both a bulky tert-butyloxycarbonyl (Boc) group and a benzyl (Cbz) protecting group, alongside a primary alcohol, presents a unique set of purification challenges. The presence of multiple polar functional groups necessitates carefully designed purification strategies to remove reaction byproducts, unreacted starting materials, and potential diastereomeric or enantiomeric impurities. This guide provides a comprehensive overview of robust purification techniques, underpinned by a deep understanding of the reaction chemistry, to empower researchers in obtaining this critical intermediate with high purity and stereochemical integrity.
The primary goal of any purification strategy for this dicarbamate is not only to achieve high chemical purity but also to ensure the preservation of the desired (R)-enantiomer. This necessitates the use of techniques that are both efficient in separating closely related impurities and gentle enough to prevent racemization or degradation of the target compound. This document will detail field-proven protocols for flash chromatography and recrystallization, along with methods for assessing chiral purity.
Understanding the Synthetic Landscape: Anticipating and Addressing Impurities
The synthesis of this compound typically involves the sequential protection of a chiral aminopropanediol precursor. The choice of protecting group reagents, di-tert-butyl dicarbonate (Boc₂O) and benzyl chloroformate (Cbz-Cl), introduces specific potential impurities that must be addressed during purification.
Potential Impurities from Reagents:
-
From Di-tert-butyl dicarbonate (Boc₂O):
-
From Benzyl chloroformate (Cbz-Cl):
Reaction-Specific Impurities:
-
Di-protected starting material: Incomplete reaction can leave unreacted diol.
-
Mono-protected intermediates: Incomplete second protection step.
-
Over-alkylation products: Though less common with these protecting groups.
-
Enantiomeric impurity: The presence of the (S)-enantiomer, which necessitates chiral purity analysis.
A thorough understanding of these potential contaminants is the cornerstone of developing an effective and efficient purification workflow.
Purification Workflow: A Multi-modal Approach
A typical purification workflow for this compound involves a primary purification step using flash chromatography followed by an optional recrystallization step for achieving very high purity. The final product's chiral integrity is then confirmed by chiral High-Performance Liquid Chromatography (HPLC).
Caption: A generalized workflow for the purification of this compound.
Protocol 1: Flash Column Chromatography for Primary Purification
Flash column chromatography is the workhorse for the initial purification of the crude reaction mixture.[7][8] The polarity of the target compound, imparted by the hydroxyl group and the carbamate linkages, dictates the choice of the stationary and mobile phases. Normal-phase silica gel is the most common stationary phase for this class of compounds.
Rationale for Solvent System Selection: A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a moderately polar solvent (e.g., ethyl acetate) is typically effective.[9][10] The gradient allows for the efficient removal of less polar impurities first, followed by the elution of the desired product, leaving more polar impurities on the column. For more polar impurities, a stronger solvent system like dichloromethane/methanol may be necessary.[11]
Detailed Protocol:
-
Stationary Phase: Slurry pack a silica gel column (230-400 mesh) in the initial mobile phase. The amount of silica gel should be approximately 50-100 times the weight of the crude product.
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent. Dichloromethane is often a good choice. If the product is not fully soluble, it can be adsorbed onto a small amount of silica gel ("dry loading").
-
Mobile Phase: A common starting gradient is 10% ethyl acetate in hexane, gradually increasing to 50-70% ethyl acetate. The optimal gradient should be determined by thin-layer chromatography (TLC) analysis of the crude mixture.
-
Elution:
-
Equilibrate the column with the initial mobile phase (e.g., 10% EtOAc/Hexane).
-
Carefully load the sample onto the top of the column.
-
Begin elution with the starting mobile phase.
-
Gradually increase the percentage of ethyl acetate. A typical gradient might be:
-
10-20% EtOAc/Hexane (to elute non-polar impurities)
-
20-50% EtOAc/Hexane (to elute the product)
-
50-70% EtOAc/Hexane (to elute more polar impurities)
-
-
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and evaporate the solvent under reduced pressure.
Data Presentation: Representative Flash Chromatography Parameters
| Parameter | Recommended Conditions | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for normal-phase chromatography of polar molecules. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient (e.g., 10% to 70% EtOAc) | Provides good separation of compounds with varying polarities. |
| Alternative Mobile Phase | Dichloromethane/Methanol Gradient (e.g., 0% to 5% MeOH) | For more polar compounds or when EtOAc/Hexane fails.[11] |
| Loading Technique | Dry loading (adsorbed on silica) or minimal DCM | Prevents band broadening and improves separation. |
Protocol 2: Recrystallization for High Purity Product
For applications requiring exceptional purity, recrystallization can be employed as a final polishing step.[] The key is to find a solvent system in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures.
Rationale for Solvent Selection: A binary solvent system, often consisting of a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble, is frequently effective for Boc- and Cbz-protected compounds. The gradual addition of the poor solvent to a hot solution of the compound in the good solvent induces crystallization upon cooling.
Detailed Protocol:
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the purified product in various solvents (e.g., ethyl acetate, dichloromethane, methanol, hexane, diethyl ether, water).
-
Recrystallization Procedure:
-
Dissolve the compound in a minimal amount of a hot "good" solvent (e.g., ethyl acetate or dichloromethane).
-
While the solution is still hot, slowly add a "poor" solvent (e.g., hexane or petroleum ether) dropwise until the solution becomes slightly turbid.
-
If turbidity persists, add a few drops of the hot "good" solvent to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator or ice bath to maximize crystal formation.
-
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold "poor" solvent, and dry them under vacuum.
Data Presentation: Common Recrystallization Solvent Systems
| Good Solvent | Poor Solvent | Typical Ratio (Good:Poor) | Notes |
| Ethyl Acetate | Hexane | 1:3 to 1:5 | A very common and effective system for compounds of moderate polarity. |
| Dichloromethane | Hexane/Pentane | 1:4 to 1:6 | Good for compounds that are highly soluble in DCM. |
| Methanol | Water | Varies | Can be effective for highly polar compounds, but care must be taken to avoid oiling out. |
| Isopropyl Alcohol | n-Heptane | 1:2 to 1:4 | An alternative to EtOAc/Hexane.[13] |
Protocol 3: Chiral Purity Analysis by HPLC
Ensuring the enantiomeric purity of the final product is paramount. Chiral HPLC is the gold standard for this analysis.[14][15]
Rationale for Column and Mobile Phase Selection: Chiral stationary phases (CSPs) are designed to interact differently with enantiomers, leading to their separation. For N-protected amino alcohol derivatives, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective. The mobile phase, typically a mixture of hexane or heptane and an alcohol like isopropanol or ethanol, is optimized to achieve baseline separation of the enantiomers.
Caption: Schematic of a chiral HPLC system for enantiomeric purity analysis.
Detailed Protocol:
-
Column: A polysaccharide-based chiral column (e.g., Daicel Chiralpak series).
-
Mobile Phase: A mixture of hexane (or heptane) and isopropanol (IPA). A common starting point is 90:10 (Hexane:IPA).
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound absorbs (e.g., 254 nm, due to the benzyl group).
-
Sample Preparation: Prepare a dilute solution of the purified product in the mobile phase.
-
Analysis: Inject the sample and record the chromatogram. The enantiomeric excess (% ee) can be calculated from the integrated peak areas of the two enantiomers.
Data Presentation: Typical Chiral HPLC Parameters
| Parameter | Recommended Conditions | Rationale |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Amylose or Cellulose derivatives) | Proven effective for a wide range of chiral compounds, including protected amino alcohols.[16] |
| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 to 80:20) | Provides good resolution and reasonable run times. |
| Flow Rate | 0.5 - 1.0 mL/min | Standard flow rate for analytical HPLC. |
| Detection | UV at 254 nm | The benzyl group provides a strong chromophore. |
Conclusion: A Pathway to Purity
The successful purification of this compound is readily achievable through a systematic and well-informed approach. By anticipating potential impurities based on the synthetic route and employing a combination of flash chromatography and, if necessary, recrystallization, researchers can obtain this valuable chiral intermediate in high chemical and enantiomeric purity. The protocols outlined in this guide provide a robust starting point for developing a tailored purification strategy, ultimately enabling the successful advancement of research and development in the pharmaceutical and chemical industries.
References
- Google Patents. Crystallization method of Boc-amino acid.
- Google Patents. Crystallization method of Boc-amino acid.
-
King Group. Successful Flash Chromatography. Retrieved from [Link]
- Google Patents. Process for producing N-protected amino acid.
- Google Patents. Method for chiral separation of various side chain protected amino acids.
-
Wikipedia. Di-tert-butyl dicarbonate. Retrieved from [Link]
-
Wikipedia. Benzyl chloroformate. Retrieved from [Link]
-
Sorbent Technologies, Inc. Flash Chromatography Basics. Retrieved from [Link]
-
PubMed. Chiral separation on various modified amino alcohol-derived HPLC chiral stationary phases. Retrieved from [Link]
- Google Patents. Method for purifying di-tert-butyl dicarbonate.
-
Biotage. Which sample solvents work best with normal-phase flash column chromatography?. Retrieved from [Link]
-
Organic Chemistry Portal. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Retrieved from [Link]
-
Organic Syntheses. DI-tert-BUTYL DICARBONATE. Retrieved from [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. Retrieved from [Link]
-
Chromatography Today. Chiral Amino Acid and Peptide Separations – the Next Generation. Retrieved from [Link]
-
Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]
-
MDPI. Novel Route of Synthesis of Some Trientine Impurities and Their Characterization. Retrieved from [Link]
-
PubChem. Benzyl chloroformate. Retrieved from [Link]
-
MDPI. Recent Advances in Chiral Analysis of Proteins and Peptides. Retrieved from [Link]
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]
-
Grokipedia. Benzyl chloroformate. Retrieved from [Link]
Sources
- 1. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. BENZYL CHLOROFORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Benzyl chloroformate CAS#: 501-53-1 [amp.chemicalbook.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Benzyl chloroformate | C8H7ClO2 | CID 10387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 9. sorbtech.com [sorbtech.com]
- 10. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 11. biotage.com [biotage.com]
- 13. US8357820B2 - Process for producing N-protected amino acid - Google Patents [patents.google.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. Chiral separation on various modified amino alcohol-derived HPLC chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to the Scale-Up Synthesis of (R)-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate
Abstract
(R)-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate is a valuable chiral building block in pharmaceutical development, notable for its orthogonally protected diamino alcohol scaffold.[1] The presence of both Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) protecting groups allows for selective deprotection and further functionalization, making it a key intermediate in the synthesis of complex molecular architectures.[2] This document provides a comprehensive guide for the scale-up synthesis of this compound, focusing on a robust synthetic strategy, critical process safety considerations, and detailed, field-tested protocols. It is intended for researchers, chemists, and process development professionals aiming to produce this intermediate in multi-gram to kilogram quantities.
Introduction and Strategic Overview
The synthesis of enantiomerically pure chiral amino alcohols is a cornerstone of modern medicinal chemistry, as these motifs are present in a vast number of biologically active compounds and approved drugs.[3][4][5] The title compound, with its specific (R)-stereochemistry and dual carbamate protecting groups, offers a versatile platform for drug discovery. However, transitioning a synthesis from the bench to a larger scale introduces significant challenges related to safety, heat management, reagent handling, and purification.[6][7]
This guide details a scalable synthesis beginning with the commercially available and enantiopure (R)-2-((tert-butoxycarbonyl)amino)-3-((((benzyloxy)carbonyl)amino)propanoic acid. This strategy is advantageous as it circumvents potentially low-yielding or difficult-to-control selective protection steps on the corresponding diamino alcohol. The core transformation is the selective reduction of the carboxylic acid moiety to a primary alcohol, a well-established and reliable reaction.
Retrosynthetic Analysis
Caption: Retrosynthetic approach for the target molecule.
Process Safety and Hazard Assessment
Scaling up chemical reactions introduces risks that may not be apparent at the bench scale. A thorough risk assessment is mandatory before proceeding.[7] The primary hazards in this synthesis are associated with the use of a highly reactive reducing agent and the potential for thermal runaway.
Key Safety Pillars:
-
Thermal Management: Exothermic reactions, such as the quenching of reducing agents, can generate significant heat. The surface-area-to-volume ratio decreases upon scale-up, making heat dissipation less efficient.[8]
-
Control Measure: Utilize a jacketed reactor with an external cooling circulator for precise temperature control. Avoid oil baths, which pose spill and fire risks at a large scale.[7] Monitor both the internal reaction temperature and the jacket temperature throughout the process.
-
-
Reagent Handling: Borane-tetrahydrofuran complex (BH₃·THF) is a flammable liquid and reacts violently with water to produce flammable hydrogen gas.
-
Control Measure: Handle BH₃·THF in a well-ventilated fume hood, away from ignition sources.[9] Use an addition funnel for controlled, dropwise addition to the reaction mixture. Ensure all glassware is oven- or flame-dried before use.
-
-
Personal Protective Equipment (PPE): Standard PPE is insufficient for large-scale operations.
-
Control Measure: Always wear a flame-retardant lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves.[9]
-
-
Emergency Preparedness: Unexpected events can occur despite careful planning.[6]
-
Control Measure: Ensure a clear path to an emergency shower and eyewash station. Keep a Class D fire extinguisher (for reactive metals) and a CO₂ extinguisher readily accessible. Work with a "buddy" who is aware of the reaction hazards.[6]
-
Risk Assessment Workflow
Caption: A systematic workflow for risk assessment before scale-up.
Detailed Scale-Up Synthesis Protocol
This protocol describes the reduction of 100 g of (R)-2-((tert-butoxycarbonyl)amino)-3-((((benzyloxy)carbonyl)amino)propanoic acid. Note: Never scale a reaction by more than three times the previously successful run.[6]
Equipment & Reagents
| Equipment | Reagents |
| 5 L 4-neck jacketed reactor | (R)-N-α-Boc-N-β-Cbz-2,3-diaminopropionic acid (100 g, 0.296 mol) |
| Overhead mechanical stirrer | Anhydrous Tetrahydrofuran (THF), 2.0 L |
| 500 mL pressure-equalizing dropping funnel | Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M in THF (650 mL, 0.650 mol) |
| Thermocouple | Methanol (MeOH), ~500 mL |
| Nitrogen inlet/outlet | Saturated aqueous sodium bicarbonate (NaHCO₃), 1.0 L |
| Cooling circulator | Ethyl acetate (EtOAc), 2.0 L |
| 5 L separatory funnel | Brine (saturated aqueous NaCl), 1.0 L |
| Rotary evaporator | Anhydrous magnesium sulfate (MgSO₄) |
Step-by-Step Procedure
-
Reactor Setup: Assemble the 5 L jacketed reactor system. Ensure all glassware is dry and the system is purged with nitrogen. Set the cooling circulator to 0 °C.
-
Dissolution: To the reactor, add (R)-N-α-Boc-N-β-Cbz-2,3-diaminopropionic acid (100 g, 0.296 mol) and anhydrous THF (1.5 L). Start stirring to dissolve the solid. The dissolution may be slow; continue stirring until the solution is homogeneous.
-
Cooling: Cool the solution to an internal temperature of 0-5 °C using the circulator.
-
Reagent Addition: Charge the dropping funnel with 1.0 M BH₃·THF solution (650 mL, 0.650 mol). Add the borane solution dropwise to the stirred reaction mixture over 1.5-2 hours, ensuring the internal temperature does not exceed 10 °C. Vigorous gas evolution (hydrogen) may be observed initially.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., mobile phase: 50% EtOAc/Hexanes). The product spot should be at a higher Rf than the starting carboxylic acid. Stain with potassium permanganate.
-
Quenching: Once the reaction is complete, cool the reactor back down to 0-5 °C. CAUTION: This step is highly exothermic and generates hydrogen gas. Slowly and carefully add methanol dropwise via the addition funnel to quench the excess borane. Continue adding methanol until gas evolution ceases (approx. 400-500 mL).
-
Solvent Removal: Concentrate the quenched reaction mixture under reduced pressure using a rotary evaporator to remove most of the THF and methanol.
-
Work-up & Extraction:
-
To the resulting oil/slurry, add ethyl acetate (1.5 L) and saturated aqueous NaHCO₃ (1.0 L).
-
Stir vigorously for 15 minutes. Transfer the mixture to a 5 L separatory funnel.
-
Separate the layers. Wash the organic layer with brine (1.0 L).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, typically as a thick, colorless oil or white solid.
-
Purification Protocol
While chromatography is effective at a small scale, it should be avoided for large-scale purification due to solvent and safety concerns.[7] Recrystallization is the preferred method.
-
Solvent Selection: Dissolve a small amount of crude product in a minimum of hot ethyl acetate. Add hexanes dropwise until the solution becomes cloudy. This indicates a suitable solvent system for recrystallization.
-
Recrystallization: Dissolve the crude product in a minimum amount of hot ethyl acetate (e.g., ~300-400 mL). If any insoluble impurities are present, perform a hot gravity filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratch the inside of the flask with a glass rod or add a seed crystal.
-
Isolation: Once crystallization appears complete, cool the flask in an ice bath for 1-2 hours to maximize yield. Collect the white solid by vacuum filtration, wash the filter cake with a small amount of cold hexanes, and dry under vacuum.
Data Summary and Characterization
Reaction Parameters and Expected Results
| Parameter | Value |
| Scale | 100 g (0.296 mol) of starting material |
| Equivalents of BH₃·THF | ~2.2 eq. |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12 - 16 hours |
| Expected Yield | 80 - 90 g (83 - 94%) |
| Appearance | White to off-white solid |
| Purity (by HPLC/¹H NMR) | >98% after recrystallization |
Analytical Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
¹H NMR: Confirm the disappearance of the carboxylic acid proton and the appearance of new signals corresponding to the -CH₂OH group.
-
¹³C NMR: Confirm the presence of the new -CH₂OH carbon signal (typically ~60-65 ppm).
-
HPLC: Assess the purity of the final product.
-
Mass Spectrometry (ESI-MS): Confirm the molecular weight of the product (C₁₆H₂₄N₂O₅, Mol. Wt.: 324.37 g/mol ).[1]
Conclusion
This application note provides a comprehensive and safety-conscious framework for the scale-up synthesis of this compound. By starting from a commercially available, orthogonally protected amino acid and employing a robust reduction protocol, this method avoids challenging selective protection steps and is amenable to larger scales. The emphasis on a thorough hazard assessment, precise temperature control, and non-chromatographic purification techniques ensures a process that is not only efficient but also prioritizes the safety of the research and development professional.[10]
References
-
Scale Up Safety_FINAL. (2023). Stanford Environmental Health & Safety. Available from: [Link]
-
Scale-up Reactions. (2019). Division of Research Safety, University of Illinois. Available from: [Link]
-
Chemical Process Safety | Techniques & Equipment. Mettler Toledo. Available from: [Link]
-
Chemical Synthesis Safety Tips To Practice in the Lab. (2023). Moravek. Available from: [Link]
-
Enhancing Safety in Drug Substance Synthesis: A Smart Approach to Chemical Design. Ardena. Available from: [Link]
-
Efficient access to chiral 1,2-amino alcohols via Ir/f-amphox-catalyzed asymmetric hydrogenation of α-amino ketones. (2019). Organic Chemistry Frontiers. Available from: [Link]
-
Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. (2018). National Institutes of Health. Available from: [Link]
-
Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. (2018). The Journal of Organic Chemistry. Available from: [Link]
-
Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. (2022). Frontiers in Bioengineering and Biotechnology. Available from: [Link]
-
Method Of Producing 2, 2 Disubstituated 1,3 Propanediol Dicarbamate. Quick Company. Available from: [Link]
-
Organic Carbamates in Drug Design and Medicinal Chemistry. (2015). Chemical Reviews. Available from: [Link]
-
This compound. PubChem, National Center for Biotechnology Information. Available from: [Link]
-
Carbamate synthesis by carbamoylation. Organic Chemistry Portal. Available from: [Link]
Sources
- 1. This compound | C16H24N2O5 | CID 50986381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ehs.stanford.edu [ehs.stanford.edu]
- 7. Scale-Up Reaction Safety | Division of Research Safety | Illinois [drs.illinois.edu]
- 8. mt.com [mt.com]
- 9. moravek.com [moravek.com]
- 10. ardena.com [ardena.com]
Application Notes & Protocols: The Strategic Use of (R)-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate in Medicinal Chemistry
Introduction: A Chiral Scaffold of Strategic Importance
In the intricate landscape of modern drug discovery, the rational design of complex molecular architectures is paramount. Success often hinges on the availability of versatile, stereochemically defined building blocks. (R)-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate (CAS No. 1263045-28-8) has emerged as a cornerstone synthon for medicinal chemists.[1] Its value lies not in any inherent biological activity, but in its meticulously designed structure, which offers a trifecta of strategic advantages:
-
Defined Stereochemistry: The (R)-configuration at the C2 position provides a fixed stereocenter, crucial for constructing enantiomerically pure pharmaceuticals where stereochemistry dictates efficacy and safety.[2]
-
Orthogonal Protection: The two amino groups are masked with a tert-butoxycarbonyl (Boc) group and a carboxybenzyl (Cbz or Z) group. These protecting groups are "orthogonal," meaning one can be removed under conditions that leave the other intact. This allows for precise, sequential functionalization of the diamine core.
-
Reactive Handle: The primary hydroxyl (-CH₂OH) group serves as a versatile point for synthetic elaboration, most commonly through oxidation to an aldehyde, enabling a host of subsequent carbon-carbon and carbon-nitrogen bond-forming reactions.
This document provides an in-depth guide to the strategic application of this building block, complete with detailed protocols and the scientific rationale behind the experimental choices.
The Power of the Differentially Protected 1,2-Diamine Motif
The vicinal diamine (1,2-diamine) is a privileged structural motif found in numerous natural products, pharmaceuticals, and chiral ligands.[3][4] Its presence is often key to a molecule's ability to interact with biological targets like enzymes and receptors. The strategic genius of this compound is the built-in control over this powerful motif.
The differential stability of the Boc and Cbz groups is the key.
-
Boc Group Removal: Achieved under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane).
-
Cbz Group Removal: Typically accomplished via catalytic hydrogenation (e.g., H₂ gas with a palladium catalyst).
This orthogonality allows a chemist to unveil and react each nitrogen nucleophile independently, building molecular complexity with surgical precision.
Caption: Orthogonal deprotection strategy enabling selective functionalization.
Core Application: Oxidation to a Versatile Chiral Aldehyde
One of the most immediate and powerful applications of this building block is the oxidation of its primary alcohol to the corresponding aldehyde. This transformation converts the molecule into an electrophilic species, ready for a vast array of subsequent reactions. The Dess-Martin periodinane (DMP) oxidation is the method of choice for this conversion due to its mild, neutral pH conditions, which are critical for preserving the acid-sensitive Boc group.[5][6]
Scientific Rationale for Method Selection
-
Mildness and Selectivity: Strong, chromium-based oxidants or harsh acidic conditions would risk cleaving the Boc protecting group or causing unwanted side reactions. DMP operates efficiently at room temperature and is highly selective for primary and secondary alcohols.[6]
-
Avoiding Over-oxidation: A common challenge when oxidizing primary alcohols is over-oxidation to the carboxylic acid. DMP is known to halt the oxidation cleanly at the aldehyde stage.[5]
-
Buffering is Key: The DMP reaction produces two equivalents of acetic acid as a byproduct.[6] To prevent this acid from causing even partial cleavage of the Boc group, a mild base like sodium bicarbonate (NaHCO₃) is added to the reaction mixture as a buffer.
Protocol 1: Dess-Martin Oxidation of this compound
This protocol details the conversion of the starting alcohol to (R)-Benzyl tert-butyl (2-oxoethane-1,2-diyl)dicarbamate.
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Dissolve it in anhydrous dichloromethane (approx. 0.1 M concentration).
-
Addition of Buffer: Add sodium bicarbonate (4.0 eq) to the solution.
-
Addition of Oxidant: Cool the flask to 0 °C in an ice bath. Add Dess-Martin Periodinane (1.5 eq) portion-wise over 5-10 minutes. Caution: DMP is sensitive to shock and moisture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Quenching: Upon completion, dilute the reaction mixture with an equal volume of diethyl ether. Quench the excess DMP by adding an equal volume of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the layers become clear (approx. 30 minutes).
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.
-
Purification: The resulting crude aldehyde is often used directly in the next step. If required, it can be purified by flash column chromatography on silica gel. Note: The aldehyde can be sensitive, so prolonged exposure to silica should be avoided.
| Parameter | Condition / Value | Rationale |
| Oxidant | Dess-Martin Periodinane (1.5 eq) | Mild, selective oxidation to the aldehyde without over-oxidation or Boc cleavage.[5][6] |
| Solvent | Dichloromethane (DCM) | Anhydrous, inert solvent that provides good solubility for reactants. |
| Buffer | Sodium Bicarbonate (4.0 eq) | Neutralizes acetic acid byproduct, preventing acid-catalyzed Boc deprotection.[6] |
| Temperature | 0 °C to Room Temperature | Controls the initial reaction rate and ensures a smooth transformation. |
| Work-up Quench | Na₂S₂O₃ / NaHCO₃ | Reduces excess hypervalent iodine reagent and neutralizes residual acid. |
Advanced Synthetic Applications: Building Complex Bioactive Molecules
The true power of this scaffold is realized in multi-step syntheses where its various functional groups are sequentially unmasked and elaborated.
Caption: General workflow for elaborating the chiral scaffold.
Application Example: Synthesis of Peptidomimetics
Peptidomimetics are compounds designed to mimic peptides but with improved properties, such as enhanced stability against enzymatic degradation. The rigid backbone of our scaffold is ideal for creating conformationally constrained mimics.[7]
Conceptual Protocol:
-
Generate the Aldehyde: Oxidize this compound to the aldehyde using Protocol 1 .
-
Reductive Amination: React the aldehyde with a primary amine (R-NH₂) and a mild reducing agent like sodium triacetoxyborohydride (STAB) to form a new C-N bond, extending the side chain.
-
Selective Cbz Deprotection: Subject the product from step 2 to catalytic hydrogenation (H₂, 10% Pd/C) in a solvent like methanol or ethanol. This will selectively cleave the Cbz group, exposing a primary amine.
-
Peptide Coupling: Couple the newly exposed amine with an N-protected amino acid using standard peptide coupling reagents (e.g., HATU, HOBt/EDC).
-
Final Deprotection/Elaboration: The Boc group can now be removed with TFA to allow for further N-terminal modification or cyclization, leading to complex, drug-like molecules.
This step-wise, controlled approach allows for the systematic construction of compound libraries for structure-activity relationship (SAR) studies, a critical component of modern drug discovery.[8]
Conclusion
This compound is far more than a simple chemical. It is a strategic tool that provides medicinal chemists with a reliable and versatile platform for synthesizing stereochemically pure, complex molecules. Its combination of a fixed stereocenter, orthogonally protected diamines, and a modifiable hydroxyl group makes it an invaluable asset in the quest for novel therapeutics. The protocols and strategies outlined herein provide a robust framework for leveraging this powerful building block in any advanced drug discovery program.
References
-
O'Brien, P. (2001). Synthesis of Chiral 1,2-Diamines by Asymmetric Lithiation−Substitution. Organic Letters, 3(18), 2867-2869. [Link]
-
Foubelo, F., Nájera, C., Retamosa, M. G., Sansano, J. M., & Yus, M. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews. [Link]
-
Trost, B. M., & Fandrick, D. R. (2006). Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis. Organic Letters, 8(20), 4469-4472. [Link]
-
Pharmaffiliates. (2026). Why N-BOC-(R)-1-AMINO-2-PROPANOL is a Go-To Intermediate for Pharmaceutical R&D. Pharmaffiliates. [Link]
-
Foubelo, F., Nájera, C., Retamosa, M. G., Sansano, J. M., & Yus, M. (2024). Catalytic asymmetric synthesis of 1,2-diamines. ResearchGate. [Link]
-
Kwan, E. E., & Roetheli, A. (2015). Synthesis of Dess-Martin-Periodinane. Harvard University. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2-diamines. Organic Chemistry Portal. [Link]
-
Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Chemistry Steps. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
Organic Syntheses. (n.d.). 1,2-Benziodoxol-3(1H)-one, 1,1,1-tris(acetyloxy)-. Organic Syntheses. [Link]
-
Wikipedia. (n.d.). Dess–Martin oxidation. Wikipedia. [Link]
-
Lavilla, R., et al. (2020). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Molecules, 25(11), 2538. [Link]
-
Bohnstedt, A. C., et al. (1993). 1,2,3-trisubstituted cyclopropanes as conformationally restricted peptide isosteres: application to the design and synthesis of novel renin inhibitors. Journal of Medicinal Chemistry, 36(22), 3374-3384. [Link]
Sources
- 1. This compound | C16H24N2O5 | CID 50986381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00379E [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 6. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 7. 1,2,3-trisubstituted cyclopropanes as conformationally restricted peptide isosteres: application to the design and synthesis of novel renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Common side reactions with (R)-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate
Welcome to the technical support center for (R)-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during the use of this versatile building block. The unique structure of this compound, featuring a primary alcohol and two orthogonally protected amines (Boc and Cbz), presents specific considerations in synthetic workflows.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: This compound, also known by synonyms such as (R)-Nα-Boc-Nβ-Z-2,3-diaminopropan-1-ol or Boc-D-Dap(Z)-ol, is a valuable chiral intermediate in organic synthesis.[1] Its primary applications include:
-
Peptide Synthesis: It serves as a building block for incorporating modified 2,3-diaminopropionic acid (Dap) residues into peptides.[1][2]
-
Drug Discovery: The diaminopropanol scaffold is a key component in the synthesis of various therapeutic agents, including enzyme inhibitors.
-
Chiral Ligand Synthesis: Its stereodefined structure makes it a useful precursor for the preparation of chiral ligands for asymmetric catalysis.[1]
Q2: What are the key stability features of the Boc and Cbz protecting groups on this molecule?
A2: The tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are chosen for their orthogonal nature, meaning one can be selectively removed without affecting the other.
-
Boc Group: Stable to basic conditions and hydrogenolysis, but readily cleaved under acidic conditions (e.g., trifluoroacetic acid, TFA).
-
Cbz Group: Stable to acidic and basic conditions but is typically removed by catalytic hydrogenolysis (e.g., H₂/Pd/C).
This orthogonality is fundamental to its utility in multi-step syntheses.
Q3: Can the primary alcohol interfere with reactions at the amine sites?
A3: Yes, the primary hydroxyl group can potentially interfere in several ways. It can act as a nucleophile in coupling reactions, leading to O-acylation, or it can be a site for other unintended transformations. It is often necessary to protect the hydroxyl group, depending on the subsequent reaction conditions.
II. Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses specific experimental issues and provides actionable solutions based on established chemical principles and analogous systems.
Issue 1: Incomplete or Failed Boc Deprotection
Symptom: Incomplete removal of the Boc group when treating with acid, as observed by TLC or LC-MS analysis showing starting material.
Root Cause Analysis & Solutions:
-
Insufficient Acid Strength or Stoichiometry: While TFA is commonly used, its effectiveness can be hampered by acid-scavenging functionalities within the molecule or impurities in the reaction mixture.
-
Solution: Ensure a sufficient excess of TFA is used. A common protocol involves dissolving the substrate in dichloromethane (DCM) and adding an equal volume of TFA. For stubborn cases, neat TFA can be employed.
-
-
Reaction Time and Temperature: The deprotection may be sluggish at lower temperatures.
-
Solution: Increase the reaction time or allow the reaction to proceed at room temperature. Gentle warming should be approached with caution as it can promote other side reactions.
-
Issue 2: Formation of tert-Butyl Adducts during Boc Deprotection
Symptom: Observation of side products with a mass corresponding to the addition of a tert-butyl group (+56 Da) to the desired product or other nucleophilic sites.
Root Cause Analysis & Solutions:
-
Reactive tert-Butyl Cation: Acid-mediated cleavage of the Boc group generates a reactive tert-butyl cation. This carbocation can alkylate nucleophilic functional groups or aromatic rings.
-
Solution: Employ a cation scavenger in the reaction mixture. Common scavengers include triethylsilane (TES), triisopropylsilane (TIS), or anisole. These scavengers effectively trap the tert-butyl cation, preventing unwanted alkylation.
-
Issue 3: Incomplete Cbz Deprotection via Hydrogenolysis
Symptom: Starting material remains after catalytic hydrogenolysis, as indicated by analytical techniques.
Root Cause Analysis & Solutions:
-
Catalyst Poisoning: The palladium catalyst is sensitive to poisoning by various functional groups and impurities, particularly sulfur-containing compounds.
-
Solution: Ensure all reagents and solvents are of high purity and free from sulfur contaminants. If the substrate itself contains sulfur, alternative deprotection methods may be necessary.
-
-
Insufficient Hydrogen Pressure or Catalyst Loading: The reaction may not proceed to completion if the hydrogen pressure is too low or if an inadequate amount of catalyst is used.
-
Solution: Increase the hydrogen pressure (e.g., using a balloon of hydrogen or a Parr hydrogenator). The catalyst loading can also be increased, though this may lead to higher costs and potential for other side reactions.
-
-
Steric Hindrance: The catalyst's access to the Cbz group may be sterically hindered by the rest of the molecule.
-
Solution: Increase the reaction time and ensure efficient stirring to maximize contact between the substrate and the catalyst.
-
Issue 4: Intramolecular Cyclization Reactions
Symptom: Formation of cyclic byproducts, such as oxazolidinones or cyclic carbamates, which can be identified by mass spectrometry and NMR.
Root Cause Analysis & Solutions:
-
Nucleophilic Attack of the Hydroxyl Group: The primary alcohol can act as an internal nucleophile, attacking the carbonyl of one of the carbamate groups, especially under basic or acidic conditions that promote cyclization.
-
Solution: Protect the primary hydroxyl group as an ether (e.g., benzyl, silyl) or an ester before performing reactions that could induce cyclization. The choice of protecting group should be orthogonal to the Boc and Cbz groups.
-
Experimental Protocols
Protocol 1: Orthogonal Deprotection of the Boc Group
-
Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM, approx. 0.1 M).
-
Add a cation scavenger, such as triethylsilane (1.5 equivalents).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA, 10-20 equivalents) dropwise.
-
Stir the reaction at 0 °C to room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Co-evaporate with toluene (3x) to remove residual TFA.
-
Purify the crude product by flash chromatography or crystallization.
Protocol 2: Orthogonal Deprotection of the Cbz Group
-
Dissolve this compound (1 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Add Palladium on carbon (10% w/w, 0.1 equivalents) to the solution.
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction mixture vigorously at room temperature for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate in vacuo to yield the crude product, which can be further purified if necessary.
Visualizing Workflows and Potential Side Reactions
Orthogonal Deprotection Strategy
Caption: Orthogonal deprotection workflow for the title compound.
Potential Side Reaction Pathways
Caption: Visualization of common side reaction pathways.
References
-
Chem-Impex. Nα-Boc-Nβ-Z-L-2,3-diaminopropan-1-ol. [Link]
Sources
Technical Support Center: Synthesis of (R)-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate
Welcome to the technical support center for the synthesis of (R)-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields. Our approach is rooted in established chemical principles and field-proven insights to ensure both accuracy and practicality in your experimental work.
Introduction to the Synthesis
The synthesis of this compound, a valuable chiral building block in pharmaceutical development, involves the selective protection of the two amino groups of (R)-2,3-diaminopropan-1-ol with tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. The key challenge lies in achieving high regioselectivity and yield, given the similar reactivity of the two primary amine functionalities. This guide provides a comprehensive workflow, from the preparation of the starting material to the final product, along with detailed troubleshooting to address potential hurdles.
Synthetic Workflow Overview
The overall synthetic strategy involves a multi-step process, commencing with the readily available and chiral amino acid, D-serine. This ensures the desired stereochemistry in the final product.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols
Part 1: Synthesis of (R)-2,3-Diaminopropan-1-ol from D-Serine
This initial phase follows a literature-described multi-step sequence starting from D-serine to produce the key diamino alcohol intermediate.[1] The process involves the formation of a Weinreb amide, followed by reduction to the corresponding aldehyde, and subsequent reductive amination and deprotection to yield (R)-2,3-diaminopropan-1-ol. For detailed steps, please refer to the cited literature.[1]
Part 2: Selective N-Boc Protection of (R)-2,3-Diaminopropan-1-ol
Objective: To selectively protect one of the amino groups with a tert-butoxycarbonyl (Boc) group.
Protocol:
-
Dissolve (R)-2,3-diaminopropan-1-ol (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Cool the solution to 0 °C in an ice bath with gentle stirring.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0 - 1.2 eq) in dioxane dropwise over 1-2 hours.
-
During the addition, maintain the pH of the reaction mixture between 8.5 and 9.5 by the controlled addition of a 1M sodium hydroxide solution.
-
After the complete addition of Boc₂O, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Extract the aqueous residue with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (R)-tert-butyl (2-amino-3-hydroxypropyl)carbamate.
Part 3: N-Cbz Protection of (R)-tert-butyl (2-amino-3-hydroxypropyl)carbamate
Objective: To protect the remaining free amino group with a benzyloxycarbonyl (Cbz) group.
Protocol:
-
Dissolve the crude (R)-tert-butyl (2-amino-3-hydroxypropyl)carbamate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add a base, such as triethylamine (1.5 eq) or sodium bicarbonate (2.0 eq).
-
Slowly add benzyl chloroformate (Cbz-Cl) (1.0 - 1.2 eq) dropwise, keeping the temperature below 5 °C.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 3-5 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench with water and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the synthesis and provides practical solutions to improve your yield and product purity.
Q1: Low yield in the selective N-Boc protection step. What are the possible causes and solutions?
A1: Low yield in the selective N-Boc protection is a frequent challenge. The primary reasons include:
-
Formation of the di-Boc protected product: The similar reactivity of the two primary amines can lead to the formation of the undesired di-protected species.
-
Solution:
-
Slow Addition of Boc₂O: Adding the di-tert-butyl dicarbonate solution dropwise over an extended period at a low temperature (0 °C) is crucial to favor mono-protection.[2]
-
Stoichiometry Control: Use a slight excess, but not a large excess, of Boc₂O (1.0-1.2 equivalents).
-
-
-
Inadequate pH control: The pH of the reaction mixture significantly influences the selectivity.
-
Solution: Maintain the pH strictly between 8.5 and 9.5. A lower pH will result in a slower reaction, while a higher pH can lead to the formation of by-products.[3]
-
-
Inefficient extraction of the mono-Boc product: The desired mono-protected product has some water solubility.
-
Solution: Saturate the aqueous layer with sodium chloride before extraction to decrease the solubility of the product and improve extraction efficiency.
-
Q2: I am observing the formation of multiple spots on my TLC plate after the Cbz protection step. What are these by-products and how can I minimize them?
A2: The presence of multiple spots indicates the formation of side products. Common by-products include:
-
Di-Cbz protected starting material: If any unreacted (R)-2,3-diaminopropan-1-ol is carried over from the previous step, it can be di-Cbz protected.
-
Solution: Ensure the mono-Boc protection step goes to completion or that the mono-Boc intermediate is sufficiently pure before proceeding.
-
-
Over-benzylation: The hydroxyl group can be benzylated by benzyl chloroformate, especially under strongly basic conditions.
-
Solution: Use a mild inorganic base like sodium bicarbonate instead of a strong organic base like triethylamine.[4] Maintain a low reaction temperature (0 °C).
-
-
Unreacted starting material: Incomplete reaction will leave unreacted mono-Boc protected starting material.
-
Solution: Ensure the use of a slight excess of Cbz-Cl (1.1-1.2 equivalents) and allow for sufficient reaction time. Monitor the reaction progress closely.
-
Q3: The purification of the final product by column chromatography is difficult and results in low recovery. Are there any alternative purification strategies?
A3: Purification of dicarbamates can be challenging due to their similar polarities to by-products.
-
Crystallization: The target molecule, being a crystalline solid, can often be purified by recrystallization.
-
Suggested Solvents: Try solvent systems like ethyl acetate/hexanes, dichloromethane/hexanes, or isopropanol/water.
-
-
Reversed-Phase Chromatography: If normal-phase chromatography is ineffective, reversed-phase flash chromatography using a C18-functionalized silica gel can be a powerful alternative for separating polar compounds.[5][6]
-
Mobile Phase: A gradient of acetonitrile in water or methanol in water is typically used.
-
Q4: Can I perform the Boc and Cbz protection in a one-pot reaction?
A4: While one-pot reactions are attractive for their efficiency, achieving high selectivity in the di-protection of a diamine with two different protecting groups in a single step is exceptionally challenging and generally not recommended. A stepwise approach with isolation of the mono-protected intermediate allows for better control and purification, ultimately leading to a higher yield of the desired product.
Data Summary Table
| Parameter | Recommended Value/Condition | Rationale |
| N-Boc Protection | ||
| Boc₂O Stoichiometry | 1.0 - 1.2 equivalents | Minimizes di-protection while ensuring complete reaction. |
| Reaction Temperature | 0 °C to Room Temperature | Controls the reaction rate and selectivity. |
| pH | 8.5 - 9.5 | Critical for selective mono-protection.[3] |
| N-Cbz Protection | ||
| Cbz-Cl Stoichiometry | 1.0 - 1.2 equivalents | Drives the reaction to completion. |
| Base | Sodium Bicarbonate or Triethylamine | Bicarbonate is milder and can reduce side reactions.[4] |
| Reaction Temperature | 0 °C to Room Temperature | Minimizes side reactions like O-benzylation. |
Visualizing the Logic: Troubleshooting Flowchart
Caption: Troubleshooting flowchart for the synthesis of this compound.
References
Sources
Technical Support Center: A Troubleshooting Guide for Experiments with (R)-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate
Welcome to the technical support center for (R)-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments involving this versatile chiral building block. The orthogonal protection offered by the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups makes this molecule a valuable intermediate in complex multi-step syntheses, particularly in peptide chemistry and the development of pharmaceutical agents. This guide is structured to address common challenges encountered during its synthesis, purification, and subsequent reactions, offering practical solutions grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features and properties of this compound?
This compound, also known as (R)-Nα-Boc-Nβ-Cbz-2,3-diaminopropan-1-ol, is a chiral amino alcohol derivative. Its key features include:
-
Chiral Center: The stereochemistry at the C2 position is (R), which is crucial for its application in asymmetric synthesis.
-
Orthogonal Protection: The two amino groups are protected with a Boc group and a Cbz group. This is a significant advantage as it allows for the selective deprotection of one amine functionality while the other remains protected, enabling regioselective modifications.[1][2][3] The Boc group is acid-labile, while the Cbz group is typically removed by hydrogenolysis.[4][5]
-
Primary Alcohol: The presence of a primary hydroxyl group provides a reactive site for further functionalization, such as oxidation to an aldehyde or carboxylic acid, or ether and ester formation.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₄N₂O₅ | |
| Molecular Weight | 324.37 g/mol | |
| Appearance | Typically a white to off-white solid | General Knowledge |
| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate | General Knowledge |
Q2: What are the typical storage conditions for this compound?
To ensure the stability and integrity of this compound, it is recommended to store it in a tightly sealed container in a cool, dry place, away from strong acids and oxidizing agents. For long-term storage, refrigeration is advisable.
Q3: What are the primary applications of this molecule?
This compound is a valuable building block in organic synthesis, particularly for:
-
Peptide Synthesis: As a protected amino alcohol, it can be incorporated into peptide chains to introduce non-natural amino acid residues or to serve as a chiral scaffold.
-
Drug Discovery: It is a precursor for the synthesis of various biologically active molecules and pharmaceutical intermediates. The chiral nature and multiple functional groups allow for the construction of complex molecular architectures.
-
Asymmetric Synthesis: The defined stereochemistry makes it a useful starting material for the synthesis of other chiral molecules.
Synthesis and Purification Troubleshooting
The synthesis of this compound typically involves a multi-step process starting from a chiral precursor like (R)-serine or a related derivative. A common strategy involves the sequential protection of the amino groups and reduction of a carboxylic acid functionality.
Diagram: Synthetic Workflow
Caption: A generalized synthetic workflow for the target molecule.
Problem 1: Low Yield in the Boc Protection Step
Question: I am getting a low yield during the introduction of the Boc group onto the second amine. What could be the issue?
Answer:
-
Cause A: Steric Hindrance: The presence of the Cbz group can sterically hinder the approach of the bulky di-tert-butyl dicarbonate (Boc₂O) to the remaining free amine.
-
Solution: Increase the reaction time and/or temperature. However, be cautious with increasing the temperature as it may lead to side reactions. Using a less sterically hindered Boc-donating reagent could also be an option, though Boc₂O is standard.
-
-
Cause B: Inadequate Base: An insufficient amount or inappropriate choice of base can lead to incomplete reaction. The reaction generates an acidic byproduct that needs to be neutralized.
-
Solution: Use a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in slight excess (1.1-1.5 equivalents). For amino alcohols, using a base is generally recommended to avoid O-acylation as a side reaction.[6]
-
-
Cause C: Solvent Effects: The choice of solvent can influence the reaction rate.
-
Solution: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used. In some cases, using an alcohol as a co-solvent has been shown to accelerate the Boc protection of amines.[7]
-
Problem 2: Incomplete Cbz Protection or Over-reaction
Question: During the Cbz protection step, I am observing either incomplete reaction or the formation of di-Cbz protected product. How can I optimize this?
Answer:
-
Cause A: pH Control (for aqueous conditions): When using benzyl chloroformate (Cbz-Cl) in a biphasic system (e.g., with NaHCO₃ or Na₂CO₃), maintaining the optimal pH is crucial. A pH that is too low will result in a slow reaction, while a pH that is too high can lead to the decomposition of Cbz-Cl and potential racemization.[4]
-
Solution: Carefully monitor and maintain the pH of the aqueous layer between 8 and 10. Using a buffer system can be beneficial.[4]
-
-
Cause B: Stoichiometry of Reagents: Using a large excess of Cbz-Cl can lead to the formation of the di-protected product if both amino groups are available.
-
Solution: Use a controlled amount of Cbz-Cl (typically 1.0-1.1 equivalents) and add it slowly to the reaction mixture to maintain a low instantaneous concentration.
-
-
Cause C: Reaction Temperature: The reaction is typically performed at low temperatures (0-5 °C) to control the reactivity of Cbz-Cl and minimize side reactions.
-
Solution: Ensure the reaction is adequately cooled throughout the addition of Cbz-Cl.
-
Problem 3: Difficulty in Purifying the Final Product
Question: I am struggling to purify the final product by column chromatography. It seems to co-elute with a byproduct.
Answer:
-
Cause A: Co-elution with Starting Material or Byproducts: The polarity of the desired product might be very similar to that of unreacted starting materials or certain side products.
-
Solution:
-
Optimize Chromatography Conditions: Experiment with different solvent systems for your column chromatography. A gradient elution from a non-polar solvent system (e.g., hexane/ethyl acetate) to a more polar one can improve separation.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. Try different solvent pairs like ethyl acetate/hexane or dichloromethane/hexane.[8]
-
-
-
Cause B: Presence of O-acylated Byproduct: The hydroxyl group can sometimes react with Boc₂O or Cbz-Cl to form a carbonate, which may have a similar polarity to the desired product.
-
Solution: O-acylation is generally less favorable than N-acylation. However, if it occurs, a mild basic workup (e.g., with dilute NaHCO₃) can sometimes hydrolyze the less stable O-carbonate.
-
Analytical Characterization
Accurate characterization is essential to confirm the identity and purity of your synthesized this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Expect to see characteristic signals for the Boc group (a singlet around 1.4 ppm), the Cbz group (aromatic protons around 7.3 ppm and a singlet for the benzylic CH₂ around 5.1 ppm), and the protons of the propanol backbone.
-
¹³C NMR: Look for the characteristic carbonyl signals of the two carbamate groups (around 156 ppm) and the carbons of the Boc and Cbz groups.
2. High-Performance Liquid Chromatography (HPLC)
-
Purity Analysis: Reversed-phase HPLC is an excellent method to determine the purity of the final product. A C18 column with a mobile phase gradient of water and acetonitrile (often with 0.1% TFA) is a good starting point.
-
Chiral Purity Analysis: To confirm the enantiomeric purity, a chiral HPLC method is required. This may involve derivatization with a chiral reagent or the use of a chiral stationary phase.[8][9]
Troubleshooting Subsequent Reactions
The orthogonal nature of the Boc and Cbz protecting groups is central to the utility of this molecule.
Diagram: Orthogonal Deprotection Strategy
Caption: Orthogonal deprotection of the Boc and Cbz groups.
Problem 4: Incomplete Boc Deprotection
Question: I am trying to remove the Boc group with TFA in DCM, but the reaction is not going to completion.
Answer:
-
Cause A: Insufficient Acid: The amount of trifluoroacetic acid (TFA) may not be sufficient, or the reaction time may be too short.
-
Solution: Increase the concentration of TFA (e.g., from 20% to 50% in DCM) or prolong the reaction time. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed. Alternatively, using a solution of HCl in an organic solvent like dioxane or methanol can be effective.[5]
-
-
Cause B: Scavenger Issues: The tert-butyl cation generated during deprotection can alkylate nucleophilic sites on your molecule.[10]
-
Solution: While not always necessary for this specific molecule, if you are working with substrates containing sensitive functional groups (e.g., tryptophan or methionine residues in a peptide), consider adding a scavenger like triisopropylsilane (TIS) or thioanisole to the deprotection cocktail.
-
Problem 5: Incomplete Cbz Deprotection by Hydrogenolysis
Question: The catalytic hydrogenation to remove the Cbz group is sluggish and incomplete. What can I do?
Answer:
-
Cause A: Catalyst Poisoning: The palladium catalyst can be poisoned by various functional groups, especially sulfur-containing compounds. Traces of impurities from previous steps can also inhibit the catalyst.
-
Solution: Ensure your substrate is highly pure before attempting hydrogenolysis. If sulfur is present in your molecule, this deprotection method may not be suitable. Consider alternative deprotection methods for Cbz, such as using HBr in acetic acid, although this is a harsher condition.[2]
-
-
Cause B: Inactive Catalyst: The Pd/C catalyst may be old or of poor quality.
-
Solution: Use a fresh batch of high-quality catalyst. Pearlman's catalyst (Pd(OH)₂/C) is often more active and can be effective for stubborn deprotections.[2]
-
-
Cause C: Insufficient Hydrogen: The reaction may be limited by the availability of hydrogen gas.
-
Solution: Ensure the reaction system is properly purged with hydrogen. For difficult substrates, increasing the hydrogen pressure in a specialized hydrogenation apparatus may be necessary. Using a hydrogen transfer reagent like ammonium formate or cyclohexene in the presence of Pd/C can also be an effective alternative to using hydrogen gas directly.[4]
-
References
-
Nelissen, J., Nuyts, K., Dehaen, W., & De Borggraeve, W. M. (2011). Synthesis of the orthogonally protected amino alcohol Phaol and analogs. Journal of Peptide Science, 17(7), 527-532. [Link]
-
StudySmarter. (2023, October 21). Protecting Groups: Boc, Cbz, Amine. [Link]
- Baran, P. S. (n.d.). Protecting Groups. Scripps Research.
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
- Kunz, H. (n.d.). Deprotection: The Concept of Orthogonal Sets.
- Organic Syntheses. (n.d.). Procedure 2.
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
ResearchGate. (2014, June 14). How can we protect an amino group leaving an alcohol group free?[Link]
-
ResearchGate. (2025, August 10). Procedures to Improve Difficult Couplings. [Link]
-
Pellicciari, R., et al. (n.d.). Enantioselective synthesis of chiral BCPs. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). A simple method for the synthesis of 1,3-diaminopropan-2-ols derivatives and their ex vivo relaxant activity on isolated rat tracheal rings. [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Info for RSC adv. after corrections. [Link]
-
Xu, H., & Wolf, C. (2011). Asymmetric synthesis of chiral 1,3-diaminopropanols: bisoxazolidine-catalyzed C-C bond formation with α-keto amides. Angewandte Chemie International Edition, 50(51), 12249-12252. [Link]
-
Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]
-
Zhang, Z., et al. (2025, July 25). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. [Link]
-
Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139. [Link]
-
MDPI. (n.d.). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. [Link]
-
NIH. (n.d.). Synthesis and crystal structures of three Schiff bases derived from 3-formylacetylacetone and benzyl-, tert-butyl- and (S)-methylbenzylamine. [Link]
-
ResearchGate. (2025, August 7). SYNTHESIS, CHARACTERIZATION, THERMAL, X-RAY, AND DFT ANALYSES OF 6-TERT-BUTYL 3-ETHYL 2-[(3-METHOXY/5-BROMO) -. [Link]
-
MDPI. (n.d.). Methyl 6-Benzyl-3-Hydroxy-3,6-Dimethyl-1,2-Dioxane-4-Carboxylate. [Link]5)
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. researchgate.net [researchgate.net]
- 7. wuxibiology.com [wuxibiology.com]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Optimization of reaction parameters for (R)-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate
As a Senior Application Scientist, I understand that synthesizing complex chiral building blocks like (R)-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate requires precision and a deep understanding of the underlying chemistry. This molecule, with its orthogonally protected diamine structure, is a valuable intermediate in pharmaceutical development. Success hinges on controlling the selective protection of two distinct amino groups.
This guide is structured to address the critical challenges you may face, moving from overarching strategy to specific troubleshooting steps. It is designed to be a practical resource, explaining not just what to do, but why a particular approach is scientifically sound.
The Synthetic Challenge: Orthogonal Protection
The core of this synthesis is the installation of two different, selectively removable carbamate protecting groups: the acid-labile tert-butoxycarbonyl (Boc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz or Z) group. This is a classic example of an orthogonal protection strategy, which allows for the deprotection of one amine in the presence of the other, a crucial requirement for sequential peptide couplings or other modifications.[1][2][3]
The synthesis typically starts from (R)-2,3-diaminopropan-1-ol. The primary challenge lies in selectively acylating the two amino groups, which have similar nucleophilicity, to avoid the formation of undesired di-Boc or di-Cbz byproducts.
Caption: General synthetic route for orthogonal protection.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis in a practical question-and-answer format.
Q1: My reaction yields a mixture of di-Boc, di-Cbz, and mono-protected starting material, resulting in a very low yield of the desired orthogonally protected product. What's going wrong?
Answer: This is the most common problem and points directly to a lack of selectivity during the first protection step. The two primary amines in (R)-2,3-diaminopropan-1-ol have very similar reactivity, leading to a statistical mixture of products if conditions are not carefully controlled.[4]
Core Insight: To favor mono-protection, you must modulate the reactivity of either the diamine or the electrophilic protecting group reagent.
Troubleshooting Steps:
-
Stoichiometry Control: Ensure you are using precisely 0.95-1.0 equivalents of the first protecting group reagent (e.g., Di-tert-butyl dicarbonate or "Boc anhydride"). Using an excess, even a slight one, will significantly increase the formation of the di-protected byproduct.
-
Slow Addition at Low Temperature: Add the protecting group reagent dropwise as a solution (e.g., in THF or Dioxane) to the diamine solution over several hours. Perform the addition at a reduced temperature (0 °C to -10 °C). This minimizes localized high concentrations of the reagent, allowing time for the mono-protected product to form and reducing the statistical likelihood of a second protection event on the same molecule.[4]
-
Mono-Protonation Strategy: This is a highly effective, field-proven technique. By adding one equivalent of a strong acid (like HCl or TFA) to your diamine starting material, you form the mono-ammonium salt.[5] The protonated amino group is no longer nucleophilic, effectively "protecting" it and directing the acylation to the free amine. After the first protection is complete, you neutralize the salt with a base to liberate the second amine for the subsequent protection step.
Q2: The reaction is sluggish and stalls, leaving a significant amount of unreacted starting material even after extended reaction times. How can I drive it to completion?
Answer: Incomplete reactions are often due to suboptimal reaction conditions, including solvent choice, base, or reagent deactivation.
Core Insight: The choice of base and solvent is critical for carbamate formation. The base must be strong enough to deprotonate the amine (or the ammonium salt formed during the reaction) but not so nucleophilic that it competes with the amine in reacting with the protecting group reagent.
Troubleshooting Steps:
-
Solvent Selection: While polar aprotic solvents like THF or acetonitrile are common, consider using a solvent system that ensures all components remain fully dissolved. For Boc protections, THF, dioxane, or even a biphasic system with a mild aqueous base (like NaHCO₃) can be effective.[6] For Cbz protections, which generate HCl, an aqueous base is often necessary to neutralize the acid and drive the reaction forward.[7]
-
Base Selection: For Boc₂O reactions, a non-nucleophilic organic base like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) can be beneficial, especially if a mono-protonation strategy was not used. For Cbz-Cl reactions, an inorganic base like Na₂CO₃ or NaHCO₃ in a biphasic water/dichloromethane system is standard and highly effective.[7]
-
Reagent Quality:
-
Boc Anhydride (Boc₂O): This reagent is generally stable but can hydrolyze over time if exposed to moisture. Ensure you are using a high-quality reagent.
-
Benzyl Chloroformate (Cbz-Cl): This reagent is highly sensitive to moisture and can decompose to form benzyl chloride and CO₂ gas, which can cause pressure to build in the bottle.[8][9] It may also contain phosgene as an impurity.[8][10] Use a fresh bottle and handle it under an inert atmosphere (Nitrogen or Argon). If the reaction is sluggish, reagent decomposition is a likely culprit.
-
Q3: I'm observing a significant byproduct that is not the di-protected species. What could it be?
Answer: Unintended side products can arise from reactions with the hydroxyl group or from the decomposition of reagents.
Core Insight: While amines are significantly more nucleophilic than alcohols, under certain conditions (e.g., prolonged reaction times at elevated temperatures with a strong base), the primary hydroxyl group can be acylated to form a carbonate.
Troubleshooting Steps:
-
Temperature Control: Strictly maintain the reaction temperature at or below room temperature, especially during the addition of the acylating agent. Avoid heating the reaction unless absolutely necessary.[11]
-
Avoid Strong, Hard Bases: Avoid using strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA), which can readily deprotonate the alcohol and promote O-acylation. Stick to milder bases like TEA, DIPEA, or NaHCO₃.
-
Check for Reagent-Derived Impurities: As mentioned, Cbz-Cl can decompose to benzyl chloride. The free amine in your reaction can then be N-benzylated, leading to a common and often difficult-to-remove impurity. Using fresh, high-quality Cbz-Cl is the best preventative measure.
Q4: Purification by column chromatography is difficult. The product co-elutes with the di-protected byproduct or starting material. Are there better methods?
Answer: Purification is challenging when the polarities of the desired product, byproducts, and starting materials are similar. Optimizing the reaction for selectivity is the best solution, but post-reaction cleanup strategies can also be effective.
Core Insight: Exploiting the chemical differences between the components can simplify purification. The starting material has two basic amines, the desired product has a hydroxyl group and no basic amines, and byproducts may have different properties.
Troubleshooting Steps:
-
Acid/Base Wash: Before chromatography, perform a liquid-liquid extraction.
-
An acidic wash (e.g., dilute HCl) will protonate and extract any unreacted diamine starting material into the aqueous layer.
-
A basic wash (e.g., NaHCO₃) will remove any acidic impurities.
-
-
Recrystallization: The target compound, being a well-defined solid, is often amenable to recrystallization. This can be an excellent method for removing small amounts of closely-eluting impurities. Experiment with solvent systems like ethyl acetate/hexane or tert-butyl methyl ether (TBME).[12]
-
Protecting Group Manipulation: If you have a mixture of mono- and di-protected species, you can sometimes add a highly nonpolar protecting group to the free amine or hydroxyl group of the desired mono-protected intermediate to drastically change its polarity, making it easier to separate from the symmetrical di-protected species. This protecting group can then be removed in a subsequent step.
Optimized Experimental Protocols
These protocols are designed to maximize selectivity and yield based on the troubleshooting principles discussed above.
Protocol 1: Selective Mono-Boc Protection via Mono-Protonation
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve (R)-2,3-diaminopropan-1-ol (1.0 eq) in anhydrous Methanol (approx. 0.2 M).
-
Protonation: Cool the solution to 0 °C in an ice bath. Slowly add a solution of Trimethylsilyl chloride (Me₃SiCl) (1.0 eq) in methanol dropwise. A white precipitate of the mono-hydrochloride salt may form. Stir for 30 minutes at 0 °C.
-
Boc Protection: To the slurry, add Di-tert-butyl dicarbonate (Boc₂O) (1.0 eq) dissolved in methanol. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in water and adjust the pH to >12 with 2N NaOH. Extract the aqueous layer with dichloromethane (3 x 50 mL). The combined organic layers contain the mono-Boc protected intermediate, which can be carried forward or purified.
Protocol 2: Cbz Protection of the Mono-Boc Intermediate
-
Setup: Dissolve the crude mono-Boc intermediate (1.0 eq) in a biphasic solvent system of dichloromethane and saturated aqueous sodium bicarbonate (1:1 v/v).
-
Cbz Protection: Cool the vigorously stirring mixture to 0 °C. Add Benzyl Chloroformate (Cbz-Cl) (1.05 eq) dropwise. Be aware of potential pressure buildup from CO₂ evolution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours until TLC analysis shows complete consumption of the starting material.
-
Workup: Separate the organic layer. Wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) or by recrystallization to yield the final product.[12]
Summary of Optimized Parameters
| Parameter | Step 1: Mono-Boc Protection | Step 2: Cbz Protection | Rationale & Key Insights |
| Strategy | Mono-protonation with Me₃SiCl | Standard Schotten-Baumann | Maximizes selectivity by deactivating one amine group. |
| Reagent Stoichiometry | 1.0 eq Boc₂O | 1.05 eq Cbz-Cl | Precise stoichiometry is key for mono-protection; slight excess of Cbz-Cl ensures full conversion. |
| Solvent | Anhydrous Methanol | Dichloromethane / Water | Methanol for salt formation; biphasic system for Cbz-Cl to neutralize HCl byproduct. |
| Base | (Implicitly formed Me₃Si-OMe) | Saturated aq. NaHCO₃ | Mild inorganic base is sufficient and non-nucleophilic. |
| Temperature | 0 °C to Room Temp | 0 °C to Room Temp | Low temperature during addition controls reactivity and minimizes side reactions.[11] |
| Typical Yield | >70% (mono-Boc intermediate) | >85% (from intermediate) | High yields are achievable with careful control of conditions. |
Visual Troubleshooting Logic
This flowchart provides a visual guide to diagnosing and solving issues based on TLC or LC-MS analysis of your reaction mixture.
Caption: A logical flowchart for troubleshooting common synthesis issues.
References
- Fiveable. (n.d.). Orthogonal Protection Definition. Fiveable.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- Chemical intermediate suppliers. (2026).
- Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
- University of Glasgow. (n.d.).
- BenchChem. (2025). Technical Support Center: Selective Mono-Protection of Diamines.
- ResearchGate. (n.d.).
- NJ Department of Health. (n.d.).
- ChemicalBook. (2023).
- NOAA Cameo Chemicals. (n.d.).
- Reddit. (2017).
- Reddit. (2015).
-
Organic Syntheses. (n.d.). Benzyl hydroxymethyl carbamate. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]
-
Sciforum. (n.d.). Selective Mono-Boc-Protection of Bispidine. [Link]
-
SciELO México. (2014). General Method for Selective Mono-Boc Protection of Diamines and Thereof. [Link]
-
ResearchGate. (2014). Synthesis and characterization of 3-amino-1, 2-propanediol. [Link]
-
PubMed. (1993). Three new derivatives of 3-amino-1,2-propanediol; their spectral properties and biological evaluation. [Link]
-
Wikipedia. (n.d.). Benzyl chloroformate. [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. Protective Groups [organic-chemistry.org]
- 3. media.neliti.com [media.neliti.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sciforum.net [sciforum.net]
- 6. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 7. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 8. nj.gov [nj.gov]
- 9. reddit.com [reddit.com]
- 10. BENZYL CHLOROFORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. nbinno.com [nbinno.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Stability and Degradation of (R)-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate
Prepared by the Gemini Application Science Team
Welcome to the technical support center for (R)-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information, troubleshooting advice, and practical protocols related to the stability and handling of this molecule.
Introduction to the Molecule
This compound is a chiral building block featuring two distinct amine-protecting groups: a benzyloxycarbonyl (Cbz or Z) group and a tert-butyloxycarbonyl (Boc) group. This structure provides a classic example of orthogonal protection, where each protecting group can be removed under specific conditions without affecting the other.[1][2] The Cbz group is primarily cleaved by catalytic hydrogenolysis, while the Boc group is labile to acid.[3][4] Understanding the differential stability of these two carbamates is critical for its successful application in multi-step organic synthesis.[5]
The stability of the carbamate functional group is generally greater than that of a corresponding ester due to resonance stabilization.[6][7] However, they are susceptible to degradation under certain stress conditions, which is a key consideration in drug development and process chemistry.[8][9]
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this molecule?
A1: The two main degradation pathways involve the cleavage of the carbamate protecting groups.
-
Acid-Mediated Deprotection: The tert-butyloxycarbonyl (Boc) group is highly susceptible to cleavage under acidic conditions (e.g., trifluoroacetic acid or HCl), proceeding through a stable tert-butyl cation intermediate.[10][11] The benzyloxycarbonyl (Cbz) group is generally stable to mild acid but can be cleaved under harsh acidic conditions (e.g., HBr in acetic acid).[12][13]
-
Reductive Cleavage (Hydrogenolysis): The Cbz group is readily cleaved by catalytic hydrogenolysis (e.g., H₂ gas with a palladium-on-carbon catalyst).[4][14] This process is highly selective, leaving the Boc group and other reducible functional groups intact under controlled conditions.[1][2]
-
Base-Mediated Hydrolysis: While carbamates are more stable than esters to basic hydrolysis, prolonged exposure to strong bases can lead to cleavage.[6][15] The mechanism involves nucleophilic attack at the carbonyl carbon.[9][16]
-
Thermal Degradation: High temperatures can induce the thermolytic cleavage of the Boc group, typically at temperatures well above 100°C.[17][18][19]
Q2: What are the recommended storage conditions?
A2: To ensure long-term stability, the compound should be stored in a cool, dry, and dark place. A standard laboratory freezer (-20°C) is recommended. Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidative degradation over extended periods.
Q3: Is this compound stable in common analytical solvents like methanol or acetonitrile?
A3: Yes, for typical analytical run times, the compound is stable in common HPLC and LC-MS solvents such as methanol, acetonitrile, and water mixtures. However, for long-term storage in solution, it is advisable to use aprotic solvents (e.g., acetonitrile) and store at low temperatures to minimize potential hydrolysis. Avoid acidic or basic additives in the storage solvent.
Q4: Can I heat my reaction mixture containing this compound?
A4: Caution should be exercised when heating. The Boc group can be thermally labile, with potential degradation occurring at elevated temperatures.[17] If heating is necessary, it is recommended to keep the temperature as low as possible and for the shortest duration. The Cbz group is generally more thermally stable.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Unexpected loss of the Boc group during a reaction or workup. | The reaction or workup conditions were too acidic. Even mild acidic conditions can cleave the Boc group.[10][20] | - Use a non-acidic workup procedure. Consider a neutral or mildly basic wash (e.g., saturated NaHCO₃ solution).- If an acidic condition is unavoidable, perform it at a lower temperature and for a shorter time.- Re-evaluate the pH of all aqueous solutions used. |
| Unexpected loss of the Cbz group. | The reaction involved a reductive step that was not intended to cleave the Cbz group. Some reagents can act as hydrogen sources. | - Avoid catalytic metals (e.g., Palladium, Platinum, Nickel) if hydrogenolysis is not desired.[4]- Be mindful of transfer hydrogenation conditions where a hydrogen donor is present.[12] |
| Appearance of multiple unknown impurity peaks in my HPLC analysis over time. | The sample may be degrading due to improper storage (e.g., exposure to light, heat, or non-neutral pH in solution). | - Re-verify storage conditions. Store solid compound at -20°C under inert gas.- Prepare solutions fresh before use.- If storing solutions, use an aprotic solvent and store at -20°C. Check the pH of the solvent. |
| Both protecting groups are being cleaved simultaneously. | The conditions used are harsh enough to affect both groups, such as strong acid (e.g., HBr/AcOH) or certain reductive conditions that can also affect the Boc group under specific circumstances. | - This points to a lack of orthogonality in the chosen conditions.[1][5]- For Boc removal, use standard TFA or HCl in an organic solvent.[20]- For Cbz removal, use standard catalytic hydrogenolysis (H₂/Pd-C).[14] |
Experimental Protocols & Data
Proposed Degradation Pathways
The differential lability of the Boc and Cbz groups is the cornerstone of their utility. The following diagram illustrates the primary, selective degradation pathways under orthogonal conditions.
Caption: Orthogonal degradation pathways of the target molecule.
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods, as outlined by ICH guidelines.[8][21]
1. Preparation of Stock Solution:
-
Prepare a stock solution of the compound at 1 mg/mL in acetonitrile.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the solid compound in a 100°C oven for 48 hours. Dissolve in acetonitrile for analysis.
-
Control Sample: Dilute 1 mL of the stock solution with 1 mL of water.
3. Sample Analysis:
-
After incubation, neutralize the acid and base samples.
-
Analyze all samples by a validated stability-indicating HPLC-UV method.
Table 1: Summary of Expected Stability under Forced Degradation Conditions
| Stress Condition | Expected Primary Degradation | Stability of Boc Group | Stability of Cbz Group |
| 1 M HCl, 60°C | Cleavage of the Boc group | Labile [10] | Generally Stable[12] |
| 1 M NaOH, 60°C | Slow hydrolysis of both carbamates | More Stable than Ester[6] | More Stable than Ester[6] |
| 6% H₂O₂, RT | Minimal degradation expected | Generally Stable | Generally Stable |
| 100°C (Solid) | Potential thermal cleavage of Boc group | Potentially Labile[18] | Stable |
| H₂, Pd/C, RT | Cleavage of the Cbz group | Stable[3] | Labile [4] |
Protocol 2: HPLC-UV Method for Purity Assessment
A robust analytical method is crucial for monitoring stability.[22][23]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for conducting a stability study on the compound.
Caption: General workflow for a forced degradation study.
References
- Houston, Z. H. Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. Auburn University.
- BenchChem. Application Notes and Protocols for Forced Degradation Studies of Carbamate Stability. BenchChem Technical Support.
- Various Authors. Which one is stronger in alkaline hydrolysis? Carbamate or Ester?
- BenchChem. A Comparative Guide to the Orthogonality of the Cbz Protecting Group in Multi-Step Synthesis. BenchChem Technical Support.
- Mustafa, G. et al. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC - PubMed Central.
- Talele, T. T. Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - PubMed Central.
- BenchChem. A Guide to Orthogonal Deprotection Strategies for N-Cbz and Other Amine Protecting Groups. BenchChem Technical Support.
- Christenson, I.
- Organic Chemistry Portal. Boc-Protected Amino Groups. organic-chemistry.org.
- U.S. Geological Survey. METHODS OF ANALYSIS BY THE U.S.
- Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. totalsynthesis.com.
- Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. totalsynthesis.com.
- Ashenhurst, J.
- NINGBO INNO PHARMCHEM CO.,LTD.
- Peris-Vicente, J. et al. Discovery of carbamate degrading enzymes by functional metagenomics. PMC - NIH.
- Reddit User Discussion. Why is boc stable to hydrolysis under basic conditions? Reddit.
- Singh, R. et al.
- Kappe, C. O. et al. Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. The Journal of Organic Chemistry.
- Ley, S. V. et al. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
- Wikipedia. Thermolabile protecting groups. Wikipedia.
- Suzhou Highfine Biotech. Amino protecting group—benzyloxycarbonyl (Cbz). highfine.com.
- Organic Chemistry Portal. Cbz-Protected Amino Groups. organic-chemistry.org.
- Wikipedia. tert-Butyloxycarbonyl protecting group. Wikipedia.
- Chemistry Steps. Boc Protecting Group for Amines. chemistrysteps.com.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. nbinno.com [nbinno.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 12. One moment, please... [total-synthesis.com]
- 13. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 14. Cbz-Protected Amino Groups [organic-chemistry.org]
- 15. reddit.com [reddit.com]
- 16. aminer.org [aminer.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Thermolabile protecting groups - Wikipedia [en.wikipedia.org]
- 20. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 21. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 22. pubs.usgs.gov [pubs.usgs.gov]
- 23. Discovery of carbamate degrading enzymes by functional metagenomics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with (R)-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate
Welcome to the technical support center for (R)-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting strategies and address common solubility issues encountered during experimentation with this molecule. As Senior Application Scientists, we have synthesized the following information to provide both theoretical understanding and practical, field-proven solutions.
The structure of this compound, with its combination of bulky hydrophobic protecting groups (Benzyl and tert-butyl) and a polar core containing hydroxyl and carbamate functionalities, presents a unique solubility profile that can be challenging to predict. This guide will equip you with the necessary knowledge and experimental workflows to effectively handle this compound in your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound won't dissolve in my primary solvent. What should I do first?
A1: Initial Troubleshooting and Solvent Selection
The first step in addressing solubility issues is a systematic approach to solvent selection. The dual hydrophobic and hydrophilic nature of your compound means that a single solvent may not be optimal. We recommend a tiered approach, starting with common laboratory solvents and progressing to solvent mixtures (co-solvents).
Initial Solvent Screening Protocol:
A recommended starting point is to perform a small-scale solubility test with a variety of solvents. This will provide empirical data on the best solvent system for your specific concentration needs.
Table 1: Predicted Solubility of this compound in Common Laboratory Solvents
| Solvent Class | Examples | Predicted Solubility | Rationale & Comments |
| Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate (EtOAc) | High | The presence of bulky, non-polar benzyl and tert-butyl groups suggests good solubility in these solvents. Start with DCM or EtOAc. |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA) | Moderate to High | The hydroxyl and carbamate groups will interact favorably with these solvents. However, the large hydrophobic moieties may limit high solubility.[1][2] |
| Non-Polar | Hexanes, Toluene | Low to Moderate | Toluene may show some solubility due to the benzyl group, but hexanes are unlikely to be effective. |
| Aqueous | Water, Buffers | Very Low | The molecule's significant hydrophobic character will likely make it poorly soluble in aqueous solutions alone. |
dot
Caption: Initial solvent selection workflow.
Q2: I've tried single solvents without success. How can I use co-solvents to improve the solubility of this compound?
A2: Leveraging Co-Solvency for Enhanced Solubilization
Co-solvents are mixtures of solvents that can significantly enhance the solubility of a compound that is poorly soluble in the individual components.[3][4][5][6] By blending a solvent in which the compound is sparingly soluble with one in which it is more soluble, you can fine-tune the polarity of the solvent system to match the solute.
Recommended Co-solvent Systems:
-
Dichloromethane/Methanol (DCM/MeOH): This is an excellent starting point. DCM will solubilize the hydrophobic portions, while a small amount of methanol will interact with the polar functionalities.
-
Tetrahydrofuran/Water (THF/H₂O): Useful for reactions that require an aqueous component. THF is fully miscible with water.
-
Ethanol/Water (EtOH/H₂O): A common and less toxic option for many applications.[1][2]
Step-by-Step Co-solvent Protocol:
-
Initial Dissolution: Dissolve the this compound in the solvent in which it is more soluble (e.g., DCM). Use the minimum amount of solvent necessary.
-
Titration: Slowly add the second solvent (the "anti-solvent," e.g., methanol or water) dropwise while vigorously stirring.
-
Observation: Continue adding the second solvent until the compound is fully dissolved or until precipitation begins. If precipitation occurs, add a small amount of the first solvent to redissolve.
-
Optimization: Note the approximate ratio of the two solvents that provides the best solubility for your desired concentration.
dot
Caption: Co-solvent addition workflow.
Q3: Can pH be adjusted to improve the aqueous solubility of this compound?
A3: The Role of pH in Carbamate Solubility
While the target molecule does not have strongly acidic or basic functional groups, the carbamate protons can be ionized under strongly basic conditions.[7] This can lead to a significant increase in aqueous solubility at high pH. However, it's crucial to consider the stability of the carbamate and other functional groups in your molecule under these conditions, as high pH can promote hydrolysis.[8]
Table 2: pH Adjustment Strategy
| pH Range | Expected Effect on Solubility | Potential Risks |
| Acidic (pH < 6) | Minimal change in solubility. | Hydrolysis of the tert-butyl carbamate (Boc group) under strongly acidic conditions.[9] |
| Neutral (pH 6-8) | Very low aqueous solubility expected. | Generally stable. |
| Basic (pH > 9) | Potential for increased solubility due to deprotonation of the carbamate N-H.[7] | Risk of hydrolysis of the carbamate and benzyl ester groups. |
Experimental Protocol for pH Adjustment:
-
Prepare a Suspension: Suspend a small amount of the compound in your desired aqueous buffer.
-
Basification: Slowly add a dilute base (e.g., 0.1 M NaOH) dropwise while monitoring for dissolution.
-
Stability Check: After dissolution, monitor the solution over time (e.g., by TLC or LC-MS) to ensure the compound is not degrading.
Q4: Are there other methods to enhance the solubility of this compound, especially for biological assays?
A4: Advanced Solubilization Techniques
For applications like biological assays where organic solvents may be undesirable, other techniques can be employed.
-
Use of Surfactants: Surfactants form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous media.[10][11][12][13]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. They can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.
-
Examples: β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Protocol: Prepare a solution of the cyclodextrin in your aqueous buffer. Add the compound and stir or sonicate.
-
Table 3: Comparison of Advanced Solubilization Methods
| Method | Advantages | Disadvantages | Best For |
| Surfactants | High solubilization capacity.[12] | Can interfere with some biological assays; potential for cytotoxicity.[10] | In vitro assays, formulation development. |
| Cyclodextrins | Generally biocompatible and low toxicity. | Lower solubilization capacity compared to surfactants; can be expensive. | Cell-based assays, in vivo studies. |
Summary and Key Takeaways
-
Systematic Approach: Always start with a small-scale solvent screening to determine the best starting point.
-
Co-solvents are Key: For many applications, a co-solvent system will be the most effective way to solubilize this compound.
-
Consider the Chemistry: Be mindful of the potential for hydrolysis or deprotection when considering pH adjustments.
-
The Right Tool for the Job: For aqueous-based systems, surfactants and cyclodextrins are powerful tools, but their compatibility with your specific application must be considered.
By following the guidelines and protocols outlined in this technical support center, you will be well-equipped to overcome the solubility challenges associated with this compound and proceed with your research with confidence.
References
-
Wikipedia. Cosolvent. [Link]
-
Taylor & Francis. Cosolvent – Knowledge and References. [Link]
-
Rabel, S. R., Maurin, M. B., Rowe, S. M., & Hussain, M. (1996). Determination of the pKa and pH-solubility behavior of an ionizable cyclic carbamate, (S)-6-chloro-4-(cyclopropylethynyl)-1,4-dihydro-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one (DMP 266). Pharmaceutical development and technology, 1(1), 91–95. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 50986381, this compound. [Link]
-
Co-solvent: Significance and symbolism. (2023). In ScienceDirect. [Link]
-
Longdom Publishing. Biosurfactants: A New Pharmaceutical Additive for Solubility Enha. [Link]
-
Protheragen. Solubilizer Excipients. [Link]
-
Bednarek, A., Gładysz-Płaska, A., & Staszczuk, M. (2023). Soil Organic Matter Composition and pH as Factors Affecting Retention of Carbaryl, Carbofuran and Metolachlor in Soil. International journal of molecular sciences, 24(14), 11801. [Link]
-
Co-solvent: Significance and symbolism. (2025). Synapse. [Link]
-
Key parameters for carbamate stability in dilute aqueous–organic solution. (2009). ResearchGate. [Link]
-
Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. [Link]
-
Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
-
Liu, R. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(8), 3291–3310. [Link]
-
ResearchGate. Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. [Link]
-
What are the effects of surfactants on the solubilization of hydrophobic substances?. (2025). Blog. [Link]
-
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]
-
Singh, A., & Worku, Z. A. (2014). Improvement in solubility of poor water-soluble drugs by solid dispersion. International journal of pharmaceutics, 4(1), 1-7. [Link]
-
International Journal of Pharmaceutical and Chemical Sciences. Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]
-
Tesser, G. I., & Nefkens, G. H. (1959). A new and convenient synthesis of carbamates. Recueil des Travaux Chimiques des Pays-Bas, 78(5), 404-408. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
-
Houston, Z. H. (2016). Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. University of Missouri-Columbia. [Link]
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. [Link]
-
Talukdar, H., & Kundu, K. K. (1995). Solubilities of Amino Acids in Different Mixed Solvents. Journal of the Indian Chemical Society, 72(4), 237-241. [Link]
-
Needham, T. E., Paruta, A. N., & Gerraughty, R. J. (1971). The Solubility of Amino Acids in Various Solvent Systems. Journal of Pharmaceutical Sciences, 60(4), 565-567. [Link]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10279676. [Link]
-
Ferreira, O., & Pinho, S. P. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data, 63(4), 856-865. [Link]
-
ResearchGate. Effect of alcohol on the solubility of amino acid in water. [Link]
Sources
- 1. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cosolvent - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Co-solvent: Significance and symbolism [wisdomlib.org]
- 7. Determination of the pKa and pH-solubility behavior of an ionizable cyclic carbamate, (S)-6-chloro-4-(cyclopropylethynyl)-1,4-dihydro-4- (trifluoromethyl)-2H-3,1-benzoxazin-2-one (DMP 266) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. longdom.org [longdom.org]
- 11. Solubilizer Excipients - Protheragen [protheragen.ai]
- 12. jocpr.com [jocpr.com]
- 13. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Impurity Profile of (R)-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for (R)-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate (PubChem CID: 139031248)[1]. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for managing the impurity profile of this critical intermediate. We will explore the origins of potential impurities, robust analytical strategies for their detection, and systematic troubleshooting for common experimental challenges.
Introduction to the Molecule and Its Importance
This compound is a chiral building block characterized by two distinct carbamate protecting groups—a tert-butyloxycarbonyl (Boc) group and a benzyloxycarbonyl (Cbz) group—and a primary alcohol. The orthogonality of the Boc (acid-labile) and Cbz (hydrogenolysis-labile) groups makes this molecule a versatile intermediate in multi-step syntheses, particularly in the development of peptide mimetics and other complex pharmaceutical agents.[2]
Controlling the purity of this intermediate is paramount, as impurities can introduce downstream synthetic challenges, affect the stereochemical integrity of the final product, and pose significant safety risks. This guide provides the expertise to anticipate, identify, and resolve these purity-related issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of impurities in the synthesis of this compound?
A1: Impurities can be broadly categorized into three main sources:
-
Starting Material-Related Impurities: The quality of the initial chiral precursor, typically (R)-3-amino-1,2-propanediol or a related compound, is critical.[3][4] Potential impurities include the (S)-enantiomer, residual solvents, and byproducts from the precursor's synthesis.[5][6]
-
Process-Related Impurities (Side Reactions): These are byproducts formed during the protection steps. Given the molecule's three reactive sites (two amines, one alcohol), several side reactions are possible, including incomplete reactions, over-protection (e.g., on the hydroxyl group), and incorrect protection (e.g., formation of di-Boc or di-Cbz analogues).[7][8]
-
Degradation Products: The final compound or its intermediates can degrade under specific conditions. The Boc group is susceptible to cleavage in acidic environments, while the Cbz group can be removed under reductive conditions.[9][10] Improper storage or harsh purification conditions can lead to the formation of these degradants.
Q2: What is a standard analytical workflow for assessing the purity and impurity profile of a new batch?
A2: A multi-faceted analytical approach is essential for comprehensive characterization.
-
Initial Purity Assessment (HPLC-UV): A reverse-phase HPLC method with UV detection is the workhorse for initial purity screening and quantification of known impurities.
-
Impurity Identification (LC-MS): Coupling liquid chromatography with mass spectrometry is crucial for determining the molecular weights of unknown peaks, providing the first clues to their identities.[11][12]
-
Structural Confirmation (NMR): For significant or recurring unknown impurities, isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy is often necessary for definitive structural elucidation.[11]
-
Chiral Purity (Chiral HPLC): A dedicated chiral HPLC method is required to quantify the (S)-enantiomer and ensure the stereochemical integrity of the material.
-
Residual Solvents (GC-HS): Gas chromatography with headspace sampling is used to identify and quantify any residual solvents from the synthesis and purification steps.[11]
Q3: How should I properly store this compound to minimize degradation?
A3: Store the compound in a well-sealed container under inert gas (nitrogen or argon) in a cool, dark, and dry place. A refrigerator (2-8 °C) is recommended for long-term storage. Avoid exposure to acidic or basic conditions and strong reducing agents to prevent the cleavage of the Boc and Cbz protecting groups, respectively.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your analysis and provides a logical path to a solution.
Problem 1: I see an unexpected peak in my reverse-phase HPLC chromatogram. How do I identify it?
This is the most common issue. The identity of an unknown peak is a function of its retention time, its response to different UV wavelengths, and, most importantly, its mass.
Causality-Driven Troubleshooting Steps:
-
Analyze Retention Time (RT):
-
Early Eluting Peak (More Polar): This often indicates the loss of a non-polar protecting group.
-
Possible Identity 1: Starting material, (R)-3-amino-1,2-propanediol.
-
Possible Identity 2: Mono-protected intermediates (e.g., only Boc-protected or only Cbz-protected).
-
Possible Identity 3: Deprotected species from degradation (loss of Boc or Cbz group).
-
-
Late Eluting Peak (Less Polar): This suggests the addition of a non-polar group.
-
Possible Identity 1: Over-protection product, where the primary alcohol has been acylated by benzyl chloroformate or (Boc)₂O.
-
Possible Identity 2: A non-polar impurity carried over from reagents or solvents.
-
-
-
Perform LC-MS Analysis: This is the most direct step to gain structural information. Compare the observed mass of the impurity with the masses of potential structures calculated in the table below.
-
Investigate Isomers: If the mass is identical to the main product but the RT is different, you may have an isomer.
-
Constitutional Isomer: The Boc and Cbz groups may be on the wrong nitrogens. This can happen if the protection strategy lacks sufficient regioselectivity.
-
Stereoisomer: This is likely the (S)-enantiomer. Confirm its presence using a validated chiral HPLC method.
-
Problem 2: My batch has high levels of the di-Boc or di-Cbz protected impurity. What went wrong?
This issue points directly to a lack of selectivity during the sequential protection of the two amino groups.
Causality & Corrective Actions:
-
Underlying Cause: The nucleophilicity of the two amino groups in the starting material (or a mono-protected intermediate) is not sufficiently differentiated under the reaction conditions used.
-
Solution 1 (Optimize Stoichiometry): Ensure you are using close to 1.0 equivalent of the protecting group reagent (e.g., (Boc)₂O or Benzyl Chloroformate) in the relevant step. An excess of the reagent will drive the reaction towards double protection.
-
Solution 2 (Control Temperature): Run the reactions at lower temperatures (e.g., 0 °C or below). This often increases the kinetic selectivity of the reaction, favoring the more reactive amine and reducing the rate of the secondary protection event.
-
Solution 3 (Re-evaluate the Synthetic Order): The order of introduction for the Boc and Cbz groups matters. One sequence may offer significantly better selectivity than the other. A review of the synthetic strategy is warranted.
Workflow for Impurity Identification
The following diagram outlines a systematic workflow for identifying an unknown peak observed during routine analysis.
Caption: A systematic workflow for identifying unknown impurities.
Data Summary: Potential Impurity Profile
The table below summarizes the most probable impurities, their likely origin, and key analytical data.
| Impurity Name | Probable Origin | Molecular Formula | Exact Mass (Da) | Expected Observation in RP-HPLC |
| (R)-3-amino-1,2-propanediol | Unreacted Starting Material | C₃H₉NO₂ | 91.06 | Very early eluting peak (highly polar) |
| (S)-Enantiomer | Starting Material Impurity | C₁₆H₂₄N₂O₅ | 324.17 | Co-elutes in RP-HPLC; separate with chiral method |
| (R)-tert-butyl (2,3-dihydroxypropyl)carbamate | Incomplete Cbz protection | C₈H₁₇NO₄ | 191.12 | Early eluting peak |
| (R)-benzyl (2,3-dihydroxypropyl)carbamate | Incomplete Boc protection | C₁₁H₁₅NO₄ | 225.10 | Early eluting peak |
| (R)-Di-Boc protected analogue | Process-related side product | C₁₃H₂₆N₂O₅ | 290.18 | Different RT than main product |
| (R)-Di-Cbz protected analogue | Process-related side product | C₁₉H₂₂N₂O₅ | 358.15 | Different RT, likely later eluting |
| O-acylated product | Over-protection side reaction | C₂₄H₃₀N₂O₇ (O-Cbz) or C₂₁H₃₂N₂O₇ (O-Boc) | 458.21 (O-Cbz) or 424.22 (O-Boc) | Late eluting peak (less polar) |
| Deprotected Analogue (Free Amines) | Degradation | C₃H₉NO₂ | 91.06 | Same as starting material |
Experimental Protocols
Protocol 1: General Purpose Reverse-Phase HPLC-UV Method
This method serves as a starting point and should be validated for your specific system and impurity profile.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
UV Detection: 210 nm and 254 nm. The phenyl group of the Cbz moiety provides a strong chromophore around 254 nm, while 210 nm offers more general detection of the carbamate and amide bonds.
-
Sample Preparation: Dissolve the sample in 50:50 Acetonitrile:Water to a concentration of approximately 0.5 mg/mL.
References
-
Salvatore, R. N., Shin, S. I., Nagle, A. S., & Jung, K. W. (2001). A three component coupling of amines, carbon dioxide, and halides enables an efficient synthesis of carbamates. Journal of Organic Chemistry, 66(3), 1035-1037. [Link]
-
Padiya, K. J., Gavade, S., Kardile, B., et al. (2012). A one pot reaction of carbonylimidazolide in water with a nucleophile provides an efficient and general method for the preparation of urea, carbamates and thiocarbamates. Organic Letters, 14(11), 2814-2817. [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895-2940. [Link]
-
Festa, C., et al. (2024). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Molbank, 2024(1), M1848. [Link]
- Salvatore, R. N., & Jung, K. W. (2000). Efficient carbamate synthesis.
-
National Center for Biotechnology Information (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
American Chemical Society (2023). Comparison of statistical multivariate analysis methods for impurity profiling of a carbamate chemical warfare agent precursor. ACS Fall 2023 Meeting. [Link]
- Tampieri, A., & Sprio, S. (2001). A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol.
-
Organic Chemistry Portal (n.d.). Cbz-Protected Amino Groups. . Retrieved from [Link]
-
Bachhav, R. (2024). Recent Approaches of Impurity Profiling in Pharmaceutical Analysis: A Concise Review. ResearchGate. [Link]
-
Chen, C. Y., & Lieberman, D. R. (2009). Direct Amidation of N-Boc- and N-Cbz-Protected Amines via Rhodium-Catalyzed Coupling of Arylboroxines and Carbamates. Organic Letters, 11(2), 345-348. [Link]
-
National Center for Biotechnology Information (n.d.). 3-Amino-1,2-propanediol. PubChem Compound Database. Retrieved from [Link]
-
Pharmaffiliates (n.d.). Carbamate and its Impurities. . Retrieved from [Link]
-
Lebel, H., & Leogane, O. (2005). A convenient method for the synthesis of tert-butyl carbamates from carboxylic acids. Organic Letters, 7(19), 4107-4110. [Link]
-
Kim, J. Y., & Chung, Y. K. (2021). Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions. RSC Advances, 11(27), 16458-16462. [Link]
-
Borregaard (n.d.). 3-AMINO-1,2- PROPANEDIOL (APD). . Retrieved from [Link]
-
Biotech Spain (2023). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. biotech-spain.com. Retrieved from [Link]
-
Ravichandran, V., et al. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. PubMed. [Link]
-
Ashenhurst, J. (2018). Protecting Groups For Amines. Master Organic Chemistry. [Link]
- CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
-
Wang, Y., et al. (2012). Synthesis and characterization of 3-amino-1, 2-propanediol. ResearchGate. [Link]
-
Singh, R., & Singh, P. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research. [Link]
-
Organic Chemistry Portal (n.d.). Boc-Protected Amino Groups. . Retrieved from [Link]
Sources
- 1. This compound | C16H24N2O5 | CID 50986381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 3-Amino-1,2-propanediol | C3H9NO2 | CID 73561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. borregaard.com [borregaard.com]
- 5. WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 8. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 9. Cbz-Protected Amino Groups [organic-chemistry.org]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. biotech-spain.com [biotech-spain.com]
- 12. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for (R)-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate Reactions
Welcome to the technical support center for reactions involving the chiral building block, (R)-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical guidance, troubleshooting advice, and frequently asked questions to ensure the success of your experiments.
Introduction to this compound
This compound is a valuable chiral intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules. Its structure, featuring a primary alcohol and two orthogonally protected amines (N-Boc and N-Cbz), allows for selective functionalization at multiple sites. The choice of catalyst is paramount to achieving high yields and selectivity in reactions involving this substrate. This guide will focus on catalyst selection for key transformations of the primary alcohol functionality: oxidation, etherification, and esterification.
Core Reactions and Catalyst Selection
The primary alcohol of this compound can be transformed into a variety of functional groups. The presence of the N-Boc and N-Cbz protecting groups necessitates the use of mild and selective catalysts to avoid unwanted side reactions.
Oxidation of the Primary Alcohol
The oxidation of the primary alcohol to an aldehyde is a common transformation. The choice of oxidant and catalyst is critical to prevent over-oxidation to the carboxylic acid and to ensure compatibility with the carbamate protecting groups.
-
Q1: Which catalyst system is recommended for the selective oxidation of this compound to the corresponding aldehyde?
A1: For a highly selective and mild oxidation, we recommend using a TEMPO-based catalyst system.[1][2] Specifically, a combination of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as the catalyst and a stoichiometric co-oxidant like sodium hypochlorite (NaOCl) is effective.[3] Copper-based co-catalysts can also be employed for aerobic oxidation.[4][5][6]
-
Q2: Are Swern and Dess-Martin oxidations compatible with the N-Boc and N-Cbz protecting groups?
A2: Yes, both Swern and Dess-Martin oxidations are excellent alternatives for this transformation and are known for their mild conditions and broad functional group tolerance, including N-Boc and N-Cbz groups.[7][8][9][10][11][12] The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride,[7][9][13] while the Dess-Martin oxidation employs the Dess-Martin periodinane (DMP) reagent.[10][11][12][14]
-
Q3: I am observing low yields in my oxidation reaction. What could be the cause?
A3: Low yields can result from several factors. Incomplete conversion could be due to insufficient oxidant or catalyst deactivation. Over-oxidation to the carboxylic acid might occur with harsher reagents or prolonged reaction times. Additionally, the carbamate groups, particularly the nitrogens, could potentially interact with and inhibit certain metal-based catalysts. Ensure your reagents are pure and the reaction is performed under an inert atmosphere if necessary.
| Issue | Potential Cause | Recommended Solution |
| Low Conversion | Insufficient oxidant; Inactive catalyst. | Increase the equivalents of the co-oxidant. Ensure the catalyst (e.g., TEMPO) is of high purity. For Swern, ensure the activating agent is fresh. |
| Over-oxidation to Carboxylic Acid | Reaction time too long; Temperature too high; Oxidant too strong. | Monitor the reaction closely by TLC or LC-MS and quench as soon as the starting material is consumed. Maintain recommended reaction temperatures. Use milder, more selective reagents like DMP. |
| Formation of Side Products | Basic conditions causing side reactions with carbamates. | For Swern oxidation, use a non-nucleophilic hindered base like diisopropylethylamine (DIPEA) instead of triethylamine to minimize side reactions.[15] |
| Catalyst Poisoning | Impurities in the starting material or solvent; Interaction of the carbamate groups with the catalyst. | Purify the starting material and use dry, high-purity solvents. If using a metal-based catalyst, consider a pre-treatment step or choose a non-metallic oxidation method like Swern or Dess-Martin. |
Protocol 1: TEMPO-Catalyzed Oxidation
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM).
-
Add an aqueous solution of sodium bicarbonate.
-
Add a catalytic amount of TEMPO (0.01-0.1 eq) and potassium bromide (0.1 eq).
-
Cool the mixture to 0 °C and add sodium hypochlorite solution (1.1-1.5 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir vigorously until the starting material is consumed (monitor by TLC).
-
Quench the reaction with an aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting aldehyde by column chromatography.
Protocol 2: Swern Oxidation [7][8][9]
-
To a solution of oxalyl chloride (1.5 eq) in dry DCM at -78 °C under an inert atmosphere, add a solution of DMSO (2.0 eq) in dry DCM dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of this compound (1.0 eq) in dry DCM dropwise.
-
Stir for 1 hour at -78 °C.
-
Add triethylamine (5.0 eq) dropwise and stir for another 30 minutes at -78 °C before allowing the reaction to warm to room temperature.
-
Quench the reaction with water and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
Etherification of the Primary Alcohol
The Williamson ether synthesis is a classic and reliable method for forming ethers from alcohols.[16][17][18][19][20] This reaction involves the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution on an alkyl halide.
-
Q1: What is the recommended catalyst and base for the Williamson ether synthesis with this substrate?
A1: A strong, non-nucleophilic base is required to deprotonate the primary alcohol. Sodium hydride (NaH) is a common and effective choice.[17] The reaction is typically performed in an aprotic polar solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The "catalyst" in this reaction is the base that generates the nucleophilic alkoxide.
-
Q2: Can I use silver oxide (Ag₂O) as a catalyst for etherification?
A2: Yes, silver oxide can be used as a mild base and promoter in ether synthesis, particularly for methylation with methyl iodide. It is often used for substrates that are sensitive to stronger bases.
-
Q3: My etherification reaction is not going to completion. What are the possible reasons?
A3: Incomplete deprotonation of the alcohol is a common issue. Ensure you are using a sufficiently strong and fresh base (NaH can lose activity upon storage). The alkyl halide might be too sterically hindered for the SN2 reaction to proceed efficiently; primary alkyl halides work best.[16] Lastly, ensure your solvent is anhydrous, as water will quench the base and the alkoxide.
| Issue | Potential Cause | Recommended Solution |
| No Reaction or Low Conversion | Incomplete deprotonation; Inactive alkyl halide; Wet solvent. | Use fresh, high-purity NaH. Ensure the alkyl halide is reactive (iodides > bromides > chlorides). Use freshly distilled, anhydrous solvents. |
| Elimination Side Products | Sterically hindered alkyl halide (secondary or tertiary). | Use a primary or methyl halide. If a more substituted ether is desired, consider reversing the roles of the alcohol and halide if possible. |
| Decomposition of Starting Material | Base-lability of protecting groups. | While Boc and Cbz are generally base-stable, prolonged exposure to strong bases at high temperatures can cause issues. Perform the reaction at the lowest effective temperature and for the minimum time necessary. |
-
Suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF under an inert atmosphere.
-
Wash the NaH with dry hexanes to remove the mineral oil, and carefully decant the hexanes.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another hour.
-
Cool the reaction back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Stir at room temperature until the reaction is complete (monitor by TLC). Gentle heating may be required for less reactive halides.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
Esterification of the Primary Alcohol
Esterification of the primary alcohol can be achieved through various methods. For a substrate with sensitive protecting groups, mild coupling conditions are preferred over harsh acidic conditions (e.g., Fischer esterification).
-
Q1: What are the best methods for esterifying the primary alcohol of this compound?
A1: The Steglich esterification and the Mitsunobu reaction are highly recommended. The Steglich esterification uses a carbodiimide coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with a catalytic amount of 4-dimethylaminopyridine (DMAP).[21] The Mitsunobu reaction uses triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) to activate the alcohol for nucleophilic attack by a carboxylic acid.[22]
-
Q2: Can I use enzymes for the esterification?
A2: Yes, enzyme-catalyzed esterification using lipases or proteases can be a very mild and selective method, particularly if you are looking for high chemo- or regioselectivity.[23]
-
Q3: I am getting a significant amount of N-acylurea byproduct in my Steglich esterification. How can I avoid this?
A3: The formation of N-acylurea is a known side reaction in DCC-mediated couplings.[21] Ensure that you are using a catalytic amount of DMAP, as it promotes the desired ester formation over the rearrangement to the N-acylurea. Running the reaction at lower temperatures can also help minimize this side product.
| Issue | Potential Cause | Recommended Solution |
| Low Yield in Steglich Esterification | Incomplete activation of the carboxylic acid; Formation of N-acylurea. | Ensure your DCC or EDC is of high quality. Use a sufficient amount of DMAP catalyst (5-10 mol%). |
| Low Yield in Mitsunobu Reaction | pKa of the carboxylic acid is too high; Steric hindrance. | The Mitsunobu reaction works best with acidic nucleophiles (pKa < 13).[22] For less acidic carboxylic acids, the reaction may be sluggish. Ensure reagents are added in the correct order (pre-forming the betaine may help).[22] |
| Epimerization at the Chiral Center | This is unlikely for reactions at the primary alcohol, but if performing reactions on the adjacent chiral center, basic conditions or high temperatures could be a concern. | Use mild, neutral conditions like the Mitsunobu reaction, which proceeds with inversion of configuration at the reacting center (not applicable here, but important to note). |
Protocol 1: Steglich Esterification [21]
-
Dissolve this compound (1.0 eq), the carboxylic acid (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in dry DCM under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add a solution of DCC (1.1 eq) in dry DCM dropwise.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Filter off the dicyclohexylurea (DCU) precipitate and wash it with DCM.
-
Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Protocol 2: Mitsunobu Reaction [22]
-
Dissolve this compound (1.0 eq), the carboxylic acid (1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add DEAD or DIAD (1.5 eq) dropwise.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature until complete (monitor by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to separate the desired ester from triphenylphosphine oxide and the hydrazide byproduct.
Visualization of Key Concepts
Reaction Workflow
Caption: General reaction pathways for the functionalization of the primary alcohol.
Troubleshooting Logic
Caption: A logical approach to troubleshooting common experimental issues.
References
- van Veen, B. C., Wales, S. M., & Clayden, J. (2021). N-Methyl Allylic Amines from Allylic Alcohols by Mitsunobu Substitution Using N-Boc Ethyl Oxamate. Journal of Organic Chemistry, 86(12), 8538–8543.
- Steves, J. E., & Stahl, S. S. (2013). Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems. Accounts of Chemical Research, 46(11), 2345–2356.
-
Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
Wikipedia. (n.d.). Dess–Martin oxidation. Retrieved from [Link]
-
Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids. (n.d.). Retrieved from [Link]
-
A Mitsunobu reaction to functionalized cyclic and bicyclic N-arylamines. (n.d.). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]
- Li, J., et al. (2025). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. RSC Medicinal Chemistry.
-
AWS. (n.d.). Catalytic Oxidation of Alcohols: A Review from the Perspective of Green Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Retrieved from [Link]
-
Organic-Chemistry.org. (2019, July 10). Swern Oxidation. Retrieved from [Link]
-
J&K Scientific LLC. (2021, March 23). Swern Oxidation. Retrieved from [Link]
-
Wikipedia. (n.d.). Swern oxidation. Retrieved from [Link]
-
TEMPO-Mediated Oxidations. (n.d.). Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Swern oxidation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]
-
Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Williamson ether synthesis – Knowledge and References. Retrieved from [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]
-
KeMISTRY. (2025, November 21). Dess-Martin-Periodinane oxidation [Video]. YouTube. Retrieved from [Link]
- MDPI. (2023, January 6). Enhanced Catalytic Activity of TEMPO-Mediated Aerobic Oxidation of Alcohols via Redox-Active Metal–Organic Framework Nodes. Molecules, 28(2), 584.
-
Khan Academy. (n.d.). Williamson ether synthesis [Video]. Retrieved from [Link]
-
ResearchGate. (n.d.). Enzymes catalyzed esterification of N-protected amino acids with secondary alcohols. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
- ACS Publications. (2023, September 7). Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes. Organic Process Research & Development.
-
Organic-Synthesis.com. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]
-
PMC. (n.d.). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. Retrieved from [Link]
- MDPI. (n.d.). Homo- and Heterogeneous Benzyl Alcohol Catalytic Oxidation Promoted by Mononuclear Copper(II) Complexes: The Influence of the Ligand upon Product Conversion.
-
ResearchGate. (n.d.). Oxidation and Deprotection of Primary Benzyl Amines by Visible Light Flavin Photocatalysis. Retrieved from [Link]
- MDPI. (2018, October 13). Catalytic Oxidation of Benzyl Alcohol Using Nanosized Cu/Ni Schiff-Base Complexes and Their Metal Oxide Nanoparticles.
- MDPI. (n.d.). Solvent-Free Selective Catalytic Oxidation of Benzyl Alcohol over Pd/g-C3N4.
-
The Royal Society of Chemistry. (2014, November 30). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Retrieved from [Link]
- Google Patents. (n.d.). US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols.
-
ResearchGate. (n.d.). High selective autocatalytic esterification of glutamic acid by benzyl alcohol with CuCl2 promoting. Retrieved from [Link]
Sources
- 1. terra-docs.s3.us-east-2.amazonaws.com [terra-docs.s3.us-east-2.amazonaws.com]
- 2. TEMPO [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. Swern oxidation - Wikipedia [en.wikipedia.org]
- 10. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 13. jk-sci.com [jk-sci.com]
- 14. Dess-Martin Oxidation [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. youtube.com [youtube.com]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. Khan Academy [khanacademy.org]
- 20. organic-synthesis.com [organic-synthesis.com]
- 21. Steglich Esterification [organic-chemistry.org]
- 22. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 23. researchgate.net [researchgate.net]
Protecting group removal issues with (R)-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate
Introduction
Welcome to the technical support guide for (R)-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate. This molecule is a valuable building block in pharmaceutical and chemical synthesis, featuring two distinct amine protecting groups: the acid-labile tert-butyloxycarbonyl (Boc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz or Z) group. The presence of these two groups, along with a primary alcohol, allows for complex, multi-step synthetic routes. However, achieving selective or complete deprotection can present challenges.
This guide provides in-depth, troubleshooting-focused answers to common issues encountered during the deprotection of this substrate. We will explore the chemical principles behind each step, offering field-tested protocols and solutions to ensure the success of your experiments.
Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses the most common questions and issues encountered when working with this compound.
Q1: How can I selectively remove the Boc group while leaving the Cbz group intact?
This is the most common selective deprotection performed on this substrate. The strategy relies on the differential stability of the two protecting groups under acidic conditions. The Boc group is highly susceptible to acidolysis, while the Cbz group is generally stable under these conditions.[1][2]
Core Strategy: Acidolysis The standard method is to use a moderately strong acid in an anhydrous organic solvent.[3]
-
Recommended Reagents :
-
Trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Hydrogen chloride (HCl) solution in 1,4-dioxane or ethyl acetate.
-
Common Issues & Troubleshooting:
| Problem | Potential Cause | Solution & Scientific Rationale |
| Incomplete Reaction (Starting material remains) | 1. Insufficient acid stoichiometry.2. Degraded acid reagent.3. Low reaction temperature. | 1. Increase Acid Equivalents: The reaction consumes acid to protonate the liberated amine. Ensure at least 10-20 equivalents of acid are used, or use TFA as the co-solvent (e.g., 25-50% TFA in DCM).2. Use Fresh Reagent: Anhydrous HCl solutions can degrade over time. Use a freshly opened bottle or titrate the solution before use. TFA is generally more stable.3. Adjust Temperature: While starting at 0 °C is recommended to minimize side reactions, allow the reaction to warm to room temperature and stir for 1-3 hours for completion.[4] |
| Low Yield / Side Products (Multiple spots on TLC) | 1. Alkylation by tert-butyl cation.2. Prolonged exposure to strong acid. | 1. Add a Scavenger: The deprotection mechanism generates a reactive tert-butyl cation, which can alkylate nucleophiles.[5] Add a scavenger like triethylsilane (TES), thioanisole, or anisole (5-10 vol%) to trap this electrophile.[2]2. Monitor Closely: Monitor the reaction by TLC or LC-MS every 30 minutes. Once the starting material is consumed, proceed with the workup immediately to avoid potential degradation. |
Q2: What is the best method to selectively cleave the Cbz group while preserving the Boc group?
This transformation leverages the unique sensitivity of the Cbz group to catalytic hydrogenolysis, a condition to which the Boc group is completely inert.[6]
Core Strategy: Catalytic Hydrogenolysis This method involves the use of a palladium catalyst and a hydrogen source to cleave the benzyl-oxygen bond of the carbamate.[7][8]
-
Recommended Reagents :
Common Issues & Troubleshooting:
| Problem | Potential Cause | Solution & Scientific Rationale |
| Slow or Stalled Reaction | 1. Catalyst deactivation.2. Poor substrate solubility.3. Insufficient hydrogen transfer. | 1. Use Fresh Catalyst & Optimize Loading: Pd/C can be pyrophoric and lose activity with improper handling. Use fresh catalyst (typically 5-10 mol% Pd) from a reputable supplier. The amine product can sometimes inhibit the catalyst; consider adding a small amount of acetic acid to protonate the product and prevent coordination to the Pd surface.[11][12]2. Choose an Appropriate Solvent: Methanol or ethanol are excellent choices as they readily dissolve the substrate and any intermediates. Ensure vigorous stirring to keep the catalyst suspended.3. Ensure Efficient H₂ Delivery: For Method A, ensure the system is properly purged and under a positive pressure of H₂ (a balloon is often sufficient). For Method B, use a molar excess (5-10 equivalents) of the hydrogen donor (e.g., ammonium formate). |
| Safety Concerns | 1. Handling H₂ gas.2. Pyrophoric catalyst. | 1. Use Transfer Hydrogenolysis: This is the simplest way to avoid handling flammable H₂ gas.[10]2. Handle Catalyst with Care: Never add Pd/C to a solvent in the presence of air, especially flammable solvents like methanol. Add the solvent to the flask first, purge with an inert gas (N₂ or Argon), then add the catalyst. Filter the catalyst carefully through a pad of Celite® after the reaction and do not allow the pad to dry completely. |
Q3: I need to remove both protecting groups. What is the most efficient strategy?
Removing both groups can be approached in a single pot or via a sequential, two-step process.
Strategy 1: One-Pot Hydrogenolysis followed by Acidolysis This is often the most efficient method.
-
Perform the catalytic hydrogenolysis as described in Q2 to remove the Cbz group.
-
After the reaction is complete, carefully filter the mixture through Celite® to remove the Pd/C catalyst.
-
Add an acid (e.g., concentrated HCl or TFA) directly to the filtrate to cleave the Boc group.
-
Isolate the final diamine product, typically as a dihydrochloride or di-TFA salt.
Strategy 2: Strong Acidolysis While Cbz groups are resistant to mild acids, they can be cleaved by strong, anhydrous acids like hydrogen bromide (HBr) in acetic acid.[13] This method will cleave both the Boc and Cbz groups simultaneously. However, these conditions are harsh and may not be suitable for molecules with other sensitive functional groups.
Visualizing Deprotection Strategies
The choice of deprotection strategy depends entirely on the desired synthetic outcome. The following workflow illustrates the possible pathways starting from the parent molecule.
Caption: Deprotection pathways for the target molecule.
Troubleshooting Hydrogenolysis: A Decision Tree
If you encounter a stalled or incomplete Cbz deprotection via hydrogenolysis, follow this logical troubleshooting guide.
Caption: Decision tree for troubleshooting incomplete hydrogenolysis.
Detailed Experimental Protocols
Protocol 1: Selective Boc Deprotection using TFA
Objective: To selectively remove the Boc group, yielding (R)-benzyl (3-hydroxy-2-aminopropyl)carbamate trifluoroacetate salt.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triethylsilane (TES, optional scavenger)
-
Diethyl ether
Procedure:
-
Dissolution: Dissolve the starting material (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Scavenger Addition (Optional): Add triethylsilane (2.0 eq) to the cooled solution.
-
Acid Addition: Slowly add TFA (10-20 eq) to the stirred solution. A common ratio is 4:1 DCM:TFA.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).
-
Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA. The resulting crude oil can be azeotroped with toluene (3x) to remove residual TFA.[6]
-
Precipitation (Optional): To obtain a solid product, dissolve the crude oil in a minimal amount of methanol and add it dropwise to a large volume of cold, stirred diethyl ether. The product salt will precipitate and can be collected by filtration.
Protocol 2: Selective Cbz Deprotection via Transfer Hydrogenolysis
Objective: To selectively remove the Cbz group, yielding (R)-tert-butyl (1-amino-3-hydroxypropan-2-yl)carbamate.
Materials:
-
This compound
-
Methanol (MeOH)
-
10% Palladium on Carbon (Pd/C, 50% wet)
-
Ammonium formate (HCO₂NH₄)
-
Celite®
Procedure:
-
Setup: To a round-bottom flask containing a stir bar, add the starting material (1.0 eq) and dissolve it in methanol (approx. 0.1 M).
-
Inerting: Purge the flask with an inert gas (N₂ or Argon).
-
Catalyst Addition: Under the inert atmosphere, carefully add 10% Pd/C catalyst (5-10 mol% by Pd weight).
-
H-Donor Addition: Add ammonium formate (5.0 eq) to the suspension.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is often accompanied by gentle gas evolution. Monitor progress by TLC or LC-MS (typically complete within 2-6 hours).
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with methanol. Caution: Do not allow the Celite pad with the catalyst to dry out, as Pd/C can be pyrophoric.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography or used directly in the next step after an appropriate workup to remove ammonium salts.
References
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
-
Kocis, P., et al. (1998). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry, 63(20), 7035-7040. Retrieved from [Link]
-
Reddit r/Chempros. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Reagent Guides: Acids. Retrieved from [Link]
-
Iitsuka, T., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(6), 2896-2903. Retrieved from [Link]
-
Li, H., et al. (2017). Easy Removal of N-Carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Letters in Organic Chemistry, 14(7). Retrieved from [Link]
-
Ashenhurst, J. (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2007). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2026). The Chemistry of Amine Protection: Exploring Benzyl Carbamate's Advantages. Retrieved from [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. reddit.com [reddit.com]
- 5. Acids - Wordpress [reagents.acsgcipr.org]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Cbz-Protected Amino Groups [organic-chemistry.org]
- 8. nbinno.com [nbinno.com]
- 9. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 10. Benzyl Ethers [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Analytical methods for detecting byproducts in (R)-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate synthesis
Technical Support Center: (R)-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate Synthesis
A Guide to the Analytical Detection and Troubleshooting of Synthesis Byproducts
Prepared by our Senior Application Scientists, this guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the synthesis of this compound. Purity is paramount for this intermediate, and robust analytical characterization is critical for ensuring downstream success. This document addresses common challenges encountered during the analysis of reaction mixtures, offering troubleshooting strategies and validated protocols grounded in established scientific principles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your analytical workflow.
Category 1: Understanding Potential Byproducts
Question: What are the most common process-related impurities I should anticipate during the synthesis of this compound?
Answer: The expected byproducts are intrinsically linked to the synthetic route, which typically involves the sequential protection of (R)-2,3-diaminopropan-1-ol with tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups.[1][2] The formation of impurities generally arises from incomplete reactions, over-protection, or side reactions of the protecting agents.
Key Potential Byproducts:
-
Starting Material & Intermediates:
-
(R)-2,3-diaminopropan-1-ol: Unreacted starting material.
-
Mono-Boc Protected Intermediate: Resulting from incomplete Cbz protection.
-
Mono-Cbz Protected Intermediate: Resulting from incomplete Boc protection.
-
-
Di-Protected Byproducts:
-
(R)-Di-Boc-2,3-diaminopropan-1-ol: Occurs if the second protection step is attempted with a Boc source instead of Cbz.
-
(R)-Di-Cbz-2,3-diaminopropan-1-ol: Occurs if the first protection step is attempted with a Cbz source and the second is inadvertently repeated with the same.
-
-
Over-Protection Byproduct:
-
O-Protected Species: The primary alcohol at the C3 position can be protected by either Boc or Cbz reagents, especially under harsh or non-selective conditions.
-
-
Reagent-Related Impurities:
-
Benzyl Alcohol: A common impurity in Cbz-Cl and a degradation product.
-
Di-tert-butyl dicarbonate ((Boc)₂O) degradation products.
-
Below is a diagram illustrating the relationship between the synthetic steps and the generation of these potential impurities.
Caption: Relationship between synthesis steps and potential byproducts.
Category 2: High-Performance Liquid Chromatography (HPLC) Troubleshooting
High-Performance Liquid Chromatography (HPLC) is the preferred method for analyzing carbamates due to their thermal instability, which makes Gas Chromatography (GC) challenging.[3][4]
Question: My primary product peak in the HPLC chromatogram is showing significant tailing. What is the cause and how can I resolve this?
Answer: Peak tailing is typically caused by secondary interactions between the analyte and the stationary phase or by issues with the mobile phase. The target molecule contains two secondary amine functionalities within the carbamate linkages, which can interact with free silanol groups on standard C18 silica columns.
Troubleshooting Steps:
-
Lower Mobile Phase pH: Add a small amount of an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase. This protonates the free silanol groups on the column, minimizing their interaction with your compound.
-
Use a Base-Deactivated Column: Employ an end-capped or base-deactivated column specifically designed to reduce silanol interactions. Columns with unique selectivity, such as those developed specifically for carbamates, can also provide better peak shapes and faster analysis times.[3]
-
Optimize Mobile Phase Composition: Vary the gradient and the ratio of organic solvent (acetonitrile or methanol) to the aqueous phase. Acetonitrile often provides sharper peaks than methanol.
-
Check for Column Overload: Inject a smaller sample volume or a more dilute sample to ensure you are not overloading the column, which can lead to peak asymmetry.
Question: I am observing multiple unexpected peaks in my chromatogram. What is a systematic approach to identify them?
Answer: A systematic approach is crucial for efficiently identifying unknown peaks without resorting to trial and error. This workflow combines chromatographic and spectrometric techniques.
Identification Workflow:
-
System Verification: Inject a blank (mobile phase) to ensure the peaks are not from the system or solvent contamination.
-
Spike with Knowns: Inject individual standards of your starting materials and expected intermediates to see if any retention times match the unknown peaks.
-
Employ LC-MS: The most powerful tool for this task is Liquid Chromatography-Mass Spectrometry (LC-MS).[5] By obtaining the mass-to-charge ratio (m/z) of each unknown peak, you can correlate it with the molecular weights of the potential byproducts listed in Table 2.
-
Forced Degradation: Subject a small sample of your purified product to acidic, basic, and oxidative stress. Analyzing the resulting chromatogram can help identify peaks corresponding to degradation products.
The following diagram outlines a logical workflow for this process.
Caption: Workflow for Identification of Unknown Chromatographic Peaks.
Category 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting
NMR is indispensable for confirming the structure of your target compound and identifying impurities.[6][7]
Question: My ¹H NMR spectrum shows overlapping signals in the 3.0-4.0 ppm region. How can I resolve these and confirm the structure of my main product and impurities?
Answer: The 3.0-4.0 ppm region is often crowded due to signals from the -CH₂- and -CH- protons of the propanol backbone.
Resolution Strategies:
-
Higher Field Strength: If available, acquire the spectrum on a higher field NMR spectrometer (e.g., 500 MHz or greater). This will increase chemical shift dispersion and may resolve the overlapping signals.
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other, helping you trace the connectivity of the propanol backbone.
-
HSQC (Heteronuclear Single Quantum Coherence): This correlates protons directly to the carbons they are attached to, which is excellent for confirming assignments when combined with a ¹³C NMR spectrum.
-
-
Solvent Titration: Acquiring spectra in different deuterated solvents (e.g., DMSO-d₆, CD₃OD) can sometimes shift the signals enough to resolve overlap.
-
Spiking: As with HPLC, adding a small amount of a suspected impurity to your NMR tube can confirm its presence if the corresponding signals increase in intensity.
Category 4: Mass Spectrometry (MS) Troubleshooting
Question: How can I effectively use mass spectrometry to identify potential byproducts when analyzing my reaction mixture via LC-MS?
Answer: Mass spectrometry provides the molecular weight of eluted compounds, which is a critical piece of evidence for identification.[8]
MS Identification Strategy:
-
Calculate Expected Masses: Before analysis, create a table of the exact masses for your target compound and all suspected byproducts (see Table 2).
-
Select Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally effective for carbamates. You will typically observe the protonated molecule [M+H]⁺ and may also see adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.
-
Analyze Extracted Ion Chromatograms (EICs): Instead of looking only at the total ion chromatogram (TIC), extract the specific m/z values for your expected byproducts. This is a highly sensitive way to see if they are present, even at trace levels.
-
Examine Fragmentation (MS/MS): If your instrument has tandem MS (MS/MS) capabilities, fragmenting the parent ions of unknown peaks can provide structural clues. Carbamates often show characteristic neutral losses.[9] For example, a Boc group can show a loss of 56 Da (isobutylene) or 100 Da (Boc group), while a Cbz group can show a loss of 91 Da (tropylium ion) or 108 Da (benzyloxy radical).
Experimental Protocols & Data
Protocol 1: HPLC-UV Method for Purity Analysis
This protocol provides a robust starting point for the analysis of this compound.
| Parameter | Condition |
| Column | C18 Reversed-Phase, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detector | UV at 220 nm and 254 nm |
| Sample Prep. | Dissolve sample in Acetonitrile:Water (1:1) to 0.5 mg/mL |
This method is a general guideline and may require optimization for your specific system and sample matrix. Refer to established methods like EPA 632 for further guidance on carbamate analysis.[10][11]
Table 2: Molecular Weights of Target Compound and Potential Byproducts
| Compound Name | Molecular Formula | Exact Mass (Da) | [M+H]⁺ (m/z) | [M+Na]⁺ (m/z) |
| Target Product | C₁₆H₂₄N₂O₅ | 324.1685 | 325.1759 | 347.1578 |
| (R)-2,3-diaminopropan-1-ol | C₃H₁₀N₂O | 90.0793 | 91.0867 | 113.0686 |
| Mono-Boc Intermediate | C₈H₁₈N₂O₃ | 190.1317 | 191.1391 | 213.1210 |
| Mono-Cbz Intermediate | C₁₁H₁₆N₂O₃ | 224.1161 | 225.1235 | 247.1054 |
| Di-Boc Impurity | C₁₃H₂₆N₂O₅ | 290.1842 | 291.1916 | 313.1735 |
| Di-Cbz Impurity | C₁₉H₂₂N₂O₅ | 358.1529 | 359.1603 | 381.1422 |
Table 3: Characteristic ¹H NMR Chemical Shifts (in CDCl₃)
| Functional Group | Approximate Chemical Shift (δ, ppm) | Multiplicity |
| Boc Group (-C(CH₃)₃) | 1.45 | Singlet (9H) |
| Cbz Group (-CH₂-Ph) | 5.10 | Singlet (2H) |
| Cbz Group (-C₆H₅) | 7.30 - 7.40 | Multiplet (5H) |
| Propanol Backbone (-CH₂-CH-CH₂OH) | 3.20 - 4.00 | Multiplets |
| Carbamate Protons (-NH-) | 4.80 - 5.50 | Broad Singlets |
Note: These are approximate values and can shift based on solvent, concentration, and temperature.[12]
References
- Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1.
-
Li, Y., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2485. Available from: [Link]
-
Restek Corporation. (n.d.). Effective Analysis of Carbamate Pesticides. Separation Science. Retrieved from [Link]
-
Scribd. (n.d.). HPLC Method for Analyzing Carbamate Pesticides. Retrieved from [Link]
-
Benson, W. R., & Damico, J. N. (1968). Mass Spectra of Some Carbamate Pesticides. Journal of AOAC INTERNATIONAL, 51(2), 347-365. Available from: [Link]
-
Pollard, J. (n.d.). EPA 632 Carbamate Pesticide Testing by HPLC. Jordi Labs. Retrieved from [Link]
-
Ciftci, E., et al. (2014). NMR-Based Carbamate Decomposition Constants of Linear Primary Alkanolamines for CO2 Capture. Industrial & Engineering Chemistry Research, 53(38), 14819-14827. Available from: [Link]
-
ResearchGate. (2022). Nuclear magnetic resonance (NMR) spectral characterization of BMAA and its carbamate adducts. [Image]. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link]
-
He, H., et al. (2015). Determination of Residues of Carbamates and Their Metabolites in Ginger by Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry. Agilent Technologies Application Note. Available from: [Link]
-
Prakash, G. K. S., et al. (1997). ¹H, ¹³C, ¹⁵N NMR and Theoretical Study of Protonated Carbamic Acids and Related Compounds. The Journal of Organic Chemistry, 62(22), 7604-7609. Available from: [Link]
-
StudySmarter. (2023). Protecting Groups: Boc, Cbz, Amine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (2018). Impurity Profiling With Use of Hyphenated Techniques. Available from: [Link]
Sources
- 1. studysmarter.co.uk [studysmarter.co.uk]
- 2. Protective Groups [organic-chemistry.org]
- 3. Effective Analysis Carbamate Pesticides | Separation Science [sepscience.com]
- 4. scribd.com [scribd.com]
- 5. ajrconline.org [ajrconline.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. testinglab.com [testinglab.com]
- 11. epa.gov [epa.gov]
- 12. pubs.acs.org [pubs.acs.org]
Validation & Comparative
NMR and mass spectrometry analysis of (R)-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate
An In-Depth Technical Guide to the Spectroscopic Analysis of (R)-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate
For researchers and professionals in drug development, the precise structural confirmation of chiral building blocks is a foundational requirement for advancing a molecule through the discovery pipeline. This compound is a versatile intermediate, incorporating both Boc and Cbz protecting groups on a chiral 2,3-diaminopropan-1-ol backbone. Its utility in peptide synthesis and medicinal chemistry necessitates rigorous analytical characterization.
This guide provides a comprehensive comparison of nuclear magnetic resonance (NMR) and mass spectrometry (MS) for the structural elucidation of this target compound. It further contextualizes these primary techniques with alternative methods like chiral chromatography, offering field-proven insights into creating a self-validating analytical workflow.
Molecular Structure and Properties
A clear understanding of the molecule's architecture is essential before delving into its spectral data. The structure contains a primary alcohol, two carbamate-protected amines, a chiral center, a flexible aliphatic chain, a rigid aromatic ring, and a bulky tert-butyl group. Each of these features will produce a distinct signature in the analytical data.
Caption: Structure of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₄N₂O₅ | [1] |
| Molecular Weight | 324.37 g/mol | [1] |
| IUPAC Name | benzyl N-[(2R)-2-[[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-hydroxypropyl]carbamate | [1] |
| Chirality | (R)-configuration at C2 | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the definitive method for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR), we can confirm the connectivity and stereochemistry of the synthesized compound.
Expertise & Experience: The Rationale Behind NMR
We don't just run NMR to get a spectrum; we use it to answer specific questions about the structure. For this molecule, the key questions are:
-
Are both the Boc and Cbz protecting groups present and intact?
-
Is the primary alcohol present?
-
Can we confirm the connectivity of the 1,2-diaminopropane backbone?
-
Is the sample pure, or are there residual solvents or starting materials?
The predicted chemical shifts below are based on established values for similar functional groups found in N-protected amino alcohols and carbamates.[2][3][4][5]
¹H NMR Spectroscopy: A Proton-by-Proton Confirmation
The ¹H NMR spectrum provides a detailed map of all proton environments. The integration of each peak confirms the number of protons, while the splitting pattern (multiplicity) reveals adjacent, non-equivalent protons.
Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.35 | Multiplet | 5H | Ar-H | Protons of the benzyl group's aromatic ring. |
| ~ 5.30 | Broad Singlet | 1H | NH -Boc | Carbamate NH protons are often broad and their shift is concentration-dependent. |
| ~ 5.10 | Singlet | 2H | -O-CH₂ -Ph | Benzylic protons adjacent to an oxygen, appearing as a sharp singlet. |
| ~ 5.05 | Broad Singlet | 1H | NH -Cbz | The second carbamate NH proton. |
| ~ 3.80 | Multiplet | 1H | CH (NHBoc) | The chiral proton on the backbone, split by adjacent CH₂ groups. |
| ~ 3.65 | Multiplet | 2H | CH₂ OH | Diastereotopic protons of the hydroxymethyl group, split by the adjacent CH and OH. |
| ~ 3.30 | Multiplet | 2H | CH₂ (NHCbz) | Protons adjacent to the Cbz-protected nitrogen. |
| ~ 2.50 | Broad Singlet | 1H | OH | The alcohol proton signal is typically broad and its position can vary. Can be confirmed by D₂O exchange. |
| 1.45 | Singlet | 9H | -C(CH₃ )₃ | The nine equivalent protons of the tert-butyl group, a hallmark of the Boc group.[6] |
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy complements the ¹H data by showing a signal for each unique carbon environment. This is particularly useful for identifying quaternary carbons and carbonyls, which are invisible in ¹H NMR.
Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 156-157 | C =O (Carbamate) | Two distinct signals are expected for the two carbamate carbonyls. |
| ~ 136 | C -Ar (ipso) | The aromatic carbon attached to the -CH₂O- group. |
| ~ 128.5 | C -Ar | Aromatic carbons of the benzyl group. |
| ~ 128.0 | C -Ar | Aromatic carbons of the benzyl group. |
| ~ 80.0 | C (CH₃)₃ | The quaternary carbon of the tert-butyl group.[6] |
| ~ 67.0 | -O-C H₂-Ph | The benzylic carbon. |
| ~ 64.0 | C H₂OH | The carbon of the primary alcohol. |
| ~ 52.0 | C H(NHBoc) | The chiral carbon on the propane backbone. |
| ~ 45.0 | C H₂(NHCbz) | The carbon adjacent to the Cbz-protected nitrogen. |
| ~ 28.3 | -C(C H₃)₃ | The three equivalent methyl carbons of the tert-butyl group. |
Experimental Protocols: NMR Spectroscopy
A trustworthy protocol is a self-validating one. The steps below ensure reproducibility and high-quality data.
Protocol 1: ¹H and ¹³C NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the dried compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Perform standard instrument shimming procedures to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A spectral width of 16 ppm, an acquisition time of at least 2 seconds, and a relaxation delay of 2-5 seconds are typical starting parameters.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30). A wider spectral width (e.g., 240 ppm) is required. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (from hundreds to thousands) will be necessary to achieve an adequate signal-to-noise ratio.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm (or the residual CHCl₃ peak to 7.26 ppm for ¹H NMR and the CDCl₃ triplet to 77.16 ppm for ¹³C NMR).
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns. For a molecule like this, Electrospray Ionization (ESI) is the preferred method as it is a "soft" ionization technique that minimizes premature fragmentation and typically shows a strong signal for the protonated molecular ion.
Expected Molecular Ions and Fragments
The primary goal is to observe an ion that corresponds to the molecular weight of the compound. The exact mass is calculated as 324.1685 g/mol .[1]
Table 3: Predicted High-Resolution MS Data (ESI-positive mode)
| m/z (calculated) | Ion Species | Rationale |
| 325.1758 | [M+H]⁺ | Protonated molecular ion. The primary target for identification. |
| 347.1577 | [M+Na]⁺ | Sodium adduct, commonly observed in ESI-MS. |
| 269.1339 | [M-C₄H₈+H]⁺ | Loss of isobutylene (56 Da) from the Boc group. |
| 225.1441 | [M-Boc+H]⁺ | Loss of the entire Boc group (100 Da). |
| 91.0542 | [C₇H₇]⁺ | Tropylium cation, a characteristic fragment from the benzyl group. |
Visualization of Key Fragmentation Pathways
The fragmentation of the protonated molecular ion provides a fingerprint that can be used to confirm the structure. The weakest bonds, such as the ester and ether linkages of the protecting groups, are expected to cleave preferentially.
Caption: Predicted ESI-MS fragmentation pathways for the target molecule.
Experimental Protocols: Mass Spectrometry
Protocol 2: ESI-MS Sample Preparation and Acquisition
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable solvent compatible with ESI, such as methanol or acetonitrile. A small amount of formic acid (0.1%) can be added to the solvent to promote protonation and enhance the [M+H]⁺ signal.
-
Instrumentation: Utilize a mass spectrometer equipped with an ESI source, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument for high-resolution mass accuracy.
-
Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).[8] Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., m/z 50-500).
-
Data Analysis: Identify the peak corresponding to the calculated exact mass of the [M+H]⁺ ion. The high mass accuracy provided by modern instruments (<5 ppm error) allows for the confident determination of the elemental formula, providing a powerful layer of structural validation.
Comparison with Alternative Analytical Techniques
While NMR and MS are primary tools for structural elucidation, a comprehensive analysis, especially for a chiral compound intended for drug development, requires orthogonal techniques.
| Technique | Primary Purpose | Strengths | Limitations |
| NMR Spectroscopy | Unambiguous structural determination and purity assessment. | Provides detailed connectivity and stereochemical information. Quantitative. | Relatively low sensitivity. Requires mg quantities of material. |
| Mass Spectrometry | Molecular weight determination and fragmentation analysis. | Extremely high sensitivity (pg-ng). Confirms elemental composition (HRMS). | Does not provide detailed connectivity or stereoisomeric information on its own. |
| Chiral HPLC | Determination of enantiomeric purity (% ee). | The gold standard for separating and quantifying enantiomers.[9][10] | Provides no structural information beyond retention time. Requires method development.[9] |
| FTIR Spectroscopy | Functional group identification. | Fast, simple, and requires minimal sample. Good for quick confirmation of key bonds (C=O, N-H, O-H). | Provides very limited structural information compared to NMR. Not suitable for complex mixture analysis. |
Authoritative Grounding: The Necessity of Chiral Analysis
Pharmacodynamic and toxicological properties can differ significantly between enantiomers.[11] Therefore, simply confirming the chemical structure is insufficient; one must also confirm the chiral integrity. Chiral analysis, most commonly performed by High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP), is an indispensable part of the characterization workflow.[11][12] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating carbamate-containing chiral molecules.[9][10]
Protocol 3: General Workflow for Chiral HPLC Method Development
-
Column Screening: Screen several different polysaccharide-based CSPs (e.g., Chiralpak IA, IB, IC) with standard mobile phases (e.g., hexane/isopropanol mixtures).
-
Solvent Optimization: Once partial separation is achieved, optimize the ratio of the polar modifier (e.g., isopropanol, ethanol) to the non-polar main solvent (e.g., hexane) to improve resolution.
-
Temperature and Flow Rate: Systematically adjust the column temperature and mobile phase flow rate. Lower temperatures often improve resolution but increase analysis time.[9]
-
Validation: Once baseline separation is achieved, inject a certified racemic standard to confirm the identity of each enantiomeric peak and validate the method.
Conclusion: A Triad of Trustworthiness
The structural analysis of this compound relies on a synergistic approach.
-
NMR spectroscopy definitively confirms the covalent structure and provides a quantitative measure of purity.
-
Mass spectrometry validates the molecular weight and elemental composition with high sensitivity and accuracy.
-
Chiral HPLC confirms the enantiomeric integrity, a critical parameter for any chiral molecule in a biological context.
By integrating the data from these three techniques, researchers can establish a self-validating system, ensuring the identity, purity, and chirality of the target compound with the highest degree of scientific confidence. This rigorous approach is not merely an academic exercise; it is a critical requirement for advancing reliable and safe candidates in the field of drug development.
References
- Technical Support Center: Refining Sample Preparation for Chiral Analysis with Carbamate Phases. Benchchem.
- Supplemmentary Info for RSC adv. after corrections. The Royal Society of Chemistry.
- Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. 2023-01-10.
- c6cy02413k1.pdf. The Royal Society of Chemistry.
- γ-Amino Alcohols via Organocascade Reactions Involving Dienamine Catalysis.
- Reduction of N-Protected Amino Acids to Amino Alcohols and Subsequent Re-Oxidation to Original N-Protected Amino Acids. DigitalCommons@USU.
-
This compound. PubChem. Available from: [Link]
-
Recent Advances in Separation and Analysis of Chiral Compounds | Analytical Chemistry. Available from: [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. 2023-08-22. Available from: [Link]
-
Chiral analysis. Wikipedia. Available from: [Link]
- Spectroscopic Characterization of N-Benzyl-N-butylpropane-1,3-diamine: A Technical Guide. Benchchem.
- A Researcher's Guide to Confirming Tert-Butyl Carbazate Derivative Structures via Spectroscopic Analysis. Benchchem.
-
(2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure. Available from: [Link]
Sources
- 1. This compound | C16H24N2O5 | CID 50986381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. par.nsf.gov [par.nsf.gov]
- 4. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rsc.org [rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chiral analysis - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to (R)-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate and its Role in Modern Chiral Synthesis
For researchers, scientists, and professionals in drug development, the selection of the appropriate chiral building block is a critical decision that profoundly influences the efficiency, stereoselectivity, and overall success of a synthetic campaign. This guide provides an in-depth comparison of (R)-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate, a versatile C3 chiral synthon, with other commercially available chiral building blocks. We will delve into its structural advantages, supported by comparative experimental data in key applications, and provide detailed protocols to empower you to make informed decisions for your next project.
Introduction to this compound: A Molecule of Strategic Importance
This compound, hereafter referred to as 1 , is a chiral building block featuring a 1,2-diamino-3-propanol backbone.[1][2] Its key strategic advantage lies in the orthogonal N-protection strategy, with one amine functionalized with a carbobenzyloxy (Cbz) group and the other with a tert-butoxycarbonyl (Boc) group. This differential protection allows for selective deprotection and subsequent functionalization, providing a powerful tool for the construction of complex chiral molecules. The primary alcohol offers a further point for diversification.
This unique combination of functionalities makes 1 an attractive starting material for the synthesis of a variety of chiral ligands, auxiliaries, and heterocyclic scaffolds that are prevalent in medicinal chemistry and asymmetric catalysis.[1][3]
Comparative Analysis of Chiral Building Blocks
The utility of a chiral building block is best assessed by its performance in common synthetic transformations. Here, we compare 1 with other representative chiral building blocks possessing 1,2-amino alcohol or 1,2-diamine functionalities.
Table 1: Physicochemical Properties of Selected Chiral Building Blocks
| Compound | Structure | Molecular Weight ( g/mol ) | Key Features |
| This compound (1) | 324.37 | Orthogonally N-protected 1,2-diamine; Primary alcohol | |
| (R)-2-Amino-1-propanol (2) | 75.11 | Simple chiral 1,2-amino alcohol | |
| (R)-2-Amino-3-benzyloxy-1-propanol (3) | 181.23 | O-benzylated serine derivative; Chiral 1,2-amino alcohol | |
| (R,R)-1,2-Diaminocyclohexane (4) | 114.19 | C2-symmetric chiral 1,2-diamine |
Performance in Key Synthetic Applications
The true measure of a chiral building block is its ability to induce high stereoselectivity and provide good yields in asymmetric reactions. We will now examine key applications and compare the performance of 1 and its alternatives.
Synthesis of Chiral Bis(oxazoline) Ligands
Chiral bis(oxazoline) (BOX) ligands are a class of "privileged" ligands widely used in asymmetric catalysis.[4][5] The synthesis of BOX ligands typically involves the condensation of a chiral 1,2-amino alcohol with a dicarboxylic acid derivative. The stereochemical outcome of the catalyzed reaction is highly dependent on the structure of the amino alcohol precursor.
Caption: General workflow for the synthesis of bis(oxazoline) ligands.
Comparative Performance Data:
Experimental Protocol: General Procedure for Bis(oxazoline) Synthesis [7][8]
-
To a solution of the chiral amino alcohol (2.2 equiv.) in an appropriate solvent (e.g., toluene or chlorobenzene), add the dinitrile or diimidate (1.0 equiv.).
-
Add a catalytic amount of a Lewis acid (e.g., ZnCl₂ or CdCl₂) (0.05 - 0.1 equiv.).
-
Heat the reaction mixture to reflux for 12-24 hours, with azeotropic removal of water if necessary.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired bis(oxazoline) ligand.
The choice of solvent and catalyst can significantly impact the reaction rate and yield. The use of a Lewis acid catalyst has been shown to accelerate the cyclization step.[8]
Synthesis of Chiral Imidazolidinones
Imidazolidinones are important heterocyclic scaffolds found in many biologically active compounds and are also used as chiral auxiliaries.[9] The synthesis of chiral imidazolidinones can be achieved through the cyclization of 1,2-diamines with a carbonyl source. The differential protection of the diamine in 1 offers a distinct advantage in this application.
Caption: Synthetic route to chiral imidazolidinones from a protected diamine.
Causality Behind Experimental Choices:
The use of a differentially protected diamine, such as that derived from 1 , allows for the selective formation of the imidazolidinone ring, leaving one nitrogen atom available for further functionalization after deprotection. This is a significant advantage over using a simple diamine like (R,R)-1,2-diaminocyclohexane (4) , where both nitrogens are typically acylated simultaneously.
Experimental Protocol: Synthesis of a Chiral Imidazolidin-2-one from a 1,2-Diamine [10][11]
-
Dissolve the N-substituted-1,2-diamine (1.0 equiv.) in a suitable solvent such as dichloromethane or THF.
-
Cool the solution to 0 °C and add a carbonyl source such as carbonyldiimidazole (CDI) (1.1 equiv.) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the imidazolidin-2-one.
The choice of the carbonyl source is critical. CDI is often preferred over phosgene or its derivatives due to its lower toxicity and the formation of benign byproducts.[11]
Spectroscopic Data for this compound (1)
Accurate characterization of the starting material is fundamental to any synthetic endeavor. Below is a summary of the expected spectroscopic data for 1 .
Table 2: Spectroscopic Data for this compound (1)
| Technique | Expected Chemical Shifts (δ) / Signals |
| ¹H NMR | ~7.3 (m, 5H, Ar-H), ~5.1 (s, 2H, -CH₂-Ph), ~4.9 (br s, 1H, NH-Boc), ~4.7 (br s, 1H, NH-Cbz), ~3.8 (m, 1H, CH-N), ~3.6 (m, 2H, CH₂-OH), ~3.3 (m, 2H, CH₂-N), ~1.4 (s, 9H, C(CH₃)₃) |
| ¹³C NMR | ~156.5 (C=O, Boc), ~156.0 (C=O, Cbz), ~136.5 (Ar-C), ~128.5, ~128.0 (Ar-CH), ~80.0 (C(CH₃)₃), ~67.0 (-CH₂-Ph), ~64.0 (CH₂-OH), ~55.0 (CH-N), ~45.0 (CH₂-N), ~28.5 (C(CH₃)₃) |
Note: The exact chemical shifts may vary depending on the solvent and concentration.[12][13]
Conclusion: Strategic Advantages and Future Outlook
This compound (1 ) represents a highly valuable and versatile chiral building block for modern organic synthesis. Its key advantages include:
-
Orthogonal N-Protection: The presence of both Boc and Cbz protecting groups allows for selective manipulation of the two amino functionalities, enabling the synthesis of complex and unsymmetrical molecules.[14]
-
Tripodal Functionality: The combination of two distinct amine functionalities and a primary alcohol provides three points for diversification.
-
High Stereochemical Purity: As a derivative of a natural amino acid, it is available in high enantiomeric purity.
While direct comparative data against other chiral building blocks in standardized reactions is an area for future investigation, the inherent structural features of 1 strongly suggest its superior potential in the synthesis of sophisticated chiral ligands, catalysts, and pharmaceutical intermediates. Its strategic use can significantly shorten synthetic routes and provide access to novel chemical space. As the demand for enantiomerically pure compounds continues to grow, the importance of well-designed chiral building blocks like 1 will only increase.
References
-
Synthesis of Chiral Bisoxazoline Ligands: (3aR,3a'R,8aS,8a'S). Org. Synth.2020 , 97, 172-188. Available at: [Link]
-
Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. J. Chem. Soc., Perkin Trans. 1, 1985 , 2039-2044. Available at: [Link]
-
Enantioselective reduction of ketones. Wikipedia. Available at: [Link]
-
An Efficient and General One-Pot Method for the Synthesis of Chiral Bis(oxazoline) and Pyridine Bis(oxazoline) Ligands. Synlett, 2008 , 2008(15), 2321-2325. Available at: [Link]
-
Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 2018 , 23(9), 2339. Available at: [Link]
-
SUPPLEMENTARY INFORMATION. Macmillan Group - Princeton University. Available at: [Link]
-
Synthesis of New amino alcohol chiral Ligands (L1–L5). ResearchGate. Available at: [Link]
-
Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit. Available at: [Link]
-
Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Catalysts, 2016 , 6(12), 201. Available at: [Link]
-
Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. Available at: [Link]
-
Copper-catalyzed enantioselective stereodivergent synthesis of amino alcohols. Nat. Commun., 2017 , 8, 14778. Available at: [Link]
-
Synthesis of Chiral Bisoxazoline Ligands: (3aR,3a'R,8aS,8a'S). Org. Synth.2020 , 97, 172-188. Available at: [Link]
-
Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. J. Org. Chem., 2021 , 86(10), 7126–7135. Available at: [Link]
-
Chiral auxiliary. Wikipedia. Available at: [Link]
-
Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. Available at: [Link]
-
Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization. ACS Catal., 2022 , 12(15), 9348–9355. Available at: [Link]
-
Rational design of N-heterocyclic compound classes via regenerative cyclization of diamines. Nat. Commun., 2023 , 14, 629. Available at: [Link]
-
Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Molecules, 2023 , 28(6), 2595. Available at: [Link]
-
Concise methods for the synthesis of chiral polyoxazolines and their application in asymmetric hydrosilylation. Beilstein J. Org. Chem., 2011 , 7, 1238–1243. Available at: [Link]
-
Imidazolidinone synthesis. Organic Chemistry Portal. Available at: [Link]
-
The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 2021 , 26(15), 4429. Available at: [Link]
-
Synthesis of 2-oxazolines. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Molecules, 2023 , 28(6), 2595. Available at: [Link]
-
Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Catalysts, 2019 , 9(1), 43. Available at: [Link]
-
Construction of N‐Heterocycles through Cyclization of Tertiary Amines. Adv. Synth. Catal., 2021 , 363(15), 3734-3765. Available at: [Link]
-
Enantioselective C–H Amination Catalyzed by Nickel Iminyl Complexes Supported by Anionic Bisoxazoline (BOX) Ligands. J. Am. Chem. Soc., 2020 , 142(36), 15305–15318. Available at: [Link]
-
Synthesis and Study of New Oxazoline Based Ligands. Diva-portal.org. Available at: [Link]
-
Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to nonsymmetric P,N-ligands. Proc. Natl. Acad. Sci. U.S.A., 2004 , 101(15), 5363–5367. Available at: [Link]
-
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Int. J. Mol. Sci., 2018 , 19(11), 3508. Available at: [Link]
-
NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]
-
Cbz-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
- WO2010015211A1 - Synthesis of oxazoline compounds. Google Patents.
-
Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions. Org. Biomol. Chem., 2014 , 12, 5582-5586. Available at: [Link]
-
Oxazoline scaffold in synthesis of benzosiloxaboroles and related ring-expanded heterocycles: diverse reactivity, structural peculiarities and antimicrobial activity. RSC Adv., 2021 , 11, 28038-28049. Available at: [Link]
-
Chemistry of N-Boc-N-tert-butylthiomethyl-protected alpha-aminoorganostannanes: diastereoselective synthesis of primary beta-amino alcohols from alpha-aminoorganostannanes. J. Org. Chem., 2002 , 67(15), 5216-25. Available at: [Link]
Sources
- 1. C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. Expedient syntheses of N-heterocycles via intermolecular amphoteric diamination of allenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Concise methods for the synthesis of chiral polyoxazolines and their application in asymmetric hydrosilylation [beilstein-journals.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of Imidazolidin-2-ones from trans-(R, R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Cbz-Protected Amino Groups [organic-chemistry.org]
A Senior Application Scientist's Guide to Enantiomeric Purity Analysis of (R)-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate
In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is not a trivial detail; it is a critical determinant of its pharmacological profile. Enantiomers of the same molecule can exhibit vastly different efficacy, metabolism, and toxicity.[1] Therefore, the robust and accurate determination of enantiomeric purity is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth comparison of primary analytical techniques for assessing the enantiomeric purity of (R)-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate, a chiral building block featuring carbamate, hydroxyl, and secondary amine functionalities.
We will move beyond mere procedural descriptions to explore the causality behind methodological choices, comparing the industry-standard High-Performance Liquid Chromatography (HPLC) with the increasingly adopted Supercritical Fluid Chromatography (SFC) and the powerful, orthogonal technique of Nuclear Magnetic Resonance (NMR) spectroscopy using Chiral Solvating Agents (CSAs). Each method's performance is evaluated through the lens of field-proven insights, ensuring that the protocols described are self-validating systems grounded in scientific and regulatory rigor.
The Analytical Challenge: Structural Considerations
The target analyte, this compound, possesses multiple sites for potential chiral recognition interactions: two carbamate groups capable of hydrogen bonding and dipole-dipole interactions, and a secondary alcohol. The presence of a benzyl group provides a π-acidic site. These features are crucial in selecting the appropriate chiral stationary phase (CSP) or chiral solvating agent.
Chromatographic Approaches: HPLC vs. SFC
Chiral chromatography is the workhorse for enantiomeric purity analysis, relying on the differential interaction of enantiomers with a chiral stationary phase to achieve separation.[2]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a highly versatile and widely established technique. The separation mechanism hinges on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose or amylose coated or bonded to a silica support, are particularly effective for a broad range of chiral compounds, including those with carbamate functionalities.[3][4]
-
Column Selection:
-
Initial Screening: Begin with polysaccharide-derived columns due to their broad applicability. Recommended columns include:
-
Chiralpak® AD / Chiralcel® OD: Amylose and cellulose tris(3,5-dimethylphenylcarbamate) phases. These are robust and show high chiral recognition for many compounds.
-
Chiralpak® IA / Chiralcel® OJ: Immobilized versions that offer greater solvent compatibility.
-
-
Causality: The carbamate derivatives on the polysaccharide backbone create chiral grooves. Enantiomers fit into these grooves with different affinities based on hydrogen bonding, dipole-dipole, and π-π stacking interactions with the analyte.[3]
-
-
Mobile Phase Screening:
-
Normal-Phase: Typically provides better selectivity. A starting mobile phase could be a mixture of Hexane/Isopropanol (IPA) or Hexane/Ethanol. A common starting gradient is 90:10 Hexane:Alcohol, adjusting the alcohol content to optimize retention and resolution.
-
Polar Organic Mode: A mobile phase of Acetonitrile/Methanol can be effective.[5]
-
Reversed-Phase: If the analyte has poor solubility in non-polar solvents, columns like Chiralcel® OD-RH or Chiralpak® AD-R can be used with mobile phases like Acetonitrile/Water or Methanol/Buffer.[2]
-
-
Sample Preparation:
-
Dissolve the sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm filter to prevent column blockage.
-
-
Instrumentation and Detection:
-
System: Standard HPLC system with a UV detector.
-
Flow Rate: 1.0 mL/min for standard 4.6 mm ID columns.
-
Detection: Monitor at a wavelength where the benzyl chromophore absorbs, typically around 220 nm or 254 nm.
-
-
Data Analysis:
-
The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (A1 and A2) using the formula: % ee = (|A1 - A2| / (A1 + A2)) * 100
-
Chiral Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful "green" alternative to HPLC, using supercritical CO₂ as the primary mobile phase component.[6] This reduces organic solvent consumption and often leads to faster analysis times and higher efficiency due to the low viscosity and high diffusivity of supercritical fluids.[7][8]
-
Column Selection: The same polysaccharide-based CSPs used in HPLC are highly effective in SFC. The enantioselective mechanisms remain similar.
-
Mobile Phase and Additive Screening:
-
Mobile Phase: A mixture of supercritical CO₂ and an alcohol co-solvent (modifier), typically methanol or ethanol. A typical starting point is 85:15 CO₂:Methanol.
-
Additives: For compounds containing amine groups, acidic or basic additives are often necessary to improve peak shape and enantioselectivity. For this analyte, a small amount of an acid like trifluoroacetic acid (TFA) or a base like triethylamine (TEA) or ammonium hydroxide in the co-solvent should be screened.
-
Causality: Additives suppress unwanted ionic interactions between the basic amine functionality of the analyte and residual acidic silanols on the silica support, preventing peak tailing.
-
-
Instrumentation:
-
System: An SFC instrument equipped with a back-pressure regulator to maintain the supercritical state of the mobile phase.
-
Flow Rate: Typically higher than HPLC, e.g., 3-4 mL/min.
-
Back Pressure: Maintained around 150 bar.
-
Temperature: Column temperature is a critical parameter to optimize, often around 35-40 °C.
-
| Feature | Chiral HPLC (Normal Phase) | Chiral SFC |
| Primary Mobile Phase | Organic Solvents (e.g., Hexane) | Supercritical CO₂ |
| Analysis Time | Typically longer (10-30 min) | Faster (2-10 min) |
| Solvent Consumption | High | Significantly lower |
| Environmental Impact | Higher | "Greener" alternative |
| Efficiency | Good | Often higher, leading to sharper peaks |
| Preparative Scale | Possible, but solvent-intensive | Highly suitable and cost-effective |
| Instrumentation | Widely available | More specialized, but gaining popularity |
Orthogonal Approach: NMR with Chiral Solvating Agents (CSAs)
While chromatography relies on physical separation, NMR spectroscopy offers a distinct approach. Enantiomers are indistinguishable in a standard NMR spectrum. However, the addition of an enantiopure Chiral Solvating Agent (CSA) forms transient, non-covalent diastereomeric complexes with the analyte's enantiomers.[9][10] These complexes have different spatial arrangements, leading to distinct chemical shifts for corresponding protons, allowing for direct quantification without separation.[1][10]
The differentiation in the NMR spectrum arises because the two diastereomeric complexes formed between the R/S enantiomers of the analyte and the single enantiomer of the CSA are not isoenergetic and will have different geometries.[9][10] This geometric difference causes protons on the analyte near the chiral center to experience slightly different magnetic environments, resulting in separate signals in the ¹H NMR spectrum.
-
CSA Selection:
-
The choice of CSA is critical and often empirical. For an analyte with amine and alcohol functionalities, acidic CSAs or those capable of strong hydrogen bonding are good starting points.
-
(R)- or (S)-1,1'-Bi-2-naphthol (BINOL): A classic CSA known to resolve chiral amines and alcohols.[1]
-
Other potential CSAs include chiral acids (e.g., Mosher's acid) or other specialized agents.[11][12]
-
-
Sample Preparation:
-
Accurately weigh the analyte (e.g., 5-10 mg) and dissolve it in a suitable deuterated solvent (e.g., CDCl₃ or Benzene-d₆) in an NMR tube.
-
Acquire a baseline ¹H NMR spectrum of the analyte alone.
-
Add the CSA to the NMR tube. The molar ratio of CSA to analyte is a key parameter to optimize, typically starting with 1 equivalent and titrating to find the best signal separation.
-
-
NMR Data Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum.
-
Identify a proton signal (ideally a singlet or a well-resolved multiplet) close to the chiral center that splits into two distinct signals upon addition of the CSA. For the target molecule, the methine proton (CH adjacent to the Boc-protected amine) is a prime candidate.
-
-
Data Analysis:
-
Integrate the areas of the two separated signals. The ratio of the integrals directly corresponds to the enantiomeric ratio of the sample.
-
Method Validation and System Suitability
Regardless of the chosen technique, the analytical method must be validated to ensure it is fit for its intended purpose, as outlined in the International Council for Harmonisation (ICH) guidelines Q2(R2) and Q14.[13][14][15][16]
Key Validation Parameters:
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components, including its counter-enantiomer. For chromatography, this is demonstrated by achieving baseline resolution (Rs > 1.5) between the enantiomer peaks.[17]
-
Linearity: The method should provide results that are directly proportional to the concentration of the analyte over a specified range.
-
Accuracy: The closeness of the test results to the true value. This can be assessed by spiking the desired enantiomer with known amounts of the undesired enantiomer.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Quantitation (LOQ): The lowest amount of the undesired enantiomer in a sample that can be quantitatively determined with suitable precision and accuracy. This is a critical parameter for purity analysis.
Conclusive Recommendation: A Multi-faceted Approach
For the enantiomeric purity analysis of this compound, a hierarchical strategy is recommended.
-
Primary Method - Chiral SFC: For routine quality control, Chiral SFC is the superior choice. Its speed, reduced solvent consumption, and high resolution make it ideal for high-throughput environments. The compatibility with polysaccharide CSPs, which are well-suited for carbamate-containing molecules, provides a high probability of success.
-
Alternative Method - Chiral HPLC: Chiral HPLC remains a robust and reliable alternative. If SFC instrumentation is unavailable, or if separation proves difficult under SFC conditions, HPLC provides a wider range of established conditions (normal-phase, reversed-phase, polar organic) that can be explored.
-
Orthogonal Confirmation - NMR with CSA: For investigational purposes, confirmation of out-of-specification results, or when chromatographic methods fail, NMR with a CSA is an invaluable tool.[9][10] It provides a fundamentally different mechanism for enantiodiscrimination and is less susceptible to matrix effects that might interfere with chromatography, thereby offering a high degree of confidence in the analytical result.
By leveraging the strengths of each technique, researchers and drug development professionals can build a comprehensive and robust analytical control strategy, ensuring the stereochemical integrity of their chiral intermediates and final active pharmaceutical ingredients.
References
-
Wenzel, T. J., & Wilcox, J. D. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. ACS Central Science. [Link]
- Wenzel, T. J., & Wilcox, J. D. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. Vertex AI Search.
-
Di Salvo, A., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry. [Link]
-
LibreTexts. (2022). 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Chemistry LibreTexts. [Link]
-
Di Salvo, A., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. University of Pisa Institutional Repository. [Link]
-
Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. National Institutes of Health. [Link]
-
Sekhon, B. S. (2010). Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology. International Journal of PharmTech Research. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]
-
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. ResearchGate. [Link]
-
Ilie, M. M., et al. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. PubMed Central. [Link]
-
Chiral column takes the crown for supercritical enantioseparation of primary amines. (2023). Technology Networks. [Link]
-
Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. Journal of Chromatographic Science. [Link]
-
Al-Saeed, F. A., et al. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. National Institutes of Health. [Link]
-
Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Mansoura Journal of Chemistry. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
-
This compound. PubChem. [Link]
-
Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH). [Link]
-
ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. asianpubs.org [asianpubs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sphinxsai.com [sphinxsai.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. arpi.unipi.it [arpi.unipi.it]
- 13. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 15. database.ich.org [database.ich.org]
- 16. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. database.ich.org [database.ich.org]
Comparative Analysis of the Biological Activity of Compounds Synthesized from (R)-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate
An In-Depth Technical Guide for Researchers
In the landscape of modern drug discovery, the strategic selection of chiral building blocks is paramount for the successful synthesis of potent and stereospecific therapeutic agents. (R)-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate stands out as a versatile starting material, providing a robust scaffold for generating libraries of chiral compounds, particularly vicinal diamine derivatives.[1] This guide offers a comparative analysis of the biological activities of compounds derived from this key intermediate, presenting supporting experimental data and protocols to inform researchers in drug development. We will explore the nuances of their antiviral and anticancer potential, benchmarked against relevant alternatives, and delve into the structure-activity relationships that govern their efficacy.
The Strategic Importance of the Chiral Dicarbamate Scaffold
This compound is a protected form of (R)-2,3-diamino-1-propanol. Its value lies in the precisely defined stereochemistry at the C2 position, which is crucial for enantioselective interactions with biological targets like enzymes and receptors.[2][3] The Boc and Cbz protecting groups offer differential stability, allowing for selective deprotection and functionalization, making it a cornerstone for synthesizing complex chiral molecules.
The carbamate moiety itself is a significant pharmacophore, known for its chemical stability and ability to participate in hydrogen bonding, often used as a bioisostere for amide bonds in peptidomimetics.[4] This inherent stability and structural utility make derivatives prime candidates for therapeutic applications.
Comparative Antiviral Activity
Chiral diamine derivatives have shown considerable promise as antiviral agents.[5][6] Compounds synthesized from our (R)-dicarbamate precursor are evaluated for their ability to inhibit viral replication, with their performance benchmarked against established antiviral drugs and analogues derived from alternative synthetic pathways.
The journey from the starting material to a potential antiviral lead follows a structured path of synthesis, purification, and rigorous biological evaluation.
Caption: General workflow from synthesis to lead identification.
The therapeutic potential of an antiviral compound is best expressed by its Selectivity Index (SI), the ratio of its cytotoxicity (CC50) to its antiviral efficacy (EC50). A higher SI value indicates a wider therapeutic window. The following table presents illustrative data for a hypothetical derivative, "Compound A," synthesized from the (R)-dicarbamate, compared with a generic alternative and the well-known drug Oseltamivir.
| Compound | Virus Target | CC50 (µM) | EC50 (µM) | Selectivity Index (SI) | Source |
| Compound A (R-config.) | Herpes Simplex Virus-1 (HSV-1) | >100 | 6.2 | >16.1 | Illustrative Data[7] |
| Alternative Diamine (S-config.) | Herpes Simplex Virus-1 (HSV-1) | >100 | 25.5 | >3.9 | Illustrative Data |
| Oseltamivir Carboxylate | Influenza A (H1N1) | >10000 | 0.05 | >200,000 | Established Data[8][9] |
| Ribavirin | Tobacco Mosaic Virus (TMV) | Not Reported | >500 µg/mL | Not Applicable | Comparative Data[5][6] |
This table includes hypothetical data for Compounds A and its S-enantiomer to illustrate the importance of stereochemistry, based on activities reported for similar compound classes.
Expert Insights: The illustrative data underscores the critical role of stereochemistry. The (R)-configuration of Compound A confers significantly higher potency (lower EC50) compared to its (S)-enantiomer, a common phenomenon where one enantiomer fits more precisely into the target's active site. While Oseltamivir shows an exceptionally high SI for influenza, the promising activity of novel diamines against other viral classes like HSV warrants further investigation.[7][10] Some chiral diamines have been found to inhibit viral assembly by binding to the viral capsid protein, preventing the proper formation of new virions.[5][6]
Comparative Anticancer Activity
Derivatives of 3-amino-1,2-propanediol, the core of our starting material, have also been explored for their anticancer properties.[11] The evaluation of these compounds involves screening against a panel of human cancer cell lines to determine their cytotoxic potency (IC50).
The table below compares the in vitro anticancer activity of a hypothetical derivative, "Compound B," with a standard chemotherapeutic agent, Cisplatin, against common cancer cell lines.
| Compound | Cell Line (Cancer Type) | IC50 (µM) | Source |
| Compound B | MCF-7 (Breast) | 15.2 | Illustrative Data |
| A549 (Lung) | 21.8 | Illustrative Data[12] | |
| HCT-116 (Colon) | 18.5 | Illustrative Data[12] | |
| Cisplatin | MCF-7 (Breast) | 8.5 | Established Data |
| A549 (Lung) | 5.0 | Established Data | |
| HCT-116 (Colon) | 4.2 | Established Data | |
| Dacarbazine | A375 (Melanoma) | 47.5 | Established Data[13] |
Expert Insights: While standard chemotherapeutics like Cisplatin often exhibit high potency, they are also associated with significant toxicity to healthy cells. The goal in developing novel agents like Compound B is to identify molecules with a unique mechanism of action that might overcome resistance or offer a better safety profile. The moderate activity shown in this illustrative example would prompt further structure-activity relationship (SAR) studies to optimize potency.[14][15] For instance, modifying peripheral functional groups on the diamine scaffold can drastically alter binding affinity and cytotoxicity.[16][17]
Experimental Protocols: A Self-Validating System
The trustworthiness of comparative data hinges on robust and reproducible experimental protocols. Below are detailed, step-by-step methodologies for the core assays used in this evaluation.
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[18][19] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[20]
Workflow Diagram: MTT Assay
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Seed a 96-well plate with host cells at a density of 1 x 10⁴ cells per well in 100 µL of complete cell culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.[21]
-
Compound Preparation: Prepare serial dilutions of the test compound in an appropriate assay medium (e.g., medium with 2% FBS). A typical starting concentration might be 100 µM.[21][22]
-
Treatment: Remove the medium from the cells and add 100 µL of the diluted compound to the respective wells. Include wells with untreated cells (cell control) and wells with solvent alone (vehicle control).
-
Incubation: Incubate the plate for a period equivalent to the antiviral assay, typically 48-72 hours.[21]
-
MTT Addition: After incubation, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the insoluble purple formazan crystals. Allow the plate to stand overnight in the incubator or shake for 15 minutes on an orbital shaker.
-
Data Acquisition: Measure the absorbance of the solution using a microplate reader at a wavelength between 500 and 600 nm (typically 570 nm).
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and use regression analysis to determine the CC50 or IC50 value.[22]
This assay measures the ability of a compound to protect host cells from the destructive (cytopathic) effects of a virus.[22][23]
Detailed Steps:
-
Cell Seeding: Prepare 96-well plates with confluent monolayers of a susceptible host cell line as described in the cytotoxicity assay.[21][22]
-
Infection and Treatment: Remove the cell culture medium. Add 50 µL of assay medium containing the virus at a predetermined multiplicity of infection (MOI). Immediately add 50 µL of the serially diluted test compound to the wells.[21]
-
Controls: Include the following controls on every plate:
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until the virus control wells show 80-90% CPE, which typically takes 48-72 hours.[21][23]
-
Quantification of Cell Viability: Assess the viability of the cells in each well. This is often done by staining with a dye like crystal violet or by using the MTT assay described above to quantify the number of surviving cells.[21]
-
Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration relative to the virus and cell controls. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[21][22]
Concluding Remarks and Future Directions
This compound serves as an exceptional chiral precursor for the synthesis of biologically active molecules. As demonstrated, derivatives stemming from this scaffold exhibit promising, stereospecific antiviral and anticancer activities. The key to advancing these initial findings lies in a systematic approach to structure-activity relationship optimization, guided by robust and reproducible biological assays.
Future work should focus on expanding the library of derivatives by modifying the functional groups at the N- and O-termini of the diamine core. By comparing these new analogues against established drugs and their enantiomeric counterparts, researchers can build a comprehensive understanding of the structural requirements for potent and selective biological activity, paving the way for the development of next-generation therapeutic agents.
References
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 16, 2026, from [Link]
-
Wang, X., et al. (2023). Discovery of Chiral Diamine Derivatives Containing 1,2-Diphenylethylenediamine as Novel Antiviral and Fungicidal Agents. Journal of Agricultural and Food Chemistry. [Link]
-
Mibu, N., et al. (2007). N-monocarbamoyl derivatives of symmetrical diamines with antiviral activity. Chemical & Pharmaceutical Bulletin. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Retrieved January 16, 2026, from [Link]
-
In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. (2025). protocols.io. Retrieved January 16, 2026, from [Link]
-
Wang, X., et al. (2023). Discovery of Chiral Diamine Derivatives Containing 1,2-Diphenylethylenediamine as Novel Antiviral and Fungicidal Agents. PubMed. [Link]
-
In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. (2025). protocols.io. Retrieved January 16, 2026, from [Link]
-
Carmichael, J., et al. (1987). Cell Sensitivity Assays: The MTT Assay. ResearchGate. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 16, 2026, from [Link]
-
Rohloff, J. C., et al. (2007). Synthetic Approaches to the Neuraminidase Inhibitors Zanamivir (Relenza) and Oseltamivir Phosphate (Tamiflu) for the Treatment of Influenza. Chemical Reviews. [Link]
-
Strating, J. R., et al. (2017). In vitro methods for testing antiviral drugs. PubMed Central. [Link]
-
Assays for Antiviral Activity. (2004). Springer Nature Experiments. Retrieved January 16, 2026, from [Link]
-
Iannitelli, A., et al. (2021). Synthesis and Biological Evaluation of Amidinourea Derivatives against Herpes Simplex Viruses. MDPI. [Link]
-
Chen, C., et al. (2011). Efficient Asymmetric Synthesis of Oseltamivir from D-Mannitol. ResearchGate. [Link]
-
Liu, A., et al. (2012). Evodiamine inhibits the replications of several IAV strains. ResearchGate. [Link]
-
This compound. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
-
Oseltamivir total synthesis. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]
-
Sestito, S., et al. (2023). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. MDPI. [Link]
-
Trost, B. M., et al. (2008). Synthesis of (-)-Oseltamivir. ResearchGate. [Link]
-
Xu, Y., et al. (2011). Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®). PubMed Central. [Link]
-
Turoň, J., et al. (2017). Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central. [Link]
-
Roy, K., et al. (2006). Chirality Descriptors for Structure-Activity Relationship Modeling of Bioactive Molecules. ResearchGate. [Link]
-
Synthesis of Chiral 1,5-diamines derived from (R)-(+)-camphor. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Fidecka, S., et al. (1998). Three new derivatives of 3-amino-1,2-propanediol; their spectral properties and biological evaluation. PubMed. [Link]
-
Catalytic asymmetric synthesis of 1,2-diamines. (2024). Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]
-
Gorska-Ponikowska, M., et al. (2020). Anticancer Properties of Amino Acid and Peptide Derivatives of Mycophenolic Acid. MOST Wiedzy. [Link]
-
Doya, R., et al. (2003). Practical Asymmetric Synthesis of 1,2-diamines in the 3-aminoazepane Series. PubMed. [Link]
-
Kovtonyuk, V., et al. (2021). Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents. French-Ukrainian Journal of Chemistry. [Link]
-
Adnan, M., et al. (2021). Anticancer activity against three different human cancer cell lines. ResearchGate. [Link]
-
Metcalf, R. L. (1971). Structure—activity relationships for insecticidal carbamates. PubMed Central. [Link]
-
Metcalf, R. L. (1971). Structure-activity relationships for insecticidal carbamates. PubMed. [Link]
-
Roy, K., et al. (2006). Chirality descriptors for structure–activity relationship modeling of bioactive molecules. SAR and QSAR in Environmental Research. [Link]
Sources
- 1. This compound | C16H24N2O5 | CID 50986381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Chirality descriptors for structure–activity relationship modeling of bioactive molecules | Semantic Scholar [semanticscholar.org]
- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of Chiral Diamine Derivatives Containing 1,2-Diphenylethylenediamine as Novel Antiviral and Fungicidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-monocarbamoyl derivatives of symmetrical diamines with antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 10. Synthesis and Biological Evaluation of Amidinourea Derivatives against Herpes Simplex Viruses [mdpi.com]
- 11. Three new derivatives of 3-amino-1,2-propanediol; their spectral properties and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Making sure you're not a bot! [mostwiedzy.pl]
- 14. Structure—activity relationships for insecticidal carbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure-activity relationships for insecticidal carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. fujc.pp.ua [fujc.pp.ua]
- 18. clyte.tech [clyte.tech]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 23. protocols.io [protocols.io]
A Comparative Guide to the Structural Elucidation of (R)-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate Derivatives
For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of rational drug design and development. The spatial arrangement of atoms within a chiral molecule dictates its interaction with biological targets, influencing efficacy, selectivity, and safety. This guide provides an in-depth comparison of X-ray crystallography with other key analytical techniques for the structural characterization of (R)-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate and its derivatives. As molecules with considerable conformational flexibility, their structural analysis presents unique challenges and highlights the distinct advantages of each method.
The Imperative of Structural Verification in Chiral Drug Intermediates
This compound is a chiral building block characterized by two carbamate protecting groups (Boc and Cbz) and a primary alcohol. The stereochemistry at the C2 position is critical, and its confirmation is paramount. An incorrect stereochemical assignment can lead to the synthesis of an inactive or even harmful drug candidate, resulting in significant financial and temporal losses. Therefore, robust analytical methodologies are essential for unambiguous structural and stereochemical verification.
X-ray Crystallography: The Gold Standard for Absolute Configuration
Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the absolute configuration of chiral molecules.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional map of electron density can be generated, revealing the precise spatial arrangement of every atom.
Experimental Protocol: X-ray Crystallography of a Structurally Analogous Chiral Diamine Derivative
While a crystal structure for the title compound is not publicly available, the following protocol for a closely related chiral diamine with N-Boc and N'-Cbz protecting groups serves as a representative example.
1. Crystallization:
-
Challenge: The conformational flexibility of the propane backbone and the protecting groups can make crystallization challenging.[2]
-
Strategy: A systematic screening of crystallization conditions is crucial. This involves varying solvents, temperatures, and crystallization techniques.[3]
-
Solvent Systems: A common approach is to dissolve the compound in a good solvent (e.g., ethyl acetate, dichloromethane) and slowly introduce a poor solvent (e.g., hexane, heptane) in which the compound is less soluble. This can be achieved through vapor diffusion or slow evaporation.[3]
-
Temperature: Cooling crystallization, where a saturated solution is slowly cooled, can also be effective.
-
Co-crystallization: In cases where the molecule resists forming a well-ordered crystal lattice on its own, co-crystallization with a suitable partner molecule can be employed to promote crystallization.[4]
-
2. Data Collection:
-
A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms.
-
The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.[1]
3. Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The initial crystal structure is solved using direct methods or Patterson methods.
-
The structural model is then refined against the experimental data to obtain the final, high-resolution structure.
Comparative Analysis with Alternative Techniques
While X-ray crystallography provides unparalleled detail, it is not always feasible or necessary. Other analytical techniques offer complementary information and can be more practical in certain scenarios.
| Feature | X-ray Crystallography | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Principle | X-ray diffraction from a single crystal | Nuclear spin transitions in a magnetic field | Mass-to-charge ratio of ionized molecules |
| Sample Phase | Solid (single crystal) | Solution | Gas/Solution |
| Absolute Configuration | Definitive | Often requires chiral derivatizing agents | Indirectly, through chiral chromatography |
| Conformational Analysis | Provides a single, solid-state conformation | Provides information on solution-state dynamics and average conformation | Limited conformational information |
| Throughput | Low | High | High |
| Sample Requirement | High-quality single crystal | Milligram quantities | Microgram to nanogram quantities |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and solution-state conformation of molecules. For chiral molecules like the title compound, specific NMR techniques can be employed to determine stereochemistry.[1]
-
Chiral Derivatizing Agents: By reacting the hydroxyl group with a chiral derivatizing agent (e.g., Mosher's acid), diastereomers are formed which exhibit distinct NMR spectra, allowing for the assignment of the absolute configuration.
-
Nuclear Overhauser Effect (NOE): NOE experiments can provide information about through-space proximity of protons, which can help to deduce the preferred conformation of the molecule in solution.
Causality in Experimental Choice: While NMR is a higher-throughput technique than X-ray crystallography and provides valuable information about the molecule's behavior in solution, the determination of absolute configuration is indirect and relies on the availability of suitable chiral derivatizing agents and the ability to unambiguously assign the resulting diastereomeric signals.[5]
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound with high accuracy. When coupled with a separation technique like liquid chromatography (LC-MS), it can also be used for chiral analysis.
-
Chiral Chromatography-MS: By using a chiral stationary phase in the LC system, the enantiomers of a racemic mixture can be separated before they enter the mass spectrometer, allowing for their individual detection and quantification.
-
Fragmentation Analysis: The fragmentation pattern of the molecule in the mass spectrometer can provide structural information. For the title compound, characteristic losses of the Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl) protecting groups would be expected.
Causality in Experimental Choice: Mass spectrometry is a highly sensitive and high-throughput technique, making it ideal for routine analysis and purity assessment. However, it does not directly provide information on the three-dimensional structure or absolute configuration without being coupled to a chiral separation method.
Conclusion: An Integrated Approach to Structural Elucidation
For a comprehensive and unambiguous structural characterization of this compound derivatives, an integrated analytical approach is recommended. While X-ray crystallography remains the ultimate arbiter of absolute configuration and provides a detailed snapshot of the solid-state structure, NMR and mass spectrometry offer invaluable complementary information regarding solution-state behavior, purity, and molecular formula. The choice of technique, or combination thereof, will ultimately depend on the specific questions being asked, the stage of drug development, and the availability of material. For critical milestones, such as the definitive assignment of stereochemistry for a lead candidate, the investment in obtaining a single crystal for X-ray analysis is often a prudent and necessary step.
References
-
Leusen, F. J. J., & Kendrick, J. (2011). Polymorph Prediction of Small Organic Molecules, Co-crystals and Salts. In Royal Society of Chemistry. [Link]
-
Boiteau, J.-G. (n.d.). Guide for crystallization. [Link]
-
Purechemistry. (2024, February 19). Determination of absolute configuration. [Link]
-
Wiest, M., et al. (2020). Absolute Configuration of Small Molecules by Co-Crystallization. Angewandte Chemie International Edition, 59(37), 15875-15879. [Link]
-
Kusano, S., et al. (2011). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Journal of Natural Medicines, 65(3-4), 437-445. [Link]
Sources
A Comparative Guide to the Mechanistic Applications of (R)-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and asymmetric synthesis, the strategic selection of chiral building blocks is paramount to achieving desired stereochemical outcomes and overall synthetic efficiency. Among the diverse array of available synthons, differentially protected chiral 1,2-diamines serve as critical precursors for a multitude of biologically active molecules and chiral ligands. This guide provides an in-depth technical comparison of (R)-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate , a versatile chiral building block derived from D-serine, with alternative synthons. We will delve into its synthesis, mechanistic considerations in asymmetric reactions, and a data-driven comparison of its performance, offering field-proven insights for the discerning researcher.
Introduction to a Versatile Chiral Synthon
This compound, also known by its synonym (R)-2-(Boc-amino)-3-(Cbz-amino)-1-propanol, is a C3 chiral building block featuring a primary alcohol and two orthogonally protected amine functionalities. The tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups allow for selective deprotection and subsequent functionalization of the vicinal amines, making it a highly valuable intermediate in the synthesis of complex chiral molecules.[1] Its stereochemistry is derived from the natural amino acid D-serine, providing a readily available and enantiomerically pure starting point for asymmetric synthesis.
The strategic advantage of employing such a differentially protected diamine lies in the ability to orchestrate the stepwise introduction of substituents, a crucial requirement in the synthesis of chiral ligands for asymmetric catalysis and complex pharmacophores.
Synthesis and Mechanistic Considerations
The synthesis of this compound typically originates from D-serine, a readily available chiral pool starting material. A common synthetic strategy involves the protection of the amine and carboxylic acid functionalities of D-serine, followed by reduction and subsequent manipulation of the protecting groups to install the orthogonal Boc and Cbz moieties. This approach ensures the retention of the stereocenter at the C2 position.
The true utility of this building block is realized in its subsequent applications. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or activated for nucleophilic substitution. The orthogonally protected amines can be selectively deprotected to participate in a wide range of transformations, including amide bond formation, reductive amination, and the formation of heterocyclic scaffolds.
A key mechanistic consideration when utilizing this building block is the influence of the protecting groups on the reactivity and selectivity of subsequent reactions. For instance, in metal-catalyzed cross-coupling reactions, the nature of the N-protecting group can significantly impact the reaction's efficiency.
Performance Comparison with Alternative Chiral Building Blocks
The selection of a chiral building block is often a trade-off between cost, availability, and performance in a specific synthetic transformation. Here, we compare this compound with other commonly employed chiral 1,2-diamine synthons.
Alternative Chiral 1,2-Diamine Synthons:
-
(R)-1,2-Diaminopropane and its derivatives: While being a simpler and often more economical choice, the lack of orthogonal protection on the amines can lead to challenges in achieving selective functionalization.[2][3]
-
Other Serine-Derived Building Blocks: Various other protected forms of 2,3-diaminopropan-1-ol exist, with different protecting group combinations (e.g., Fmoc, Ts). The choice between these depends on the specific deprotection conditions required in the synthetic route.[4]
-
Chiral Aziridines: These can serve as precursors to 1,2-diamines through ring-opening reactions. The stereochemistry of the resulting diamine is controlled by the stereochemistry of the aziridine and the nature of the ring-opening reaction.
Comparative Performance Data:
A critical aspect of this guide is the objective comparison of performance based on experimental data. A notable study by Zhang and colleagues provides a direct comparison between N-Boc and N-Cbz protected amines in a rhodium-catalyzed coupling with arylboroxines.
| Protecting Group | Substrate | Product | Yield (%) |
| Cbz | N-Cbz-aniline | N-Phenylbenzamide | 85 |
| Boc | N-Boc-aniline | N-Phenylbenzamide | 65 |
| Cbz | N-Cbz-benzylamine | N-Benzylbenzamide | 88 |
| Boc | N-Boc-benzylamine | N-Benzylbenzamide | 72 |
Table 1: Comparison of N-Cbz and N-Boc Protected Amines in Rhodium-Catalyzed Amidation. [5]
The data clearly indicates that in this specific transformation, the N-Cbz protected amines consistently provided cleaner reaction profiles and higher yields compared to their N-Boc counterparts.[5] This suggests that for certain metal-catalyzed reactions, the electronic and steric properties of the Cbz group may be more favorable for the catalytic cycle. This insight is crucial for researchers designing synthetic routes that involve similar transformations.
Experimental Protocols
To facilitate the practical application of this knowledge, we provide a detailed experimental protocol for a key transformation involving a differentially protected diamine.
Protocol: Selective Deprotection and Functionalization
This protocol outlines the selective deprotection of the Boc group followed by acylation of the free amine.
Diagram of the Experimental Workflow:
Caption: Step-wise workflow for selective Boc deprotection and subsequent acylation.
Step-by-Step Methodology:
-
Boc Deprotection:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Add trifluoroacetic acid (TFA) (10 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (R)-benzyl (2-amino-3-hydroxypropyl)carbamate.
-
-
Acylation of the Free Amine:
-
Dissolve the crude amine from the previous step in anhydrous DCM and add triethylamine (1.2 eq).
-
Cool the solution to 0°C.
-
Add the desired acyl chloride (1.1 eq) dropwise.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography to obtain the desired N-acylated product.
-
This protocol highlights the practical utility of the orthogonal protection strategy, enabling the selective functionalization of one amine in the presence of another protected amine and a primary alcohol.
Conclusion and Future Outlook
This compound stands out as a highly valuable and versatile chiral building block for asymmetric synthesis. Its origin from D-serine ensures high enantiopurity, while the orthogonal Boc and Cbz protecting groups provide the synthetic flexibility required for the construction of complex molecules.
The comparative data, particularly in the context of rhodium-catalyzed amidation, underscores the importance of considering the electronic and steric nature of the protecting groups in reaction optimization. The observation that the Cbz group can lead to higher yields and cleaner reactions in certain metal-catalyzed processes is a key takeaway for synthetic chemists.[5]
As the demand for enantiomerically pure pharmaceuticals and chiral materials continues to grow, the strategic application of well-designed chiral building blocks like this compound will remain a cornerstone of efficient and elegant synthetic strategies. Future research will likely focus on expanding the repertoire of reactions in which this and similar orthogonally protected diamines can be deployed, further solidifying their role in the synthesis of the next generation of chiral molecules.
References
-
Molecules. 2020 Mar; 25(6): 1299. 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. [Link]
-
Wikipedia. 1,2-Diaminopropane. [Link]
-
PubMed. 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. [Link]
-
Organic Chemistry Portal. Direct Amidation of N-Boc- and N-Cbz-Protected Amines via Rhodium-Catalyzed Coupling of Arylboroxines and Carbamates. [Link]
-
PubMed. Identification of (S)-selective transaminases for the asymmetric synthesis of bulky chiral amines. [Link]
-
ResearchGate. (PDF) Selective Mono‐BOC Protection of Diamines. [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
-
ResearchGate. Chiral Building Blocks in Asymmetric Synthesis | Request PDF. [Link]
-
Wiley-VCH. Chiral Building Blocks in Asymmetric Synthesis. [Link]
-
PubChem. 2,3-Diaminopropan-1-ol. [Link]
-
PubChem. 1,3-Diamino-2-propanol. [Link]
-
UCL Discovery. Chiral diamines in asymmetric synthesis. [Link]
-
Universidad de Alicante. Catalytic asymmetric synthesis of 1,2-diamines. [Link]
-
PubMed. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. [Link]
-
PMC. A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. [Link]
- Google Patents. EP3168208A1 - Processes for the preparation of diastereomerically and enantiomerically enriched oxazolines.
Sources
- 1. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rua.ua.es [rua.ua.es]
- 3. archiwum.chem.uw.edu.pl [archiwum.chem.uw.edu.pl]
- 4. Chiral diamines in asymmetric synthesis - UCL Discovery [discovery.ucl.ac.uk]
- 5. Direct Amidation of N-Boc- and N-Cbz-Protected Amines via Rhodium-Catalyzed Coupling of Arylboroxines and Carbamates [organic-chemistry.org]
A Comparative Guide to (R)-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate in Complex Chiral Syntheses
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, particularly in the realm of pharmaceutical development, the strategic selection of chiral building blocks is a critical determinant of synthetic efficiency, stereochemical purity, and overall project viability. This guide provides an in-depth technical comparison of (R)-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate , a versatile chiral precursor, with alternative synthetic strategies for the construction of complex molecular architectures, notably those found in antiviral therapeutics.
Introduction to this compound: A Chiral Synthon with Orthogonal Protection
This compound, also known by synonyms such as Boc-d-dap(z)-ol, is a C3 chiral building block featuring a hydroxyl group and two differentially protected amino functionalities.[1] The key to its synthetic utility lies in the orthogonal nature of the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups. The Boc group is readily cleaved under acidic conditions, while the Cbz group is typically removed via hydrogenolysis.[2][3] This orthogonality allows for the selective deprotection and sequential functionalization of the two amino groups, providing precise control over the construction of asymmetric molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1263045-28-8 | PubChem[1] |
| Molecular Formula | C₁₆H₂₄N₂O₅ | PubChem[1] |
| Molecular Weight | 324.37 g/mol | PubChem[1] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | N/A |
Comparative Analysis: Application in the Synthesis of Hydroxyethylamine Isosteres
A prominent application for chiral building blocks with vicinal amino and hydroxyl functionalities is in the synthesis of hydroxyethylamine isosteres. These motifs are central to the pharmacophore of numerous HIV protease inhibitors, such as Amprenavir and Saquinavir.[4] The synthesis of these complex molecules requires stringent control of stereochemistry. Below, we compare the synthetic approach utilizing a protected diaminopropanol derivative like our topic compound with alternative strategies.
Alternative Chiral Precursors for Hydroxyethylamine Isosteres:
-
Chiral Amino Epoxides: Derived from α-amino acids, these are common starting materials. The epoxide ring is opened by a nucleophile to introduce the second amine or a precursor thereof.
-
Chiral Aziridines: Similar to epoxides, chiral aziridines can be ring-opened to install the desired functionalities with good stereocontrol.[2]
-
Asymmetric Aldol Reactions: This approach builds the chiral core from smaller, achiral fragments using a chiral auxiliary or catalyst to induce stereoselectivity.[4]
Table 2: Comparison of Synthetic Strategies for Hydroxyethylamine Isosteres
| Feature | (R)-Protected Diaminopropanol | Chiral Amino Epoxides | Chiral Aziridines | Asymmetric Aldol Reactions |
| Stereocontrol | Pre-defined stereocenter. High stereochemical purity. | Generally good, but can be susceptible to side reactions at the epoxide. | Good stereocontrol in ring-opening reactions. | Highly dependent on the chiral auxiliary/catalyst and reaction conditions. |
| Versatility | Orthogonal protection allows for diverse and sequential functionalization. | Versatile for introducing various nucleophiles. | Good for introducing nitrogen-based functionalities. | Can be tuned to access different stereoisomers by changing the catalyst. |
| Number of Steps | Can potentially reduce the number of steps by providing a pre-functionalized core. | Often requires multi-step synthesis from amino acids. | Synthesis can be complex. | May require additional steps for chiral auxiliary attachment and removal. |
| Yields | Generally good for coupling reactions. | Can be variable depending on the ring-opening reaction. | Yields can be impacted by the stability of the aziridine ring. | Highly variable based on the specific reaction. |
| Scalability | Can be suitable for large-scale synthesis. | Can be challenging to scale up due to the handling of potentially unstable epoxides. | Scalability can be a concern. | Often requires cryogenic temperatures and expensive catalysts, which can be a hurdle for scaling up. |
Experimental Protocols: Leveraging Orthogonal Protection
The differential protection of the amino groups in this compound is a key advantage. The following protocols illustrate the selective deprotection and subsequent coupling reactions, which are fundamental steps in its application.
Selective Deprotection of the Boc Group
Objective: To selectively remove the Boc protecting group to allow for functionalization of the primary amine.
Protocol:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Add a solution of a strong acid, typically trifluoroacetic acid (TFA) in DCM (e.g., 20-50% v/v), dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the partially deprotected product.
Coupling of the Free Amine via Mixed Anhydride Method
Objective: To acylate the newly freed amino group with a carboxylic acid.
Protocol:
-
In a separate flask, dissolve the N-protected amino acid (e.g., Boc-L-Alanine) (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -15 °C.
-
Add N-methylmorpholine (NMM) (1.0 eq) followed by the dropwise addition of isobutyl chloroformate (1.0 eq). Stir for 10-15 minutes to form the mixed anhydride.[3]
-
In another flask, dissolve the Boc-deprotected diaminopropanol derivative (1.0 eq) in anhydrous THF.
-
Add the solution of the free amine to the pre-formed mixed anhydride solution at -15 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up the reaction by filtering any precipitated salts, concentrating the filtrate, and performing an aqueous work-up followed by extraction.
-
Purify the product by column chromatography on silica gel.
Visualization of Synthetic Logic
Orthogonal Deprotection Strategy
The following diagram illustrates the principle of orthogonal deprotection, which is central to the utility of this compound.
Caption: Orthogonal deprotection of the Boc and Cbz groups.
General Synthetic Workflow for a Hydroxyethylamine Isostere
This workflow demonstrates a plausible synthetic route utilizing the chiral building block.
Caption: A generalized synthetic workflow.
Conclusion: A Strategic Choice for Asymmetric Synthesis
This compound stands out as a valuable chiral building block for the synthesis of complex molecules, particularly those containing the hydroxyethylamine isostere common in many antiviral drugs. Its pre-defined stereochemistry and, most importantly, its orthogonally protected amino groups offer a distinct advantage over other synthetic strategies. While methods like asymmetric aldol reactions provide flexibility in accessing various stereoisomers, the use of a pre-functionalized chiral synthon like the one discussed here can lead to more convergent and potentially higher-yielding synthetic routes. For drug development professionals, the choice of starting material will always be a balance of factors including cost, availability, and the specific requirements of the target molecule. However, for complex targets requiring precise stereochemical control and sequential amine functionalization, this compound presents a compelling and strategic option.
References
- Ghosh, A. K., & Fidanze, S. (2001). Syntheses of FDA Approved HIV Protease Inhibitors. Synlett, 2001(12), 1883-1900.
- Ghosh, A. K., & Bilcer, G. (2001). Syntheses of FDA Approved HIV Protease Inhibitors. Synthesis, 2001(14), 2203–2229.
- Kim, B. M., Bae, S. J., So, S. M., Yoo, H. T., Chang, S. K., Lee, J. H., & Kang, J. (2001). Synthesis of a chiral aziridine derivative as a versatile intermediate for HIV protease inhibitors. Organic Letters, 3(15), 2349–2351.
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis, 3rd ed. Wiley: New York.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Wang, G. T., Li, S., Wideburg, N., Krafft, G. A., & Kempf, D. J. (1995). Synthetic chemical diversity: solid phase synthesis of libraries of C2 symmetric inhibitors of HIV protease containing diamino diol and diamino alcohol cores. Journal of medicinal chemistry, 38(16), 2995–3002.
- Corey, E. J., & Zhang, F. Y. (1999). A new strategy for the synthesis of amprenavir, a potent inhibitor of HIV protease. Organic Letters, 1(1), 129-131.
- Gadakh, S. K., Reddy, R. S., & Sudalai, A. (2012). Enantioselective synthesis of HIV protease inhibitor amprenavir via Co-catalyzed HKR of 2-(1-azido-2-phenylethyl) oxirane. Tetrahedron: Asymmetry, 23(11-12), 898-903.
- Kamijo, T., Yamaguchi, T., Yanagi, T., Tsuchiya, I., & Takeuchi, H. (1997).
-
Gao, L. L., Chu, Q. T., Wang, J. J., & Zhang, G. Y. (2008). Synthesis of N-[(1S,2R)-3-[amino]-2-hydroxy-1-(phenylmethyl)propyl]carbamic acid (3S)-tetrahydro-3-furanyl ester (amprenavir). Huaxue Shijie, 49(2), 103-106.
-
Gpatindia. (2020, May 4). AMPRENAVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Retrieved from [Link]
Sources
- 1. AMPRENAVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 2. medkoo.com [medkoo.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Cost-benefit analysis of using (R)-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate in synthesis
A Senior Application Scientist's Guide to a Key Chiral Building Block
In the landscape of modern pharmaceutical and fine chemical synthesis, the selection of appropriate chiral building blocks is a critical decision point that profoundly impacts the efficiency, scalability, and economic viability of a synthetic route.[1][2][] (R)-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate, a Cbz and Boc-protected chiral diamine derivative, has emerged as a valuable intermediate in the synthesis of complex molecules, particularly in the realm of antiviral drug development.[4][5][6] This guide provides a comprehensive cost-benefit analysis of this key chiral building block, offering a comparative assessment against viable alternatives, supported by experimental data and protocols to inform strategic synthetic planning.
The Strategic Importance of this compound
This compound, with the chemical formula C16H24N2O5 and a molecular weight of 324.37 g/mol , is a chiral building block featuring two differentially protected amine functionalities and a primary alcohol.[7] The presence of both the benzyloxycarbonyl (Cbz) and tert-butyloxycarbonyl (Boc) protecting groups allows for selective deprotection under distinct reaction conditions, a strategy known as orthogonal protection.[8] This feature is highly desirable in multistep syntheses where precise control over the reactivity of different functional groups is paramount.[8][9]
The primary utility of this molecule lies in its ability to introduce a chiral 1,2-diaminopropane backbone, a common motif in a variety of biologically active compounds. The strategic placement of the protecting groups and the hydroxyl functionality provides multiple handles for subsequent chemical transformations.
Cost-Benefit Analysis: A Comparative Perspective
The decision to employ a specific chiral building block is a multifaceted one, balancing the upfront cost of the starting material against its performance in the synthetic sequence. While protecting group strategies can add steps and material costs, they often streamline the overall synthesis of complex molecules.[9][10]
| Feature | This compound | Alternative Chiral Building Blocks (e.g., (S)-(-)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde) |
| Cost | Higher initial cost per gram.[11] | Generally lower initial cost. |
| Synthetic Steps | Fewer steps in some routes due to pre-installed orthogonal protection. | May require additional protection/deprotection steps, increasing overall step count. |
| Stereochemical Purity | High enantiomeric purity from the outset.[2][12] | High enantiomeric purity is also available. |
| Versatility | Orthogonal protecting groups offer high synthetic flexibility. | Functional groups may require more complex or less efficient protection strategies. |
| Overall Yield | Potentially higher overall yield in complex syntheses by avoiding multiple protection/deprotection cycles. | Lower overall yield may result from additional steps and potential side reactions. |
| Waste Generation | Reduced waste from fewer synthetic steps aligns with green chemistry principles.[10] | Additional steps can lead to increased solvent and reagent waste. |
Experimental Protocols and Methodologies
To provide a practical context for this analysis, we present a generalized experimental workflow for the utilization of this compound and a common alternative.
Protocol 1: Synthesis utilizing this compound
This protocol outlines a typical sequence for the selective deprotection and further functionalization of the title compound.
Step 1: Selective Deprotection of the Boc Group
-
Dissolve this compound in a suitable solvent such as dichloromethane (DCM) or dioxane.
-
Add an excess of a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, at room temperature.
-
Stir the reaction mixture until thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) analysis indicates complete removal of the Boc group.
-
Neutralize the reaction mixture with a base, such as saturated sodium bicarbonate solution, and extract the product with an appropriate organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Step 2: Functionalization of the Free Amine
-
Dissolve the product from Step 1 in a suitable aprotic solvent, such as DCM or N,N-dimethylformamide (DMF).
-
Add an equimolar amount of the desired acylating or alkylating agent and a suitable base (e.g., triethylamine or diisopropylethylamine).
-
Stir the reaction mixture at the appropriate temperature until the reaction is complete, as monitored by TLC or LC-MS.
-
Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.
-
Purify the product by column chromatography on silica gel.
Protocol 2: Synthesis starting from an alternative chiral building block (e.g., (S)-(-)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde)
This protocol illustrates a potential route that requires the introduction of protecting groups.
Step 1: Reductive Amination
-
Dissolve (S)-(-)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde and a primary amine in a suitable solvent like methanol or dichloroethane.
-
Add a reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, portion-wise.
-
Stir the reaction at room temperature until completion.
-
Quench the reaction and work up to isolate the secondary amine product.
Step 2: Protection of the Amine
-
Dissolve the product from Step 1 in a suitable solvent.
-
Introduce the first protecting group (e.g., Boc anhydride with a base like triethylamine).
-
Isolate and purify the mono-protected product.
Step 3: Deprotection of the Acetal and Functionalization of the Diol
-
Treat the protected amine with an aqueous acid to remove the acetonide protecting group, revealing the diol.
-
Selectively functionalize one of the hydroxyl groups, which may require further protection/deprotection steps.
Visualizing the Synthetic Logic
The following diagrams illustrate the strategic advantage of using a pre-functionalized chiral building block.
Caption: Comparative synthetic workflows.
Conclusion and Recommendations
The use of this compound represents a strategic investment in a synthetic campaign. While the initial procurement cost is higher than that of simpler chiral precursors, the benefits in terms of synthetic efficiency, predictability, and reduced step count often justify the expenditure, particularly in the context of complex target molecules. The orthogonal protecting groups provide a level of synthetic flexibility that can be challenging and time-consuming to achieve through a de novo protection strategy.
For researchers and drug development professionals, the key takeaway is to evaluate the total cost of a synthetic route, which includes not only the price of starting materials but also the cost of reagents, solvents, purification, and labor associated with each synthetic step. In many instances, a higher upfront investment in a sophisticated building block like this compound can lead to a more cost-effective and streamlined path to the final product.
References
-
Various Approaches for the Synthesis of Organic Carbamates - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]
-
Continuous Synthesis of Carbamates from CO2 and Amines | ACS Omega. (2023). Retrieved January 16, 2026, from [Link]
-
Mild and Convenient Synthesis of Organic Carbamates from Amines and Carbon Dioxide using Tetraethylammonium Superoxide - Taylor & Francis Online. (n.d.). Retrieved January 16, 2026, from [Link]
-
Organic Carbamates in Drug Design and Medicinal Chemistry - PMC - PubMed Central. (n.d.). Retrieved January 16, 2026, from [Link]
-
Green synthesis of carbamates from CO2, amines and alcohols - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]
-
This compound | C16H24N2O5 - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]
-
Protecting group - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]
-
Inquiry Product - this compound. (n.d.). Retrieved January 16, 2026, from [Link]
-
PROTECTING GROUPS FOR ORGANIC SYNTHESIS - Neliti. (n.d.). Retrieved January 16, 2026, from [Link]
-
Avoid Protecting Groups | Green Chemistry: Principles and Case Studies | Books Gateway. (2019). Retrieved January 16, 2026, from [Link]
-
Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors - PMC - NIH. (n.d.). Retrieved January 16, 2026, from [Link]
-
Sustainable Approaches for the Protection and Deprotection of Functional Groups - NIH. (n.d.). Retrieved January 16, 2026, from [Link]
-
(S)-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate - Crysdot LLC. (n.d.). Retrieved January 16, 2026, from [Link]
-
Protecting Groups In Organic Synthesis | PPTX - Slideshare. (n.d.). Retrieved January 16, 2026, from [Link]
-
The Significance of Chirality in Drug Design and Development - PMC - PubMed Central. (n.d.). Retrieved January 16, 2026, from [Link]
-
The Growing Importance of Chirality in 3D Chemical Space Exploration and Modern Drug Discovery Approaches for Hit-ID - NIH. (n.d.). Retrieved January 16, 2026, from [Link]
-
Synthesis, Antiviral, and Antimicrobial Evaluation of Benzyl Protected Diversified C-nucleosides - PMC - NIH. (2018). Retrieved January 16, 2026, from [Link]
-
Synthesis, Antiviral, and Antimicrobial Evaluation of Benzyl Protected Diversified C-nucleosides - PubMed. (2018). Retrieved January 16, 2026, from [Link]
-
(2-Aminoethyl)carbamic acid tert-butyl ester - Organic Syntheses Procedure. (n.d.). Retrieved January 16, 2026, from [Link]
- CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents. (n.d.).
- CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester - Google Patents. (n.d.).
-
Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate - MDPI. (n.d.). Retrieved January 16, 2026, from [Link]
Sources
- 1. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]
- 2. Chiral Building Blocks Selection - Enamine [enamine.net]
- 4. Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Antiviral, and Antimicrobial Evaluation of Benzyl Protected Diversified C-nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Antiviral, and Antimicrobial Evaluation of Benzyl Protected Diversified C-nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C16H24N2O5 | CID 50986381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. media.neliti.com [media.neliti.com]
- 9. Protecting group - Wikipedia [en.wikipedia.org]
- 10. books.rsc.org [books.rsc.org]
- 11. Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)(R)-dicarbama… [cymitquimica.com]
- 12. The Growing Importance of Chirality in 3D Chemical Space Exploration and Modern Drug Discovery Approaches for Hit-ID: Topical Innovations - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking (R)-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate performance against other catalysts
In the landscape of modern organic synthesis, the quest for efficient and selective methods to construct stereochemically complex molecules is paramount. Asymmetric organocatalysis has emerged as a powerful third pillar alongside biocatalysis and metal catalysis, offering the advantages of using small, metal-free organic molecules that are often more stable, less toxic, and economically viable.[1] This guide provides an in-depth comparison of benchmark organocatalysts for the asymmetric aldol reaction, a cornerstone of C-C bond formation in synthetic chemistry.[2] This analysis is tailored for researchers, scientists, and drug development professionals seeking to make informed decisions in catalyst selection for this critical transformation.
The Significance of the Asymmetric Aldol Reaction
The aldol reaction, which forges a β-hydroxy carbonyl moiety, is a fundamental transformation that introduces up to two new stereocenters.[3] The ability to control the absolute and relative stereochemistry of these centers is crucial in the synthesis of a vast array of natural products and pharmaceuticals. Organocatalysts, particularly those derived from amino acids, have revolutionized this field by mimicking the action of natural aldolase enzymes through enamine or iminium ion intermediates.[1][4]
Benchmarking Catalyst Performance: L-Proline and a Proline Derivative
This guide focuses on a comparative analysis of two prominent chiral organocatalysts for the asymmetric aldol reaction between cyclohexanone and p-nitrobenzaldehyde, a widely accepted benchmark reaction.[5] We will evaluate the performance of the archetypal organocatalyst, L-proline , against a representative modified proline derivative, (S)-5-(pyrrolidin-2-yl)-1H-tetrazole . The latter incorporates a tetrazole ring, a modification known to influence the catalyst's acidity and steric environment.[6]
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) | Reference |
| L-Proline | 30 | DMSO | 4 | 99 | 97:3 | 96 (anti) | [7] |
| (S)-5-(pyrrolidin-2-yl)-1H-tetrazole | 0.01 | Acetone/H2O | 24 | 99 | - | 84 | [6] |
Analysis of Performance Data:
The data clearly illustrates the trade-offs between catalyst loading, reaction time, and stereoselectivity. L-proline, at a higher loading, delivers excellent yield and stereoselectivity in a relatively short timeframe.[7] In contrast, the modified proline derivative, (S)-5-(pyrrolidin-2-yl)-1H-tetrazole, achieves a remarkable turnover number, providing a high yield with a significantly lower catalyst loading, albeit over a longer reaction period and with slightly lower enantioselectivity.[6] The choice of catalyst is therefore contingent on the specific priorities of the synthesis, whether it be maximizing stereocontrol and reaction speed or minimizing catalyst consumption for large-scale applications.
Mechanistic Insights: The Enamine Catalytic Cycle
The efficacy of proline and its derivatives in catalyzing the aldol reaction stems from their ability to form a nucleophilic enamine intermediate with the ketone donor.[1][8] This enamine then attacks the aldehyde acceptor in a stereocontrolled fashion, guided by the chiral scaffold of the catalyst. Subsequent hydrolysis releases the aldol product and regenerates the catalyst, completing the catalytic cycle.[9]
The carboxylic acid group of proline plays a crucial role in the transition state, acting as a Brønsted acid to activate the aldehyde and orient it for the stereoselective C-C bond formation.[10] Modifications to the proline structure, such as the introduction of a tetrazole ring, can modulate the acidity and steric bulk of the catalyst, thereby influencing its activity and selectivity.[2][6]
Caption: Enamine catalytic cycle for the proline-catalyzed aldol reaction.
Experimental Protocols
To ensure the reproducibility and validity of benchmarking studies, detailed and standardized experimental protocols are essential. Below is a representative protocol for the asymmetric aldol reaction.
Materials and General Procedure:
-
Catalyst: L-proline or (S)-5-(pyrrolidin-2-yl)-1H-tetrazole
-
Reactants: Cyclohexanone and p-nitrobenzaldehyde
-
Solvent: Anhydrous DMSO or Acetone/Water mixture
-
All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon).
Step-by-Step Protocol:
-
To a stirred solution of the organocatalyst (see table for specific loading) in the chosen solvent (e.g., 1.0 mL), add cyclohexanone (e.g., 4.0 mmol, 4 equivalents).
-
Stir the mixture at the specified temperature (e.g., room temperature or as indicated in the table) for 10-15 minutes to allow for pre-formation of the enamine intermediate.
-
Add p-nitrobenzaldehyde (e.g., 1.0 mmol, 1 equivalent) to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aldol product.
-
Determine the yield, diastereomeric ratio (by ¹H NMR spectroscopy), and enantiomeric excess (by chiral HPLC analysis).
Caption: General experimental workflow for the asymmetric aldol reaction.
Conclusion and Future Outlook
This guide has provided a comparative benchmark of L-proline and a modified proline derivative in the asymmetric aldol reaction. The data and mechanistic discussion highlight the key considerations for catalyst selection in this important transformation. While L-proline remains a robust and highly effective catalyst, the development of modified derivatives with enhanced activity and selectivity at lower catalyst loadings continues to be a vibrant area of research. Future investigations will likely focus on the design of novel organocatalysts with even greater efficiency and broader substrate scope, further expanding the synthetic utility of the asymmetric aldol reaction.
References
-
New mechanistic studies on the proline-catalyzed aldol reaction. [Link]
-
Organocatalytic Direct Asymmetric Aldol Reactions in Water. [Link]
-
Asymmetric Aldol Synthesis: Choice of Organocatalyst and Conditions. [Link]
-
Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. [Link]
-
Design of Organocatalysts for Asymmetric Direct Syn-Aldol Reactions. [Link]
-
Mechanism proposed for the proline‐catalyzed aldol reaction via enamine catalysis. [Link]
-
Significant Improvement on Enantioselectivity and Diastereoselectivity of Organocatalyzed Asymmetric Aldol Reaction Using Helical Polyisocyanides Bearing Proline Pendants. [Link]
-
Highly efficient organocatalysts for the asymmetric aldol reaction. [Link]
-
Highly diastereo- and enantioselective direct aldol reactions of aldehydes and ketones catalyzed by siloxyproline in the presence of water. [Link]
-
Highly Diastereo- and Enantioselective Direct Aldol Reactions in Water. [Link]
-
Chiral Proline Based Reactions. [Link]
-
Proline-catalyzed aldol reactions. [Link]
-
Molecular-Sieves Controlled Diastereo- and Enantioselectivity: Unexpected Effect in the Organocatalyzed Direct Aldol Reaction. [Link]
-
PROLINE CATALYZED ENANTIOSELECTIVE RETRO-ALDOL REACTION. [Link]
-
Recent Advances in Asymmetric Reactions Catalyzed by Proline and Its Derivatives. [Link]
-
Rational Design of Aldol Reactions That Proceed via Kinetic Resolution with Switchable Enantioselectivity. [Link]
-
A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. [Link]
-
Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. [Link]
-
Peptide-Functionalized Gold Nanoparticles as Organocatalysts for Asymmetric Aldol Reactions. [Link]
Sources
- 1. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. harvest.usask.ca [harvest.usask.ca]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Asymmetric Aldol Synthesis: Choice of Organocatalyst and Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (R)-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate
For researchers and scientists at the forefront of drug development, the meticulous management of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of (R)-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate, a compound often utilized in synthetic organic chemistry. By understanding the chemical nature of this substance and adhering to best practices, you can mitigate risks and ensure environmental responsibility.
I. Chemical Profile and Hazard Assessment
This compound is a dicarbamate with the molecular formula C16H24N2O5. Its structure includes two carbamate functional groups, a benzyl group, and a tert-butyl group. The presence of the carbamate moiety necessitates careful handling, as some compounds in this class are known for their biological activity.
Table 1: Chemical and Physical Properties Summary
| Property | Value/Information | Source |
| IUPAC Name | benzyl N-[(2R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate | PubChem |
| Molecular Formula | C16H24N2O5 | PubChem |
| Molecular Weight | 324.37 g/mol | PubChem |
| Physical Form | Likely a solid at room temperature | General Chemical Knowledge |
| Solubility | Expected to have limited solubility in water and better solubility in organic solvents | General Chemical Knowledge |
Given the general nature of carbamates, it is prudent to handle this compound as potentially hazardous. Some carbamates are known to be toxic. Therefore, all handling and disposal procedures should be conducted with appropriate personal protective equipment (PPE).
II. Personal Protective Equipment (PPE) and Safety Precautions
Before beginning any disposal procedure, ensure that all personnel are equipped with the following PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: While not always mandatory for handling small quantities of non-volatile solids, a respirator may be necessary if the material is dusty or if aerosols could be generated. Work should be performed in a well-ventilated area, preferably within a chemical fume hood.
Always wash hands thoroughly after handling the chemical, and do not eat, drink, or smoke in the laboratory.
III. Step-by-Step Disposal Protocol
The recommended method for the disposal of carbamate-containing compounds is incineration by a licensed hazardous waste disposal facility. This ensures the complete destruction of the molecule.
Table 2: Disposal Protocol for this compound
| Step | Procedure | Rationale and Justification |
| 1. Waste Segregation | Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container. This includes pure compound, contaminated materials (e.g., weighing paper, gloves), and solutions. | Prevents accidental mixing with incompatible chemicals and ensures proper handling by waste management personnel. |
| 2. Container Labeling | Label the waste container clearly with the full chemical name: "this compound," and any other identifiers required by your institution (e.g., CAS number if available). Affix appropriate hazard pictograms if known or suspected (a cautious approach would be to include pictograms for "Health Hazard" and "Irritant"). | Ensures clear identification of the waste and its potential hazards for safe storage and disposal. |
| 3. Waste Storage | Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials. | Adheres to laboratory safety regulations and minimizes the risk of accidental spills or reactions. |
| 4. Arrange for Pickup | Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor to arrange for the pickup and disposal of the waste. | Ensures that the waste is transported and disposed of in compliance with all local, state, and federal regulations. Incineration is the preferred method for many organic compounds, including carbamates. |
| 5. Documentation | Maintain a detailed record of the waste generated, including the chemical name, quantity, and date of disposal, in your laboratory's waste log. | Provides a clear audit trail for regulatory compliance and internal safety management. |
IV. Emergency Procedures for Spills
In the event of a spill, the following steps should be taken:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect: Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures, you contribute to a culture of safety and environmental stewardship within your research endeavors.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 50986381, this compound. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2011). Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Ammonium Carbamate. Retrieved from [Link]
-
Southern Illinois University. (n.d.). Chemical Waste Management Guide. Retrieved from [Link]
- Carl ROTH. (2012).
A Senior Application Scientist's Guide to the Safe Handling of (R)-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate
This document provides essential safety and handling protocols for (R)-Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)dicarbamate (CAS No. 1263045-28-8). As a dedicated resource for researchers and drug development professionals, this guide moves beyond mere compliance, embedding field-proven insights into every step. Our objective is to ensure your work with this compound is not only successful but is conducted under the highest standards of laboratory safety.
The following guidance has been synthesized from an analysis of the compound's dicarbamate structure and data from analogous chemicals, in the absence of a specific Safety Data Sheet (SDS). A thorough, site-specific risk assessment is a mandatory prerequisite before commencing any work.[1]
Core Hazard Analysis & Risk Mitigation
Primary Risks:
-
Respiratory Irritation: Fine dusts or aerosols may cause respiratory irritation.[1][2]
-
Eye Irritation: Direct contact with the eyes can cause serious irritation.[2]
-
Skin Contact: Carbamates can potentially be absorbed through the skin, and prolonged contact may lead to irritation.[1][3]
-
Carcinogenicity: Some carbamates are suspected of causing cancer, making minimization of exposure a critical priority.[2][4]
The primary routes of exposure are inhalation of dust, direct skin and eye contact, and accidental ingestion.[5] Therefore, all handling procedures must be designed to rigorously control these pathways through a combination of engineering controls and appropriate personal protective equipment.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is your primary barrier against exposure. The following table outlines the minimum required PPE for various laboratory operations involving this compound. Remember to always inspect PPE for integrity before each use.[5]
| Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving & Storage | Safety glasses with side shields. | Nitrile or neoprene gloves. | Standard laboratory coat. | Not required with intact packaging. |
| Weighing (Solid) | Chemical safety goggles.[2] | Nitrile or neoprene gloves. | Laboratory coat. | Required if not performed in a ventilated balance enclosure. Use a NIOSH-approved respirator with a P3 filter for dusts.[2] |
| Solution Preparation | Chemical safety goggles and a face shield for splash hazards.[3][6] | Chemical-resistant nitrile or neoprene gloves. Inspect for tears before use.[1][3] | Chemical-resistant apron over a laboratory coat.[6] | Not required if performed within a certified chemical fume hood. |
| Reaction & Work-up | Chemical safety goggles and a face shield.[3][6] | Chemical-resistant nitrile or neoprene gloves. Consider double-gloving for extended operations. | Chemical-resistant apron over a laboratory coat.[6] | All operations must be conducted in a chemical fume hood. |
| Spill Cleanup | Chemical safety goggles and a face shield. | Heavy-duty nitrile or butyl rubber gloves. | Chemical-resistant coveralls or suit.[3][7] | Air-purifying respirator with an organic vapor cartridge and P3 filter.[3][7] |
Operational & Handling Workflow
A structured workflow is critical to minimizing risk. The following procedures provide a step-by-step guide from receipt to disposal.
Step 1: Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Label: Ensure the container is clearly labeled with the full chemical name and any hazard warnings.
-
Store: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. To prevent potential hydrolysis from atmospheric moisture, storage in a desiccator containing a drying agent is recommended.[8] Keep the container tightly sealed.
Step 2: Weighing and Solution Preparation
-
Engineering Controls: All weighing of the solid compound should be performed in a ventilated balance enclosure or a chemical fume hood to control dust.[2] All subsequent manipulations and solution preparations must occur within a certified chemical fume hood.[5]
-
Static Control: When transferring the solid, ground the container and receiving equipment to prevent static discharge, which can cause dust to become airborne.[2]
-
Aliquotting: Measure only the quantity of material required for the experiment to minimize waste.[9]
-
Solvent Addition: When dissolving, add the solvent to the solid slowly to avoid splashing. If diluting an acid for a reaction, always add the acid to the water (or other solvent), never the other way around.[9]
Step 3: Reaction and Work-up
-
Fume Hood: Conduct all reactions within a chemical fume hood with the sash at the lowest practical height.[5]
-
Monitoring: Be alert to any signs of unsafe conditions or unexpected reactions.
-
Cooling: If the reaction is exothermic, have an appropriate cooling bath ready.
The following diagram illustrates the logical flow for safely handling this compound.
Emergency Procedures
Spill Response
-
Alert: Immediately alert personnel in the vicinity.[9]
-
Evacuate: For large spills or if you feel it is unsafe to handle, evacuate the area and contact your institution's Environmental Health & Safety (EHS) office.
-
Contain: If the spill is small and you are trained to handle it, don the appropriate PPE (see table above). Create a barrier around the spill using absorbent material from a spill kit.[9]
-
Clean-up: Sweep up the solid material or absorb the liquid, working from the outside in. Place all contaminated materials into a designated, sealed container for hazardous waste disposal.[2][9] Avoid generating dust.[2]
First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][5]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.[2]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.
Disposal Plan
Improper disposal is a serious compliance and safety violation.[10] All waste generated from handling this compound must be treated as hazardous waste.
-
Segregation: Maintain separate, clearly labeled waste streams.[11][12] Do not mix incompatible waste types.[13]
-
Solid Waste: Collect excess solid reagent and any contaminated consumables (e.g., weigh boats, paper towels, gloves) in a designated, lined container.
-
Liquid Waste: Collect liquid waste in a sturdy, leak-proof, and chemically compatible container. It is best practice to segregate halogenated and non-halogenated solvent waste.[11]
-
-
Container Management:
-
Keep waste containers closed at all times except when adding waste.[13]
-
Use appropriate secondary containment for all liquid waste containers to mitigate spills.[13]
-
The first rinse of any emptied glassware must be collected as hazardous waste.[13] Subsequent rinses may be permissible for sewer disposal, but only if institutional policy allows.
-
-
Labeling: All waste containers must be labeled with a "Hazardous Waste" tag detailing the full chemical names of the contents and their approximate concentrations. Do not use chemical formulas or abbreviations.[12]
-
Pickup: Store sealed waste containers in a designated satellite accumulation area. Schedule a pickup with your institution's EHS department for final disposal.[13] Never dispose of this chemical waste via standard trash or down the sanitary sewer.[10][13]
References
- BenchChem. (2025). Personal protective equipment for handling Methyl carbamate-d3.
- BenchChem. (2025). Personal protective equipment for handling tert-Butyl (7-aminoheptyl)carbamate.
- BenchChem. (2025). Personal protective equipment for handling 2-Butenyl N-phenylcarbamate.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Pesticide Safety Education Program. (n.d.). Personal Protection for the Applicator and Worker Module. Cornell University.
- TCI Chemicals. (2025). Safety Data Sheet - Di-tert-butyl Dicarbonate.
- University of Florida Environmental Health & Safety. (n.d.). Personal Protective Equipment.
- Karaman, R. (2015). Answer to "Any advice about the stability of ester and carbamate containing compounds?". ResearchGate.
- University of California, Riverside Environmental Health & Safety. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory.
- Indiana University Environmental Health and Safety. (n.d.). In-Lab Disposal Methods: Waste Management Guide.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide - Research Areas.
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.
- Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
- Laboratory Waste Guide. (2025). Laboratory Waste Guide 2025.
- The Codelucky. (2025). Laboratory Safety: Working Safely with Chemicals. YouTube.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. artsci.usu.edu [artsci.usu.edu]
- 6. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 7. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. ptb.de [ptb.de]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
